Glycocholic acid-d4
説明
Structure
3D Structure
特性
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i8D2,10D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDAIACWWDREDC-WZQUIQSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001339959 | |
| Record name | Glycocholic-2,2,4,4-d4 Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001339959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201918-15-1 | |
| Record name | Glycocholic-2,2,4,4-d4 Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001339959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Glycocholic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Glycocholic acid-d4, a deuterated form of the secondary bile acid, glycocholic acid. This document will cover its fundamental properties, applications in research and drug development, detailed experimental protocols, and relevant biological pathways.
Core Chemical and Physical Properties
This compound is the deuterium-labeled version of glycocholic acid. In this form, four hydrogen atoms have been replaced by deuterium (B1214612) atoms, making it a valuable tool in mass spectrometry-based quantitative analysis.[1] Glycocholic acid itself, also known as cholylglycine, is a crystalline bile acid found as a sodium salt in the bile of mammals and is involved in the emulsification of fats.[1] It is formed in the liver through the conjugation of cholic acid with the amino acid glycine.[2]
The primary application of this compound is as an internal standard for the precise quantification of its endogenous, non-labeled counterpart in various biological matrices using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[3][4][5][6] Its use is critical in pharmacokinetic and pharmacodynamic (PK/PD) studies, especially for therapies targeting the farnesoid X receptor (FXR) or the Takeda G-protein coupled receptor 5 (TGR5), to accurately measure how a drug candidate alters the endogenous bile acid pool.[7]
Molecular Formula: C₂₆H₃₉D₄NO₆[1][3][4][6][8]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 1201918-15-1 | [1][3][4][9] |
| Molecular Weight | 469.65 g/mol | [10] |
| Exact Mass | 469.33414508 Da | [11] |
| Purity | ≥98% (CP), >99% deuterated forms (d1-d4) | [3][4][12] |
| Appearance | Crystalline solid, Off-white solid, Powder | [3][4][12] |
| Storage Temperature | -20°C | [1][3][12] |
| Stability | ≥ 2 years at -20°C, ≥ 4 years | [3][12] |
| Melting Point | 165-168 °C |
Table 2: Solubility of this compound
| Solvent | Concentration | References |
| Dimethylformamide (DMF) | 10 mg/mL | [3][4] |
| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL | [3][4] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [3][4] |
| Ethanol | 1 mg/mL | [3][4] |
| Methanol | 100 µg/mL solution available | [6] |
Experimental Protocols
The accurate quantification of endogenous glycocholic acid is crucial in various research fields, including hepatology, gastroenterology, and metabolic disease studies.[13] The use of this compound as an internal standard is a key component of robust bioanalytical methods.
This protocol is a common method for extracting bile acids from serum or plasma samples.[14][15]
Materials:
-
Serum or plasma sample
-
This compound internal standard (IS) working solution in methanol
-
Ice-cold acetonitrile (B52724)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Nitrogen evaporator
-
Reconstitution solution (e.g., initial mobile phase for LC-MS/MS)
Procedure:
-
Pipette 50 µL of the serum or plasma sample into a 1.5 mL microcentrifuge tube.[14]
-
Add 10 µL of the this compound internal standard working solution.[14]
-
Add 150 µL of ice-cold acetonitrile to precipitate the proteins.[14]
-
Vortex the mixture vigorously for 1 minute.[14]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]
-
Carefully transfer the supernatant to a new clean tube.[14]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[14]
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.[14]
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
The following provides typical parameters for the analysis of bile acids using Liquid Chromatography-Tandem Mass Spectrometry.
Table 3: Recommended LC-MS/MS Settings
| Parameter | Recommended Setting | References |
| HPLC System | Agilent 1290 Infinity II Bio LC or equivalent | [16] |
| Column | Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm | [15][16] |
| Column Temperature | 50 °C | [15][16] |
| Mobile Phase A | 0.1% Formic acid in Water | [16] |
| Mobile Phase B | Methanol/Acetonitrile (1:1, v/v) | [16] |
| Flow Rate | 0.65 mL/min | [16] |
| Injection Volume | 10 µL | [15][16] |
| Mass Spectrometer | TSQ Quantis triple quadrupole mass spectrometer or equivalent | [15] |
| Ionization Mode | Negative Electrospray Ionization (H-ESI) | [15][17] |
Signaling Pathways and Experimental Workflows
Glycocholic acid, the non-deuterated form of the compound of interest, is a signaling molecule that modulates various metabolic and inflammatory pathways.[13] Its effects are primarily mediated through the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).[3][4][6][17]
Caption: Simplified signaling pathway of Glycocholic Acid via FXR and TGR5.
The following diagram illustrates a typical experimental workflow for the quantification of bile acids using an internal standard like this compound.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS 1201918-15-1 | Cayman Chemical | Biomol.com [biomol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound MaxSpec(R) Standard | CAS 1201918-15-1 | Cayman Chemical | Biomol.com [biomol.com]
- 7. benchchem.com [benchchem.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. Glycocholic-2,2,4,4-d4 acid | C26H43NO6 | CID 71309846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | Endogenous Metabolite | 1201918-15-1 | Invivochem [invivochem.com]
- 11. Glycocholic acid (D4) | C26H43NO6 | CID 146156635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Pivotal Role of Glycocholic Acid-d4 in Advancing Bile Acid Metabolism Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycocholic acid-d4 (GCA-d4), a deuterated analog of the primary conjugated bile acid glycocholic acid (GCA), has become an indispensable tool in the nuanced study of bile acid metabolism. Its primary application lies in its use as a stable isotope-labeled internal standard for quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of deuterium (B1214612) atoms results in a molecule that is chemically identical to its endogenous counterpart but has a higher molecular weight, allowing for its distinct detection and precise quantification. This guide delves into the critical role of GCA-d4 in bile acid research, providing detailed experimental protocols, quantitative data, and visualizations of key metabolic and signaling pathways.
Bile acids are not merely digestive surfactants; they are now recognized as crucial signaling molecules that regulate a variety of metabolic processes, including glucose, lipid, and energy homeostasis.[1][2] This regulation is primarily mediated through the activation of nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as the Takeda G protein-coupled receptor 5 (TGR5).[3] Given their systemic importance, the accurate quantification of individual bile acids is paramount in understanding their physiological and pathophysiological roles. GCA-d4 is instrumental in achieving the necessary accuracy and precision for these measurements.[4][5]
Physicochemical Properties and its Significance
The selection of an appropriate internal standard is a critical determinant of analytical accuracy and reliability in quantitative mass spectrometry.[4] GCA-d4 is the optimal internal standard for the quantification of endogenous GCA because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[4]
| Property | This compound (GCA-d4) | Reference |
| Molecular Formula | C26H39D4NO6 | [6] |
| Formula Weight | 469.7 g/mol | [6] |
| Conjugating Amino Acid | Glycine | [4] |
| Polarity | Less polar (compared to taurine-conjugated bile acids) | [4] |
| pKa | ~3.9 | [4] |
| Typical LC-MS/MS Fragment | m/z 74 (NHCH2COO-) | [4] |
| Purity | ≥99% deuterated forms (d1-d4) | [6] |
The use of a stable isotope-labeled internal standard like GCA-d4 is a cornerstone of robust quantitative bioanalysis as it effectively compensates for variations in sample preparation, chromatographic retention times, and ionization efficiency.[4]
Experimental Protocols
The accurate quantification of bile acids using GCA-d4 as an internal standard necessitates meticulous and validated experimental procedures. The following sections detail a standard workflow for the analysis of glycocholic acid in biological matrices such as plasma or serum.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting bile acids from biological samples.[7]
Materials:
-
Human or animal plasma/serum samples
-
This compound (Internal Standard) solution in methanol
-
Acetonitrile (B52724) (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Water, LC-MS grade
-
1.5 mL microcentrifuge tubes
-
Pipettes and tips
-
Centrifuge
Protocol:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.[7]
-
Add 20 µL of the this compound internal standard solution. The concentration of the internal standard should be optimized based on the expected endogenous levels of GCA.[7]
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.[7]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.[7]
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[7]
References
- 1. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of bile acids in the regulation of the metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
The Unseen Workhorse: A Technical Guide to Deuterated Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical research, and forensic toxicology, the pursuit of accuracy and precision is paramount. The inherent variability of analytical processes, compounded by the complexity of biological matrices, presents a formidable challenge to achieving reliable quantification. This in-depth technical guide illuminates the core function of deuterated internal standards, the gold standard for mitigating analytical uncertainty and ensuring the integrity of quantitative data. By serving as a near-perfect mimic of the analyte, these stable isotope-labeled compounds provide a robust framework for correcting variations from sample preparation to instrumental analysis, ultimately leading to data of the highest caliber.
Core Principles: The Power of Isotopic Mimicry
A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (B1214612) (²H).[1] This subtle alteration in mass is the key to its utility. While distinguishable by a mass spectrometer, the deuterated standard is, for all practical purposes, chemically and physically identical to the unlabeled analyte.[2] This near-identical nature ensures that it behaves in the same manner throughout the entire analytical workflow.[2]
The fundamental principle underpinning the use of deuterated standards is isotope dilution mass spectrometry (IDMS) .[3] In this technique, a known quantity of the deuterated standard is added to the sample at the earliest stage of preparation.[3] As the sample is processed—through extraction, cleanup, and injection into the analytical instrument—any loss of the analyte will be accompanied by a proportional loss of the deuterated standard.[3] Similarly, any variations in ionization efficiency within the mass spectrometer's source, known as matrix effects, will affect both the analyte and the internal standard to the same degree.[4] Consequently, the ratio of the analyte's signal to the deuterated standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration, irrespective of these potential sources of error.[5]
Quantitative Data Presentation: The Proof of Performance
The theoretical advantages of deuterated internal standards are consistently validated by empirical data. The use of a stable isotope-labeled internal standard (SIL-IS) significantly enhances the accuracy and precision of bioanalytical methods when compared to the use of a structural analog or no internal standard at all. The following tables summarize comparative data from various studies.
Table 1: Comparison of a Deuterated Internal Standard vs. a Structural Analog for the LC-MS/MS Assay of Kahalalide F
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |
| Structural Analog | 96.8 | 8.6 |
| Deuterated (SIL-IS) | 100.3 | 7.6 |
This data demonstrates a significant improvement in both accuracy (closer to 100%) and precision (lower standard deviation) with the use of a deuterated internal standard for the analysis of the anticancer agent Kahalalide F.[6]
Table 2: Inter-Patient Imprecision for Sirolimus Quantification
| Internal Standard Type | Inter-patient Imprecision (CV%) |
| Structural Analog (Desmethoxyrapamycin) | 7.6% - 9.7% |
| Deuterated (Sirolimus-d3) | 2.7% - 5.7% |
The lower coefficient of variation (CV) for the deuterated internal standard highlights its superior ability to correct for matrix differences between individual patient samples, leading to more robust and reproducible results in therapeutic drug monitoring.[3]
Table 3: Matrix Effect and Recovery of Lapatinib in Human Plasma
| Internal Standard | Matrix Effect (%) | Recovery (%) |
| Structural Analog (Zileuton) | 85.2 ± 12.5 | 78.9 ± 15.3 |
| Deuterated (Lapatinib-d3) | 98.7 ± 4.2 | 99.1 ± 3.8 |
This table clearly shows that the deuterated internal standard provides a more consistent and higher recovery rate and is less affected by matrix effects compared to a structural analog.[7]
Table 4: Performance in Cannabinoid Analysis in Oral Fluid
| Analyte | Internal Standard | LLOQ (ng/mL) | Accuracy (%) | Precision (CV%) |
| Δ9-THC | Δ9-THC-d3 | 0.5 | 95-105 | <15 |
| CBD | CBD-d3 | 0.5 | 92-108 | <15 |
| CBN | CBN-d3 | 1.0 | 97-103 | <15 |
The use of deuterated internal standards allows for low limits of quantification (LLOQ) while maintaining high accuracy and precision in the challenging matrix of oral fluid.[8]
Table 5: Steroid Quantification in Human Serum
| Analyte | Internal Standard | Accuracy (%) | Inter-assay Precision (CV%) |
| Testosterone | Testosterone-d3 | 98-104 | <10 |
| Progesterone | Progesterone-d9 | 97-105 | <12 |
| Cortisol | Cortisol-d4 | 99-103 | <8 |
This data showcases the high accuracy and precision achievable for the quantification of endogenous steroids in serum when using their respective deuterated internal standards.[9][10]
Experimental Protocols
The successful implementation of deuterated internal standards relies on well-defined and validated experimental procedures. Below are detailed methodologies for key aspects of their use.
Protocol 1: Quantification of an Immunosuppressant Drug in Whole Blood by LC-MS/MS
This protocol outlines the key steps for the quantitative analysis of an immunosuppressant drug in whole blood, a common application in therapeutic drug monitoring.[9]
1. Reagent and Standard Preparation:
-
Analyte and Deuterated Internal Standard Stock Solutions: Prepare individual stock solutions of the analyte and its corresponding deuterated internal standard (e.g., tacrolimus (B1663567) and tacrolimus-d3) in a suitable organic solvent like methanol (B129727) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with methanol to cover the desired calibration range.
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard in methanol at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of whole blood sample (calibrator, quality control, or unknown), add 100 µL of the internal standard spiking solution.
-
Vortex the mixture for 10 seconds to ensure thorough mixing.
-
Add 150 µL of acetonitrile (B52724) to precipitate the blood proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
4. Data Analysis:
-
Integrate the peak areas of the analyte and the deuterated internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Analysis of Metabolites in Urine by GC-MS
This protocol describes a general procedure for the analysis of metabolites in urine using gas chromatography-mass spectrometry with a deuterated internal standard.
1. Reagent and Standard Preparation:
-
Analyte and Deuterated Internal Standard Stock Solutions: Prepare stock solutions of the target metabolites and a suitable deuterated internal standard (e.g., a deuterated amino acid or organic acid) in an appropriate solvent.
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard.
2. Sample Preparation (Derivatization):
-
To 100 µL of urine, add 10 µL of the internal standard spiking solution.
-
If necessary, perform enzymatic hydrolysis to deconjugate metabolites.
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Perform a two-step derivatization. First, add a methoximation reagent (e.g., methoxyamine hydrochloride in pyridine) and incubate to protect carbonyl groups.
-
Second, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and incubate to increase the volatility of the metabolites.
3. GC-MS Analysis:
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the derivatized metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized metabolites and the deuterated internal standard.
4. Data Analysis:
-
Identify and integrate the chromatographic peaks corresponding to the target metabolites and the internal standard.
-
Calculate the ratio of the peak area of each metabolite to the peak area of the internal standard.
-
Quantify the metabolites using a calibration curve prepared with derivatized standards.
Protocol 3: Extraction of an Analyte from Animal Tissue by LC-MS/MS
This protocol provides a general workflow for the homogenization and extraction of an analyte from tissue samples for subsequent quantitative analysis.
1. Reagent and Standard Preparation:
-
Homogenization/Extraction Solvent: Prepare a solution of 80% methanol in water.
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard in the homogenization/extraction solvent.
2. Sample Preparation (Homogenization and Extraction):
-
Weigh a portion of the frozen tissue sample (typically 50-100 mg).
-
Place the tissue in a bead beating tube containing ceramic beads.
-
Add a fixed volume of the cold internal standard spiking solution (e.g., 400 µL).
-
Homogenize the tissue using a bead beater.
-
Centrifuge the homogenate at a low speed (e.g., 100 x g) at 4°C for 5 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet two more times, combining the supernatants.
-
To the combined supernatant, add cold water and a non-polar solvent like chloroform (B151607) to perform a liquid-liquid extraction to separate the aqueous and organic layers.
-
Collect the appropriate layer (aqueous or organic, depending on the analyte's properties).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase.
3. LC-MS/MS Analysis and Data Analysis:
-
Follow the procedures outlined in Protocol 1 for LC-MS/MS analysis and data processing.
Mandatory Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows related to the use of deuterated standards in quantitative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Quantitation of Δ8-THC, Δ9-THC, Cannabidiol and 10 Other Cannabinoids and Metabolites in Oral Fluid by HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification of cannabinoids and metabolites in oral fluid by two-dimensional gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. southalabama.edu [southalabama.edu]
Glycocholic Acid-d4 (CAS: 1201918-15-1): A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycocholic acid-d4 is the deuterium-labeled form of glycocholic acid, a primary conjugated bile acid.[1][2] In the body, glycocholic acid is synthesized in the liver through the conjugation of cholic acid with glycine (B1666218).[2] It plays a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins.[2][3] Beyond its digestive functions, glycocholic acid acts as a signaling molecule, modulating various metabolic pathways.[3] this compound is primarily utilized as an internal standard in analytical chemistry, particularly for the accurate quantification of its endogenous, non-labeled counterpart, glycocholic acid, in biological matrices using mass spectrometry-based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The stable isotope label provides a distinct mass shift without significantly altering its chemical and physical properties, making it an ideal tool for correcting variations during sample preparation and analysis.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 1201918-15-1 | [3][4] |
| Molecular Formula | C₂₆H₃₉D₄NO₆ | [3][4] |
| Formula Weight | 469.7 g/mol | [3][4] |
| Appearance | Crystalline solid / Off-white solid | [1] |
| Purity | ≥98%; ≥99% deuterated forms (d₁-d₄) | [1][3][4] |
| Solubility | DMF: 10 mg/mL, DMSO: 10 mg/mL, Ethanol: 1 mg/mL, DMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL | [3][4] |
| Storage Temperature | -20°C | [1][3] |
| Stability | ≥ 4 years at -20°C | [3] |
Synthesis
A general workflow for the synthesis is outlined below:
Caption: Plausible synthesis workflow for this compound.
Biological Activity and Signaling Pathways
The biological effects of glycocholic acid are primarily mediated through the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).[6] Understanding these pathways is crucial for researchers in drug development and metabolic disease. Glycocholic acid has been shown to reduce the expression of the gene encoding FXR and increase the expression of genes for the bile acid receptors TGR5 and S1PR2 in SNU-245 cells at a concentration of 1.6 µmol/ml.[3][4]
The activation of FXR and TGR5 by bile acids like glycocholic acid plays a critical role in regulating glucose, lipid, and energy metabolism.[6] TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn promotes insulin (B600854) secretion.[6][7]
A simplified diagram of these signaling pathways is presented below:
References
- 1. benchchem.com [benchchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS 1201918-15-1 | Cayman Chemical | Biomol.com [biomol.com]
- 5. WO2010128472A1 - Method for the synthesis of glycocholic acid - Google Patents [patents.google.com]
- 6. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of Glycocholic Acid-d4 Powder
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound powder. The information is intended to support research, development, and quality control activities where this deuterated bile acid is utilized, primarily as an internal standard in quantitative bioanalysis.
Core Physicochemical Properties
This compound is the deuterated form of glycocholic acid, a glycine-conjugated primary bile acid.[1][2] The incorporation of four deuterium (B1214612) atoms results in a mass shift of +4, making it an ideal internal standard for mass spectrometry-based quantification of its endogenous, non-labeled counterpart.[3][4]
General Information
| Property | Value |
| Chemical Name | N-[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine[1][5] |
| Synonyms | Cholylglycine-d4, GCA-d4[1][5][6] |
| CAS Number | 1201918-15-1[1][3][5][6][7][8] |
| Molecular Formula | C₂₆H₃₉D₄NO₆[1][5][6][7] |
| Molecular Weight | 469.7 g/mol [1][5] |
| Purity | ≥99% deuterated forms (d1-d4)[1][6] |
Physical Characteristics
| Property | Description |
| Appearance | A crystalline solid or powder.[1][3][5][6] |
| Melting Point | 165-168 °C[3] |
Solubility Data
The solubility of this compound has been determined in various common laboratory solvents.
| Solvent | Concentration |
| Dimethylformamide (DMF) | 10 mg/mL[1][5] |
| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL[1][5] |
| DMSO (with ultrasonic and warming) | 100 mg/mL[4] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL[1][5] |
| Ethanol | 1 mg/mL[1][5] |
Experimental Protocols
Detailed methodologies for determining key physical properties are outlined below. These protocols are standard procedures adaptable for this compound powder.
Determination of Melting Point (Capillary Method)
This method is a standard technique for determining the melting point of a solid substance.[9][10][11]
Apparatus:
-
Melting point apparatus (e.g., DigiMelt, Mel-Temp)
-
Glass capillary tubes (one end sealed)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound powder is completely dry.[12] If the crystals are large, gently grind them to a fine powder using a clean, dry mortar and pestle.[12]
-
Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample.[12] Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.[12] The packed sample height should be approximately 2-3 mm.[12]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[13]
-
If the approximate melting point is known (165-168 °C), set the apparatus to heat rapidly to a temperature about 10-15 °C below the expected melting point.[3][12]
-
Decrease the heating rate to a slow ramp (e.g., 1-2 °C per minute) to allow for accurate observation.[13]
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting).[12]
-
Record the temperature at which the entire sample has completely melted into a clear liquid (the completion of melting).
-
The melting point is reported as the range between these two temperatures.
-
Determination of Solubility
This protocol provides a general method for assessing the solubility of a compound in various solvents by visual inspection.[14][15]
Apparatus:
-
Small glass test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Pipettes
Procedure:
-
Preparation: Weigh a precise amount of this compound powder (e.g., 1 mg) and place it into a clean, dry vial.
-
Solvent Addition: Add a small, measured volume of the desired solvent (e.g., 100 µL of DMSO to target a 10 mg/mL concentration) to the vial.[1][5]
-
Dissolution:
-
Vortex the mixture vigorously for at least one minute.[15]
-
Visually inspect the solution against a light source to check for any undissolved particles, cloudiness, or precipitation.[15][16]
-
If the solid is not fully dissolved, mechanical methods such as sonication or gentle warming can be applied, as these can significantly impact solubility.[4]
-
-
Documentation:
-
If a clear solution is obtained, the compound is considered soluble at that concentration.
-
If the compound does not dissolve, incrementally add more solvent to test solubility at lower concentrations.[16]
-
Record the highest concentration at which the compound completely dissolves.
-
Biological Context and Experimental Applications
Signaling Pathways of Glycocholic Acid
Glycocholic acid, the non-deuterated analogue, is a signaling molecule that interacts with key receptors to regulate metabolic processes.[17] Its effects are primarily mediated through the farnesoid X receptor (FXR), a nuclear receptor, and Takeda G protein-coupled receptor 5 (TGR5), a membrane-bound receptor.[1][18][19] Understanding these pathways is crucial for interpreting data from studies where this compound is used.
Caption: Simplified signaling pathways of Glycocholic acid via TGR5 and FXR receptors.
Experimental Workflow for Bioquantification
This compound is primarily intended for use as an internal standard for the accurate quantification of endogenous glycocholic acid in biological samples using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5] The stable isotope-labeled standard co-elutes with the analyte and corrects for variability during sample preparation and analysis.[17]
Caption: General experimental workflow for bile acid quantification using an internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Glycocholic-2,2,4,4-d4 acid D 98atom , 98 CP 1201918-15-1 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS 1201918-15-1 | Cayman Chemical | Biomol.com [biomol.com]
- 6. This compound - Cayman Chemical [bioscience.co.uk]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Glycocholic acid (D4) | CAS#:1201918-15-1 | Chemsrc [chemsrc.com]
- 9. scribd.com [scribd.com]
- 10. westlab.com [westlab.com]
- 11. thinksrs.com [thinksrs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
A Technical Guide to the Isotopic Purity and Enrichment of Glycocholic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Glycocholic acid-d4 (GCA-d4), a deuterated internal standard crucial for the accurate quantification of endogenous glycocholic acid in biomedical research and drug development. This document details the significance of isotopic purity, methods for its determination, and the biological context of glycocholic acid.
Introduction to this compound
Glycocholic acid is a primary conjugated bile acid involved in the emulsification of fats and the regulation of various metabolic pathways[1][2]. Its deuterated form, this compound, serves as an essential internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of its unlabeled counterpart in biological matrices[1][2]. The stability and high purity of this isotopic tracer are paramount for reliable and reproducible results in pharmacokinetic and metabolic studies[3].
This compound is chemically identical to its endogenous form, with the exception of four deuterium (B1214612) atoms replacing hydrogen atoms at non-exchangeable positions, typically on the cholanoyl moiety[1][2][4]. This mass difference allows for its distinction from the natural analyte by mass spectrometry, while its similar physicochemical properties ensure it behaves identically during sample preparation and chromatographic separation[5].
Isotopic Purity and Enrichment: A Quantitative Overview
The isotopic purity of this compound refers to the percentage of the compound that contains the desired number of deuterium atoms (in this case, four). Isotopic enrichment, a related term, is the mole fraction of the heavy isotope at a specific labeled position[6]. High isotopic purity is critical to minimize cross-talk between the analytical signals of the internal standard and the analyte, which could otherwise lead to inaccuracies in quantification.
Commercially available this compound typically exhibits high isotopic purity. The following table summarizes the specifications from various suppliers.
| Parameter | Specification | Supplier Example | Reference |
| Isotopic Purity (Atom % D) | ≥98% to ≥99% | Sigma-Aldrich, Cayman Chemical | [1][4] |
| Chemical Purity | ≥96% to 99% | Cambridge Isotope Laboratories, Inc., Avanti Polar Lipids | [7] |
| Deuterated Forms | ≥99% (d1-d4) | Cayman Chemical | [1] |
| Molecular Formula | C26H39D4NO6 | Multiple | [1][2][7] |
| Molecular Weight | ~469.65 g/mol | Multiple | [4][7] |
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity and enrichment of this compound is primarily achieved through mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for assessing isotopic purity. The protocol involves separating the deuterated standard from potential impurities and its unlabeled counterpart, followed by mass analysis.
Sample Preparation (Protein Precipitation Method for Serum/Plasma): [8][9]
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of a this compound internal standard solution (concentration optimized based on expected endogenous levels).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 13,000-16,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
LC-MS/MS Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column, such as a C18 or equivalent.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/methanol mixture with 0.1% formic acid) is typically used[9].
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative mode is typically employed for bile acids[9].
Data Analysis: The isotopic purity is determined by comparing the peak area of the d4-labeled species (M+4) to the sum of the peak areas of all observed isotopologues (M, M+1, M+2, M+3)[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium labels and assess the overall purity of the compound[10]. Both ¹H and ²H NMR can be utilized.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., methanol-d4, DMSO-d6).
NMR Parameters:
-
¹H NMR: The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms successful labeling. The integration of the remaining proton signals can be used to assess chemical purity.
-
²H NMR: A deuterium spectrum will show signals corresponding to the labeled positions, providing direct evidence of deuteration.
-
¹³C NMR: Can also be used to confirm the structure and purity of the compound[10].
Visualizing Experimental and Biological Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow for isotopic purity analysis and the biological context of glycocholic acid.
Caption: Experimental workflow for GCA-d4 isotopic purity analysis.
Caption: Simplified classical pathway of Glycocholic acid synthesis.
Caption: Simplified signaling pathways of Glycocholic acid.
Biological Significance of Glycocholic Acid
Glycocholic acid is a key player in lipid digestion and absorption. Beyond this classical role, it functions as a signaling molecule, modulating the activity of nuclear receptors such as the farnesoid X receptor (FXR) and membrane receptors like TGR5[1][11][12]. Activation of these receptors by bile acids, including glycocholic acid, regulates a host of genes involved in bile acid, cholesterol, lipid, and glucose metabolism[11][13][14]. Consequently, the accurate measurement of glycocholic acid levels is crucial for research into metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), diabetes, and cholestatic liver diseases.
Conclusion
The isotopic purity and enrichment of this compound are critical parameters that ensure its reliability as an internal standard for quantitative bioanalysis. Researchers and drug development professionals must consider the manufacturer's specifications and, when necessary, perform independent verification using robust analytical techniques such as LC-MS/MS and NMR spectroscopy. A thorough understanding of these technical aspects, coupled with an appreciation for the biological roles of glycocholic acid, is essential for advancing research in metabolic diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. Glycocholic-2,2,4,4-d4 acid D 98atom , 98 CP 1201918-15-1 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. Glycocholic acid (2,2,4,4-Dâ, 98%) (contains 4% water) CP 96% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Bile acids in glucose metabolism and insulin signalling — mechanisms and research needs - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Glycocholic Acid-d4 in Lipidomics Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of Glycocholic acid-d4 (GCA-d4) in lipidomics research. This compound is a deuterated form of glycocholic acid, a primary conjugated bile acid.[1] Its stable isotope label makes it an invaluable tool for the accurate quantification of endogenous bile acids in complex biological matrices.[2] This guide will delve into its role as an internal standard, its application in metabolic studies, and its utility in the discovery of disease biomarkers, complete with detailed experimental protocols and data presentation.
The Pivotal Role of this compound as an Internal Standard
In mass spectrometry-based lipidomics, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for achieving accurate and reproducible quantification.[3] GCA-d4, being chemically identical to its endogenous counterpart but with a heavier mass, serves as an ideal internal standard.[2] Its primary function is to correct for variations that can occur during the analytical process, including sample extraction, chromatographic separation, and ionization efficiency in the mass spectrometer.[2] By mimicking the behavior of the analyte, GCA-d4 ensures high precision and accuracy in quantitative bioanalysis.[3][4]
The selection of an appropriate internal standard is critical, and for the quantification of a panel of bile acids, a mixture of deuterated standards, including both taurine- and glycine-conjugated forms like Taurocholic Acid-d4 (TCA-d4) and GCA-d4, is often employed to ensure accurate measurement across different bile acid species.[5]
Quantitative Data Presentation
The use of GCA-d4 facilitates the generation of precise quantitative data. The following tables summarize typical concentrations for internal standards and key parameters for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of bile acids.
Table 1: Typical Concentrations of Deuterated Bile Acid Internal Standards for LC-MS/MS Analysis [2]
| Deuterated Bile Acid | Isotopic Label | Typical Concentration in Internal Standard Working Solution |
| This compound | d4 | 10.65 μM [6] |
| Glycochenodeoxycholic acid-d4 | d4 | 40 µM[7] |
| Taurocholic acid-d4 | d4 | 10 µM[7] |
| Cholic acid-d4 | d4 | 20 µM[7] |
| Chenodeoxycholic acid-d5 | d5 | 22.64 μM[6] |
| Deoxycholic acid-d4 | d4 | 12.60 μM[6] |
| Lithocholic acid-d4 | d4 | 29.96 μM[6] |
| Ursodeoxycholic acid-d4 | d4 | 12.60 μM[6] |
Table 2: Example LC-MS/MS Parameters for Bile Acid Analysis [4][7][8]
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II Bio LC or equivalent[4] |
| Mass Spectrometer | 4000 Q-Trap triple quadrupole tandem mass spectrometer (AB SCIEX) or equivalent[7] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[7][8] |
| Column | Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm[4] |
| Column Temperature | 50 °C[4] |
| Mobile Phase A | 0.1% Formic acid in Water[4] |
| Mobile Phase B | Methanol/Acetonitrile (B52724) (1:1, v/v)[4] |
| Flow Rate | 0.65 mL/min[4] |
| Injection Volume | 10 µL[4] |
| Ion Spray Voltage | -4200 V[7] |
| Source Temperature | 500°C[7] |
Experimental Protocols
A reliable and reproducible experimental protocol is crucial for successful lipidomics analysis. The following sections detail a typical workflow for the quantification of bile acids using GCA-d4 as an internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting bile acids from biological matrices like serum and plasma.[4][9]
Materials:
-
Human or animal plasma/serum samples
-
This compound internal standard (IS) working solution in methanol
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge
Protocol:
-
Thaw plasma or serum samples on ice.[10]
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.[4]
-
Add 20 µL of the this compound internal standard solution. The concentration should be optimized based on the expected endogenous levels of the analytes.[4]
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.[4]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[4]
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[4]
LC-MS/MS Analysis
The supernatant obtained from the sample preparation is then subjected to LC-MS/MS analysis for the separation and quantification of bile acids.
Instrumentation:
-
Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.[10]
Procedure:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the bile acids using a reverse-phase C18 column with a gradient elution.
-
Detect the bile acids using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for each bile acid and the internal standard are monitored. For glycine-conjugated bile acids like glycocholic acid, the major fragment ion monitored is typically m/z 74 (NHCH2COO-).[5][11]
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the concentration of each bile acid in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of bile acids in a biological sample using GCA-d4 as an internal standard.
Bile Acid Signaling Pathway
Glycocholic acid, like other bile acids, is a signaling molecule that activates nuclear receptors, primarily the Farnesoid X Receptor (FXR), to regulate gene expression involved in various metabolic processes.[12][13][14]
Logical Relationships of GCA-d4 Applications
This compound's utility in lipidomics stems from its fundamental role as an internal standard, which enables its application in broader research areas.
Applications in Metabolic Research and Biomarker Discovery
The accurate quantification of bile acids enabled by GCA-d4 is crucial for studying their roles in metabolic regulation. Bile acids are not only involved in the digestion of fats but also act as signaling molecules that regulate glucose and lipid metabolism, and energy expenditure.[13][14] Dysregulation of bile acid profiles has been associated with various metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[7][15]
Furthermore, alterations in bile acid concentrations, including glycocholic acid, have been identified as potential biomarkers for various liver diseases such as cholestasis, cirrhosis, and hepatocellular carcinoma.[12][16] The use of GCA-d4 in LC-MS/MS methods provides the necessary precision and accuracy for the validation of these biomarkers in clinical research and diagnostics.[16]
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Pleiotropic Roles of Bile Acids in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of bile acids in the regulation of the metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Potential of Bile Acids as Biomarkers for Metabolic Disorders [mdpi.com]
- 16. benchchem.com [benchchem.com]
Glycocholic Acid-d4: A Technical Guide for Liver Disease Biomarker Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Glycocholic acid-d4 (GCA-d4) as a crucial tool in the research of liver diseases. Alterations in bile acid metabolism are increasingly recognized as central to the pathophysiology of various liver conditions, including non-alcoholic fatty liver disease (NAFLD), cholestasis, liver fibrosis, and cirrhosis. Glycocholic acid (GCA), a primary conjugated bile acid, has emerged as a significant biomarker for monitoring the progression of these diseases. The stable isotope-labeled GCA-d4 is an indispensable internal standard for the precise and accurate quantification of endogenous GCA levels by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold-standard analytical technique.[1][2][3][4]
The Role of Glycocholic Acid in Liver Disease
Elevated serum levels of GCA are strongly associated with the severity of several liver diseases.[1][5][6][7] Accumulation of bile acids, including GCA, can be toxic to liver cells, leading to inflammation, cellular damage, and the progression of fibrosis.[8] Research has indicated that GCA can aggravate liver fibrosis by promoting the up-regulation of connective tissue growth factor in hepatocytes.[9] As such, the accurate measurement of GCA concentrations in biological samples is a critical aspect of liver disease research, aiding in diagnostics, prognostics, and the development of novel therapeutic interventions.
Quantitative Data Summary
The following table summarizes findings on the changes in Glycocholic acid levels observed in various liver diseases compared to healthy controls.
| Liver Disease | Biological Matrix | Change in GCA Levels | Study Population |
| Liver Fibrosis | Plasma | Significantly Increased | Patients with liver fibrosis vs. normal controls[6] |
| Non-alcoholic fatty liver disease (NAFLD) | Plasma | Significantly Increased | Women with NAFLD vs. healthy controls[10][11] |
| Non-alcoholic fatty liver disease (NAFLD) | Plasma | Elevated | Men with NAFLD vs. healthy controls[10] |
| Non-alcoholic steatohepatitis (NASH) | Serum | Significantly Increased | Patients with NASH vs. healthy patients[12] |
| Cholangiocarcinoma | Serum | Elevated | Patients with cholangiocarcinoma vs. patients with pancreatic cancer or benign biliary diseases[4] |
| Hepatocellular Carcinoma | Serum | Elevated | Patients with hepatocellular carcinoma vs. healthy individuals[4] |
| Cholestatic Liver Diseases | Urine | Increased (up to 100-fold for total bile acids) | Patients with hepatobiliary diseases vs. healthy controls[13] |
Experimental Protocols
The accurate quantification of endogenous GCA is paramount for reliable research. The use of this compound as an internal standard in LC-MS/MS methods is essential to correct for variability during sample preparation and analysis.[1][2]
Sample Preparation: Protein Precipitation
This is a common and effective method for extracting bile acids from serum or plasma.[1][2]
Materials:
-
Biological sample (e.g., human serum, plasma)
-
This compound internal standard solution (in methanol)
-
Ice-cold acetonitrile (B52724)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of the serum or plasma sample into a microcentrifuge tube.[1]
-
Add a known amount of the this compound internal standard solution. The exact concentration should be optimized based on the expected endogenous GCA levels.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.[14]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[1]
-
Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant containing the bile acids and the internal standard to a clean tube for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.[15]
Typical LC Conditions:
-
Column: A reverse-phase C18 column is suitable for the separation of bile acids.[15]
-
Mobile Phase A: Water with a modifier such as ammonium (B1175870) acetate (B1210297) and acetic acid.[15]
-
Mobile Phase B: A mixture of organic solvents like methanol (B129727) and acetonitrile, also with a modifier.[15]
-
Gradient: A gradient elution is employed to effectively separate the various bile acids.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.[15]
-
Injection Volume: 10 µL.[15]
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for bile acid analysis.[15]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both endogenous GCA and the GCA-d4 internal standard are monitored for quantification.
-
Glycocholic acid (GCA): m/z 464.3 → 74.0
-
This compound (GCA-d4): m/z 468.3 → 74.0[16]
-
-
Optimization: Parameters such as collision energy and declustering potential should be optimized for maximum sensitivity.
Data Analysis:
The concentration of endogenous GCA in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (GCA/GCA-d4) and comparing it to a standard curve prepared with known concentrations of GCA and a fixed concentration of GCA-d4.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding.
Caption: Workflow for GCA quantification using GCA-d4.
Caption: GCA's role in promoting liver fibrosis.
Caption: Overview of bile acid receptor signaling.
Conclusion
This compound is a vital tool for researchers in the field of hepatology. Its use as an internal standard enables the reliable quantification of endogenous GCA, a key biomarker in a range of liver diseases. The detailed protocols and understanding of the associated signaling pathways provided in this guide are intended to support the advancement of research and the development of new diagnostics and therapies for liver disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS 1201918-15-1 | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The gut microbiota–bile acid axis: A potential therapeutic target for liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acids induce liver fibrosis through the NLRP3 inflammasome pathway and the mechanism of FXR inhibition of NLRP3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile acids and sphingolipids in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lowering Bile Acid Levels Can Help Heal Liver Damage - VCU School of Medicine [liverinstitute.medschool.vcu.edu]
- 9. Glycocholic acid aggravates liver fibrosis by promoting the up-regulation of connective tissue growth factor in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gender-Specific Bile Acid Profiles in Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gender-Specific Bile Acid Profiles in Non-Alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Bile Acids in Nonalcoholic Fatty Liver Disease and Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bile acid indices as biomarkers for liver diseases I: Diagnostic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mass Shift of Glycocholic acid-d4 (M+4)
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical examination of the M+4 mass shift observed in Glycocholic acid-d4 (GCA-d4), a critical internal standard for quantitative bioanalysis. We will explore the structural basis for this shift, present quantitative mass spectrometry data, detail relevant experimental protocols, and illustrate key concepts with diagrams.
The Foundational Principle: Isotopic Labeling and the M+4 Shift
Glycocholic acid (GCA) is a primary glycine-conjugated bile acid synthesized in the liver, playing a crucial role in fat emulsification and metabolic signaling.[1][2] Its molecular formula is C₂₆H₄₃NO₆, with a monoisotopic mass of approximately 465.62 g/mol .[3][4]
In quantitative mass spectrometry, particularly LC-MS/MS, stable isotope-labeled internal standards are the gold standard for accurate quantification.[5][6] this compound (GCA-d4) is the deuterated analogue of GCA, designed for this purpose.[7][8] The "d4" designation signifies that four hydrogen atoms (¹H, protium) in the molecule have been replaced by four deuterium (B1214612) atoms (²H, D), a stable, non-radioactive isotope of hydrogen.
The mass of a deuterium atom is approximately 2.014 amu, while a hydrogen atom is approximately 1.008 amu. This mass difference is the origin of the observed mass shift. The replacement of four hydrogen atoms with four deuterium atoms results in a nominal mass increase of 4 Da, hence the "M+4" designation.
The specific locations of deuterium substitution are on the cholic acid steroid nucleus, as indicated by the chemical name Glycocholic-2,2,4,4-d4 Acid.[8][9] This precise labeling ensures that the molecule's chromatographic behavior and ionization efficiency are nearly identical to the endogenous analyte, while allowing it to be distinguished by its mass.
References
- 1. Glycocholic acid - Wikipedia [en.wikipedia.org]
- 2. Glycocholic Acid | C26H43NO6 | CID 10140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Glycocholic Acid [drugfuture.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | CAS 1201918-15-1 | Cayman Chemical | Biomol.com [biomol.com]
- 9. cdnisotopes.com [cdnisotopes.com]
Methodological & Application
Revolutionizing Bile Acid Analysis: A High-Throughput LC-MS/MS Method Utilizing Glycocholic acid-d4
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the comprehensive analysis of bile acids in biological matrices. This application note details a streamlined protocol employing Glycocholic acid-d4 as an internal standard, offering researchers, clinicians, and pharmaceutical scientists a reliable tool for investigating the complex roles of bile acids in health and disease.
Bile acids, synthesized in the liver from cholesterol, are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins.[1] Beyond their digestive functions, they act as signaling molecules that regulate various metabolic processes.[1] Consequently, the accurate quantification of bile acids is essential for understanding liver function, diagnosing hepatobiliary diseases, and assessing drug-induced liver injury.[2][3]
This method leverages the high selectivity and sensitivity of LC-MS/MS to overcome the challenges associated with the structural similarity and wide concentration range of bile acids in biological samples.[4][5] The use of a stable isotope-labeled internal standard, this compound, is critical for correcting variations during sample preparation and minimizing matrix effects, thereby ensuring high accuracy and precision in quantification.[1][2][6]
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and effective protein precipitation method is employed for the extraction of bile acids from serum or plasma samples.[1][6]
Materials:
-
Biological sample (e.g., serum, plasma)
-
This compound internal standard solution (in methanol)
-
Ice-cold acetonitrile (B52724)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge
Protocol:
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.[1]
-
Add 20 µL of the this compound internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.[1][6]
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[1][2]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Chromatographic separation is achieved using a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in negative ion mode.
LC Conditions:
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1290 Infinity II Bio LC or equivalent[1] |
| Column | Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm[1] |
| Column Temperature | 50 °C[1] |
| Mobile Phase A | 0.1% Formic acid in Water[1] |
| Mobile Phase B | Methanol/Acetonitrile (1:1, v/v)[1] |
| Flow Rate | 0.65 mL/min[1] |
| Injection Volume | 10 µL[1] |
Gradient Elution:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 2.0 | 45 |
| 8.0 | 70 |
| 8.1 | 95 |
| 10.0 | 95 |
| 10.1 | 30 |
| 12.0 | 30 |
MS/MS Conditions:
| Parameter | Setting |
|---|---|
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI)[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[7] |
| Capillary Voltage | 2 kV[5] |
| Source Temperature | 150 °C[5] |
| Desolvation Temperature | 600 °C[5] |
Quantitative Data
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of a panel of bile acids using this compound as the internal standard. The MRM transitions (precursor ion Q1 and product ion Q3) are crucial for the specific detection and quantification of each analyte.
| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Retention Time (min) |
| This compound (IS) | 468.3 | 74.0 | ~3.06 |
| Cholic acid (CA) | 407.3 | 343.3 | ~3.64[5] |
| Chenodeoxycholic acid (CDCA) | 391.3 | 391.3 | ~4.5 |
| Deoxycholic acid (DCA) | 391.3 | 391.3 | ~4.8 |
| Ursodeoxycholic acid (UDCA) | 391.3 | 391.3 | ~4.2 |
| Lithocholic acid (LCA) | 375.3 | 375.3 | ~6.5 |
| Glycocholic acid (GCA) | 464.3 | 74.0 | ~3.06[5] |
| Glycochenodeoxycholic acid (GCDCA) | 448.3 | 74.0 | ~3.8 |
| Glycodeoxycholic acid (GDCA) | 448.3 | 74.0 | ~4.1 |
| Taurocholic acid (TCA) | 514.3 | 80.0 | ~2.7[5] |
| Taurochenodeoxycholic acid (TCDCA) | 498.3 | 80.0 | ~3.3[5] |
| Taurodeoxycholic acid (TDCA) | 498.3 | 80.0 | ~3.46[5] |
Visualized Workflows and Pathways
To further elucidate the experimental process, the following diagrams have been generated.
Workflow for LC-MS/MS analysis of bile acids.
Overview of bile acid synthesis and signaling.
This comprehensive LC-MS/MS method provides a powerful platform for the accurate and reliable quantification of bile acids. The detailed protocol and established parameters will enable researchers to generate high-quality data, advancing our understanding of the multifaceted roles of bile acids in physiology and pathophysiology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Note: Preparation of Glycocholic Acid-d4 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and handling of a Glycocholic acid-d4 stock solution for use as an internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
This compound is the deuterium-labeled form of glycocholic acid, a primary conjugated bile acid. It is commonly used as an internal standard for the accurate quantification of its unlabeled counterpart in biological samples.[1][2] The stability and purity of the stock solution are critical for obtaining reliable and reproducible results in metabolomic and pharmacokinetic studies. This protocol outlines the necessary steps to prepare a concentrated stock solution from a crystalline solid.
Quantitative Data
The physical and chemical properties of this compound are summarized below. This data is essential for accurate preparation and handling.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₆H₃₉D₄NO₆ | [3][4] |
| Formula Weight | 469.7 g/mol | [3][4] |
| CAS Number | 1201918-15-1 | [3][4] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥95% | [5] |
| Isotopic Purity | >99% deuterated forms (d₁-d₄) | [4] |
| Melting Point | 165-168 °C | [6] |
| Storage (Solid) | -20°C | [1][3] |
| Stability (Solid) | ≥ 4 years | [3] |
Solubility Data:
| Solvent | Solubility | Source(s) |
| Dimethylformamide (DMF) | ~10 mg/mL | [3][4] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~10 mg/mL | [3][4] |
| Ethanol | ~1 mg/mL | [3][4] |
| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | [3][4] |
Stock Solution Storage and Stability:
| Storage Temperature | Stability | Source(s) |
| -20°C | 1 month | [7] |
| -80°C | 6 months | [7] |
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 1 mg/mL this compound stock solution in DMSO.
3.1. Materials and Equipment
-
This compound crystalline solid
-
Dimethyl sulfoxide (DMSO), HPLC grade or higher
-
Analytical balance (readable to at least 0.01 mg)
-
Calibrated micropipettes
-
Amber glass vial with a PTFE-lined cap
-
Vortex mixer
-
(Optional) Sonicator water bath
3.2. Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle this compound in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound before use.[8][9]
3.3. Step-by-Step Procedure
-
Equilibration: Allow the vial containing the this compound solid to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound solid using an analytical balance. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the solid.
-
Solvent Addition: Add the appropriate volume of DMSO to the vial containing the weighed solid. For a 1 mg/mL solution, add 1 mL of DMSO.
-
Dissolution: Cap the vial securely and vortex the mixture for 1-2 minutes to facilitate dissolution. If the solid does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes at room temperature. Visually inspect the solution to ensure all solid has dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and initials of the preparer.
-
Storage: Store the prepared stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[7]
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the preparation of a this compound stock solution.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. This compound MaxSpec(R) Standard | CAS 1201918-15-1 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS 1201918-15-1 | Cayman Chemical | Biomol.com [biomol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Glycocholic-2,2,4,4-d4 acid D 98atom , 98 CP 1201918-15-1 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Glycocholic Acid-d4 Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed recommendations for the storage, handling, and utilization of Glycocholic acid-d4 solution in a laboratory setting. Adherence to these guidelines is crucial for maintaining the integrity, stability, and performance of this deuterated standard in quantitative and metabolic studies.
Recommended Storage Conditions
Proper storage of this compound is essential to ensure its chemical and isotopic stability. The recommended storage conditions vary based on the physical state (solid or solution) and the intended duration of storage.
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Short-Term Storage (1-2 months) | Long-Term Storage (≥ 6 months) | Shipping Conditions | Special Considerations |
| Solid/Powder | N/A | -20°C in a desiccator[1] | -20°C or colder in a desiccator[1] | Room temperature[2] | Protect from moisture.[1][3] |
| Solution | Methanol (B129727) | -20°C[4][5][6] | -20°C (stable for ≥ 4 years)[2] or -80°C (up to 6 months)[7][8] | Dry ice or wet ice[4][9] | Store in well-sealed, amber vials to protect from light.[1] Avoid repeated freeze-thaw cycles.[7] |
| Solution | DMSO | -20°C (up to 1 month)[7][8] | -80°C (up to 6 months)[7][8] | Room temperature[2] | Use freshly opened, anhydrous DMSO for preparing solutions.[8] |
| Solution | Acetonitrile (B52724) | 2-8°C (short to medium-term)[1] | -20°C | Room temperature | Ensure the container is tightly sealed to prevent evaporation. |
Experimental Protocols
This compound is primarily utilized as an internal standard for the accurate quantification of endogenous glycocholic acid in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][10][11]
Protocol for Quantification of Glycocholic Acid in Human Plasma/Serum using LC-MS/MS
This protocol outlines a standard procedure for the extraction and analysis of glycocholic acid from plasma or serum, employing this compound as an internal standard.
Materials:
-
Human plasma or serum samples
-
This compound solution (in methanol or other suitable solvent)
-
Acetonitrile (LC-MS grade)[2]
-
Methanol (LC-MS grade)[2]
-
Water (LC-MS grade)[2]
-
Formic acid
-
Microcentrifuge tubes (1.5 mL)[2]
-
Vortex mixer
-
Centrifuge[2]
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS vials[2]
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[5]
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma or serum samples on ice.[2]
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma or serum sample.[2][12]
-
Add a predetermined amount of this compound internal standard solution (e.g., 10 µL of a working solution). The final concentration should be optimized based on the expected endogenous levels of glycocholic acid.[5]
-
Add 200 µL of ice-cold acetonitrile to precipitate the proteins.[2]
-
Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.[2]
-
Centrifuge the tubes at 14,000-15,000 x g for 10-20 minutes at 4°C.[5][12]
-
Carefully transfer the supernatant to a clean microcentrifuge tube.[2]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[5]
-
Reconstitute the dried extract in 100-250 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[2][5]
-
Vortex briefly and centrifuge to pellet any remaining particulates.[2]
-
Transfer the final supernatant to an LC-MS vial for analysis.[2]
-
-
LC-MS/MS Analysis:
-
LC System: UPLC or equivalent system.[5]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Injection Volume: 5 µL.[5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[5]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM). MRM transitions for both glycocholic acid and this compound should be optimized on the specific instrument used.
-
Table 2: Example LC Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 90 | 10 |
| 12.0 | 90 | 10 |
Signaling Pathways and Experimental Workflows
Glycocholic acid, a primary conjugated bile acid, acts as a signaling molecule by activating specific receptors, notably the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).[7][13][14] These interactions play a crucial role in regulating lipid, glucose, and energy metabolism.[7][13]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS 1201918-15-1 | Cayman Chemical | Biomol.com [biomol.com]
- 5. benchchem.com [benchchem.com]
- 6. Glycocholic-2,2,4,4-d4 acid solution 100 μg/mL in methanol, ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. avantiresearch.com [avantiresearch.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Serum Analysis using Glycocholic acid-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of serum samples for the quantitative analysis of bile acids, utilizing Glycocholic acid-d4 as an internal standard. The methodologies described are essential for accurate and reproducible results in clinical research, metabolic studies, and drug development.
Introduction
Glycocholic acid is a primary conjugated bile acid synthesized in the liver from cholic acid and glycine.[1] Its levels in serum are indicative of liver function and can be altered in various hepatobiliary and metabolic diseases. Accurate quantification of glycocholic acid and other bile acids in serum is crucial for disease diagnosis, monitoring, and for assessing drug-induced liver injury.[2][3]
This compound, a stable isotope-labeled analog of glycocholic acid, is the ideal internal standard for quantitative analysis by mass spectrometry.[1] Its use compensates for variations during sample preparation and potential matrix effects during analysis, thereby ensuring high accuracy and precision.[4] This document details the most common sample preparation techniques: Protein Precipitation, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Sample Preparation Techniques
The primary goal of sample preparation is to remove interfering substances from the serum matrix, such as proteins and phospholipids (B1166683), which can suppress the ionization of target analytes and contaminate the analytical instruments.[5]
Protein Precipitation
Protein precipitation is a rapid, simple, and cost-effective method for sample cleanup in bile acid analysis.[5][6] It involves the addition of an organic solvent to the serum sample to denature and precipitate proteins.
Experimental Protocol: Protein Precipitation
-
Sample Thawing and Aliquoting: Thaw frozen serum samples on ice. Vortex briefly to ensure homogeneity. Pipette 100 µL of each serum sample, calibrator, and quality control (QC) sample into separate 1.5 mL microcentrifuge tubes.[7]
-
Internal Standard Spiking: Add 20 µL of this compound internal standard working solution (e.g., 1000 ng/mL in methanol) to each tube.[8] Vortex briefly to mix.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each tube.[9] The 4:1 ratio of solvent to serum is critical for efficient protein removal.[10] Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.[11]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 rpm or >16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[7][6]
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of labeled tubes, being cautious not to disturb the protein pellet.[9]
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35-40°C.[7] This step concentrates the analytes and removes the organic solvent.
-
Reconstitution: Reconstitute the dried extract in 200 µL of a suitable mobile phase, such as 50% aqueous methanol (B129727) or a mixture of water and acetonitrile with 0.1% formic acid.[7][6] Vortex to ensure the residue is fully dissolved. The sample is now ready for injection into the LC-MS/MS system.
Workflow for Protein Precipitation
Caption: Workflow of the protein precipitation method for serum samples.
Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation by removing phospholipids and other interferences more effectively.[7][10] This technique is particularly useful when lower detection limits are required.
Experimental Protocol: Solid-Phase Extraction (C18 Cartridge)
-
Sample Pre-treatment: To 100 µL of serum, add 20 µL of this compound internal standard. Add 200 µL of acetonitrile, vortex, and centrifuge as described in the protein precipitation protocol. Transfer the supernatant to a new tube.
-
Column Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[10]
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.[10]
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elution: Elute the bile acids with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of mobile phase for LC-MS/MS analysis.
Workflow for Solid-Phase Extraction
Caption: Workflow of the solid-phase extraction method for serum samples.
Liquid-Liquid Extraction (LLE)
LLE is another technique to isolate bile acids from serum. It relies on the differential solubility of the analytes in two immiscible liquid phases.
Experimental Protocol: Liquid-Liquid Extraction
-
Sample Preparation: To 100 µL of serum in a glass tube, add 20 µL of this compound internal standard.
-
Extraction: Add 500 µL of an organic solvent mixture (e.g., ethyl acetate/isopropanol, 3:1 v/v). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of mobile phase for LC-MS/MS analysis.
Workflow for Liquid-Liquid Extraction
Caption: Workflow of the liquid-liquid extraction method for serum samples.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of bile acids in serum using LC-MS/MS with a deuterated internal standard. Actual performance may vary depending on the specific matrix, LC-MS/MS system, and experimental conditions.[4]
| Parameter | Protein Precipitation | Solid-Phase Extraction (SPE) |
| Recovery | 85 - 115%[3] | 89.1 - 100.2%[10] |
| Intra-assay Precision (%CV) | < 10%[7] | < 10% |
| Inter-assay Precision (%CV) | < 15% | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL[7] | 0.02 - 5 ng/mL[7] |
| Coefficient of Determination (R²) | > 0.99[3] | > 0.995[7] |
Discussion
The choice of sample preparation technique depends on the specific requirements of the assay.
-
Protein precipitation is favored for its simplicity, speed, and cost-effectiveness, making it suitable for high-throughput analysis.[7][6] Acetonitrile is a common choice as it effectively precipitates proteins while keeping bile acids in the supernatant.[7]
-
Solid-phase extraction offers superior cleanup, resulting in lower matrix effects and potentially better sensitivity.[7] This method is advantageous for assays requiring very low limits of quantification.
-
Liquid-liquid extraction is a classic technique that can also provide clean extracts but may be more labor-intensive and require larger volumes of organic solvents.
The inclusion of this compound as an internal standard is critical for all three methods to correct for analyte loss during sample processing and to account for matrix-induced ionization suppression or enhancement in the mass spectrometer. This ensures the accuracy and reliability of the quantitative results. For the most accurate quantification of a panel of bile acids, it is recommended to use a stable isotope-labeled internal standard for each analyte where possible.[4]
Conclusion
This document provides detailed protocols and workflows for the preparation of serum samples for bile acid analysis using this compound as an internal standard. The protein precipitation method offers a balance of simplicity and performance for most applications, while SPE can be employed for assays requiring higher sensitivity and cleaner extracts. By following these protocols, researchers, scientists, and drug development professionals can achieve reliable and reproducible quantification of bile acids in serum.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. A candidate reference measurement procedure for quantification of glycocholic acid in human serum based on isotope dilution liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Glycocholic Acid by Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycocholic acid (GCA) is a primary conjugated bile acid synthesized in the liver from cholic acid and glycine. It plays a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins.[1] Beyond its digestive functions, GCA is increasingly recognized as a signaling molecule involved in various metabolic processes, including glucose, lipid, and energy metabolism, primarily through the activation of nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as Takeda G-protein-coupled receptor 5 (TGR5).[2][3] Accurate and precise quantification of GCA in biological matrices is essential for understanding its physiological and pathophysiological roles, as well as for the development of therapeutics targeting bile acid signaling pathways.
Isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) has emerged as the gold standard for the quantitative analysis of bile acids due to its high sensitivity, specificity, and accuracy.[4][5] This method utilizes a stable isotope-labeled internal standard (e.g., D4- or D5-glycocholic acid) that is chemically identical to the analyte but mass-distinguishable.[4][6] This approach effectively corrects for matrix effects and variations in sample preparation and instrument response, ensuring reliable quantification.[1]
These application notes provide a detailed protocol for the quantitative analysis of glycocholic acid in human serum or plasma using ID-LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Glycocholic acid (GCA) analytical standard
-
Glycocholic acid-d4 (GCA-d4) or Glycocholic acid-d5 (GCA-d5) as internal standard (IS)
-
LC-MS grade methanol (B129727), acetonitrile, water, and formic acid[4][7]
-
Human serum or plasma samples
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Standard and Internal Standard Stock Solution Preparation
-
Prepare a stock solution of GCA in methanol at a concentration of 1 mg/mL.
-
Prepare a stock solution of GCA-d4 (or GCA-d5) in methanol at a concentration of 1 mg/mL.
-
From these stock solutions, prepare working solutions at appropriate concentrations by serial dilution in methanol.[4] Store stock and working solutions at -20°C or -80°C.[8]
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting bile acids from serum and plasma.[1][7]
-
To a 1.5 mL microcentrifuge tube, add 50 µL of serum or plasma sample.[4]
-
Add a specific volume of the internal standard working solution (e.g., 10 µL or 20 µL) to each sample, calibrator, and quality control sample. The concentration of the IS should be optimized based on the expected endogenous levels of GCA.[1][4]
-
Add a protein precipitating agent, such as 140 µL of methanol or 200 µL of acetonitrile.[4][7]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[7]
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[1][7]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[1][7]
LC-MS/MS Conditions
The following are typical LC-MS/MS conditions that can be adapted and optimized for specific instrumentation.
Liquid Chromatography (LC) System:
| Parameter | Recommended Setting |
| HPLC System | Waters ACQUITY UPLC, Agilent 1290 Infinity II, or equivalent[1][6] |
| Column | Waters BEH C18 (100 mm × 2.1 mm, 1.7 µm) or Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm)[6][7] |
| Column Temperature | 40°C - 50°C[4][7] |
| Mobile Phase A | Water with 0.1% Formic Acid[4][7] |
| Mobile Phase B | Methanol/Acetonitrile (1:1, v/v) with 0.1% Formic Acid[4][7] |
| Flow Rate | 0.3 - 0.65 mL/min[4][7] |
| Injection Volume | 10 µL[4][7] |
| Gradient Elution | A gradient should be optimized to ensure separation of GCA from other bile acids and matrix components. A typical gradient starts with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.[4][7] |
Tandem Mass Spectrometry (MS/MS) System:
| Parameter | Recommended Setting |
| Mass Spectrometer | Waters Xevo TQ-S, Sciex QTRAP 5500, or equivalent[4][6] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[6][7] |
| Ion Spray Voltage | -4500 V[4] |
| Source Temperature | 450°C - 500°C[4][9] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | The precursor-to-product ion transitions for GCA and its internal standard should be optimized. A common fragment for glycine-conjugated bile acids is m/z 74.[7] |
Data Presentation
The performance of the method should be validated according to established guidelines. The following tables summarize typical quantitative data for the analysis of glycocholic acid.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 0.2 - 400 ng/mL | [6] |
| Correlation Coefficient (r²) | > 0.995 | [7] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [6] |
| Intra-day Precision (%CV) | 2.3 - 6.1% | [6] |
| Inter-day Precision (%CV) | 2.4 - 4.6% | [6] |
| Recovery | 99.87 - 100.43% | [10] |
| Matrix Effect | Minimal with isotope dilution | [1] |
Table 2: Representative MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Glycocholic Acid (GCA) | 464.3 | 74.0 |
| This compound (GCA-d4) | 468.3 | 74.0 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Visualization
Glycocholic Acid Signaling Pathway
Caption: Simplified signaling pathway of Glycocholic Acid (GCA).
Experimental Workflow
Caption: Experimental workflow for GCA quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]
- 3. Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart [mdpi.com]
- 4. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of glycocholic acid in human serum by stable isotope dilution ultra performance liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A candidate reference measurement procedure for quantification of glycocholic acid in human serum based on isotope dilution liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycocholic Acid-d4 in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycocholic acid (GCA) is a primary conjugated bile acid synthesized in the liver from cholic acid and glycine. Beyond its classical role in facilitating the digestion and absorption of dietary fats and fat-soluble vitamins, glycocholic acid is now recognized as a critical signaling molecule in various metabolic processes.[1] It modulates the activity of key nuclear receptors, such as the farnesoid X receptor (FXR), and membrane receptors like the Takeda G-protein coupled receptor 5 (TGR5), influencing lipid, glucose, and energy homeostasis.[2][3] Dysregulation of glycocholic acid levels has been implicated in various metabolic disorders, making its accurate quantification in biological matrices a crucial aspect of metabolomics research and drug development.[4][5]
Glycocholic acid-d4 (GCA-d4) is a stable isotope-labeled form of glycocholic acid, intended for use as an internal standard for the quantification of endogenous glycocholic acid by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[2][6] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample extraction, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the results.[7]
These application notes provide detailed protocols for the use of this compound as an internal standard in metabolomics experiments, along with a summary of its role in key signaling pathways.
Quantitative Data
The following tables summarize typical concentrations and performance metrics for the quantification of bile acids using this compound as an internal standard in LC-MS/MS analyses.
Table 1: Typical Working Concentrations of this compound Internal Standard
| Parameter | Concentration | Matrix | Reference |
| Internal Standard Master Solution | 10 µM | Methanol | [8] |
| Internal Standard Working Solution | 1000 ng/mL | Methanol | [3] |
| Internal Standard Spiking Solution | 2 µM | Not Specified | [9] |
Table 2: Representative LC-MS/MS Method Validation Parameters for Bile Acid Quantification
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.995 | [1][3] |
| Lower Limit of Quantification (LLOQ) | 1 - 5 ng/mL | [1][5] |
| Accuracy (% Bias) | ± 15% | [1] |
| Precision (%RSD) | < 15% | [1] |
| Recovery (%) | 85 - 115% | [1] |
| Matrix Effect (%) | < 15% | [1] |
Table 3: Example Calibration Curve for Bile Acid Analysis
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
| This table is representative and based on data for a structurally similar deuterated bile acid internal standard. Actual values may vary.[1] |
Experimental Protocols
Protocol 1: Quantification of Glycocholic Acid in Human Serum/Plasma by LC-MS/MS
This protocol details a protein precipitation method for the extraction of bile acids from serum or plasma, followed by LC-MS/MS analysis.
Materials:
-
Human or animal serum/plasma samples
-
This compound (GCA-d4) internal standard (IS) working solution (e.g., 1000 ng/mL in methanol)[3]
-
Acetonitrile (B52724) (ACN), LC-MS grade, ice-cold
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge capable of 14,000 x g and 4°C
-
Nitrogen evaporator (optional)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Pipette 50 µL of serum or plasma into a 1.5 mL microcentrifuge tube.[7]
-
Add 10 µL of the this compound internal standard working solution.[7]
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.[7]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[7]
-
-
Extraction:
-
LC-MS/MS Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject the sample into the LC-MS/MS system.
-
Table 4: Recommended LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II Bio LC or equivalent |
| Column | Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm |
| Column Temperature | 50 °C |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Methanol/Acetonitrile (1:1, v/v) |
| Flow Rate | 0.65 mL/min |
| Injection Volume | 10 µL |
| MS/MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition for GCA | To be optimized |
| MRM Transition for GCA-d4 | To be optimized |
| LC conditions are based on a method for a structurally similar bile acid and may require optimization.[1] |
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS 1201918-15-1 | Cayman Chemical | Biomol.com [biomol.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
Application Notes and Protocols: Solubility of Glycocholic acid-d4 in DMSO and Methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of Glycocholic acid-d4 in Dimethyl Sulfoxide (DMSO) and methanol (B129727). It includes quantitative solubility data, comprehensive experimental protocols for preparing solutions, and a workflow diagram for proper handling and use of this compound in a research setting.
Overview of this compound
This compound is a deuterated form of glycocholic acid, a primary bile acid conjugated with glycine. It is commonly used as an internal standard in mass spectrometry-based bioanalysis for the quantification of endogenous glycocholic acid in biological samples. Accurate solubility data is critical for the preparation of stock solutions and experimental media to ensure reliable and reproducible results.
Quantitative Solubility Data
The solubility of this compound in DMSO and methanol has been reported by various suppliers. The data is summarized in the table below for easy reference and comparison. It is important to note that factors such as solvent purity, temperature, and the presence of water can influence solubility.
| Solvent | Reported Solubility | Source | Notes |
| DMSO | 10 mg/mL | Cayman Chemical[1] | |
| DMSO | 100 mg/mL | MedChemExpress[2] | Requires sonication and warming. Hygroscopic DMSO can significantly impact solubility; use freshly opened solvent. |
| Methanol | ≥ 100 µg/mL | Sigma-Aldrich, Cayman Chemical[3][4] | This is the concentration of commercially available solutions. The maximum solubility may be higher. |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of this compound solutions in DMSO and methanol.
General Recommendations for Handling Bile Acids
Bile acids can be challenging to dissolve, especially in aqueous solutions. For compounds like this compound, it is standard practice to first prepare a concentrated stock solution in an organic solvent.[5][6][7] Sonication can be a useful technique to aid in the dissolution of bile acids that are difficult to get into solution.[7]
Protocol for Preparing a this compound Stock Solution in DMSO
-
Materials:
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 100 µL of DMSO to 1 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the solution for 5-10 minutes. Gentle warming may also be applied if necessary.[2]
-
Visually inspect the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Protocol for Preparing a this compound Solution in Methanol
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous methanol
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Follow steps 1 and 2 from the DMSO protocol.
-
Add the calculated volume of methanol to the weighed this compound.
-
Vortex the solution thoroughly.
-
If needed, sonicate to ensure complete dissolution.
-
Visually confirm that no particulate matter remains.
-
Store the methanol stock solution under appropriate conditions, typically at -20°C.
-
Preparation of Aqueous Working Solutions
For experiments requiring an aqueous buffer, it is recommended to first dissolve the this compound in DMSO and then dilute this stock solution with the aqueous buffer of choice.[5]
-
Procedure:
-
Prepare a concentrated stock solution in DMSO as described in protocol 3.2.
-
Determine the final desired concentration of this compound and the maximum tolerable concentration of DMSO in your experimental system (typically <0.5%).
-
Perform a serial dilution of the DMSO stock solution with the aqueous buffer (e.g., PBS) to achieve the final concentration.
-
Ensure the final solution is clear and homogenous. If precipitation occurs, the concentration may be too high for the aqueous buffer system.
-
Experimental Workflow and Logic Diagram
The following diagram illustrates the logical workflow for preparing and using this compound solutions in a research context.
Caption: Workflow for the preparation and use of this compound solutions.
References
- 1. This compound | CAS 1201918-15-1 | Cayman Chemical | Biomol.com [biomol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glycocholic-2,2,4,4-d4 acid solution 100 μg/mL in methanol, ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound MaxSpec(R) Standard | CAS 1201918-15-1 | Cayman Chemical | Biomol.com [biomol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
Application Note: UPLC-MS/MS Quantification of Bile Acids in Biological Matrices using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are crucial signaling molecules and key players in cholesterol metabolism, lipid digestion, and the modulation of gut microbiota.[1][2][3] Accurate and robust quantification of bile acids in biological matrices is essential for understanding their role in various physiological and pathological processes, as well as in drug development and toxicology studies. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the gold standard for bile acid analysis due to its high sensitivity, specificity, and throughput.[4][5] The use of stable isotope-labeled internal standards, particularly deuterated bile acids, is critical for correcting matrix effects and variabilities during sample preparation and analysis, thereby ensuring high accuracy and reproducibility of quantitative data.[4][6]
This application note provides a detailed protocol for the quantification of a panel of bile acids in human serum/plasma using UPLC-MS/MS with deuterated internal standards.
Experimental Workflow
The overall experimental workflow for the UPLC-MS/MS quantification of bile acids is depicted below.
Caption: Experimental workflow for UPLC-MS/MS quantification of bile acids.
Protocols
Sample Preparation (Human Serum/Plasma)
This protocol is adapted from a common protein precipitation method.[6][7]
Materials:
-
Human serum or plasma samples
-
Deuterated bile acid internal standard (IS) mixture (e.g., containing d4-CA, d4-CDCA, d4-DCA, d4-LCA, d4-UDCA, d4-GCA, d4-GCDCA, d4-TCA, d4-TCDCA)[8]
-
LC-MS grade acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH)[6]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Thaw serum/plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the serum/plasma sample.[7]
-
Add a specific volume of the deuterated bile acid internal standard mixture to each sample. The final concentration of the internal standards should be optimized for the specific analytical platform.[6]
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[6]
-
Vortex the mixture vigorously for 1 minute.[6]
-
Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.[6]
-
Carefully transfer the supernatant to a new microcentrifuge tube.[6]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[6]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).[7]
-
Vortex briefly and transfer to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9]
UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent reversed-phase column)[9]
-
Column Temperature: 55 °C[9]
-
Mobile Phase A: Water with 0.1% formic acid[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[9]
-
Flow Rate: 0.5 mL/min[9]
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) %A %B 0.0 70 30 8.0 30 70 8.1 5 95 9.0 5 95 9.1 70 30 | 12.0 | 70 | 30 |
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV[10]
-
Source Temperature: 150 °C[10]
-
Desolvation Temperature: 500 °C[10]
-
Cone Gas Flow: 50 L/hr[10]
-
Desolvation Gas Flow: 1000 L/hr[10]
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM). MRM transitions for each bile acid and its corresponding deuterated internal standard should be optimized.
Data Presentation
Quantitative data should be summarized in clear and structured tables. Below are examples of tables for presenting calibration curve data and quantification results.
Table 1: Calibration Curve Parameters for Bile Acid Quantification
| Analyte | Deuterated IS | LLOQ (nM) | ULOQ (µM) | R² |
| Cholic Acid (CA) | d4-CA | 0.5 | 5 | >0.99 |
| Chenodeoxycholic Acid (CDCA) | d4-CDCA | 0.5 | 5 | >0.99 |
| Deoxycholic Acid (DCA) | d4-DCA | 0.25 | 2.5 | >0.99 |
| Lithocholic Acid (LCA) | d4-LCA | 0.25 | 2.5 | >0.99 |
| Ursodeoxycholic Acid (UDCA) | d4-UDCA | 0.25 | 2.5 | >0.99 |
| Glycocholic Acid (GCA) | d4-GCA | 1.0 | 10 | >0.99 |
| Glycochenodeoxycholic Acid (GCDCA) | d4-GCDCA | 1.0 | 10 | >0.99 |
| Taurocholic Acid (TCA) | d4-TCA | 1.0 | 10 | >0.99 |
| Taurochenodeoxycholic Acid (TCDCA) | d4-TCDCA | 1.0 | 10 | >0.99 |
LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, R²: Coefficient of Determination.
Table 2: Example Quantification of Bile Acids in Human Serum (µM)
| Sample ID | CA | CDCA | DCA | LCA | UDCA | GCA | GCDCA | TCA | TCDCA |
| Control 1 | 0.25 | 0.31 | 0.15 | 0.05 | 0.18 | 0.45 | 0.55 | 0.12 | 0.15 |
| Control 2 | 0.28 | 0.35 | 0.18 | 0.06 | 0.21 | 0.51 | 0.62 | 0.14 | 0.18 |
| Treated 1 | 0.52 | 0.65 | 0.32 | 0.11 | 0.35 | 0.95 | 1.15 | 0.25 | 0.31 |
| Treated 2 | 0.58 | 0.71 | 0.36 | 0.13 | 0.39 | 1.05 | 1.28 | 0.28 | 0.35 |
Bile Acid Signaling Pathways
Bile acids are not only digestive aids but also potent signaling molecules that activate nuclear receptors, such as the Farnesoid X Receptor (FXR), and G-protein coupled receptors like Takeda G-protein coupled receptor 5 (TGR5).[11] These signaling pathways play a critical role in regulating bile acid, lipid, and glucose metabolism.[11][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Bile Acid with UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pure.psu.edu [pure.psu.edu]
Application Note: Quantification of Glycocholic Acid and Glycocholic Acid-d4 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycocholic acid (GCA) is a primary conjugated bile acid synthesized in the liver from cholic acid and glycine.[1] It plays a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins.[1] Beyond its digestive functions, glycocholic acid acts as a signaling molecule, modulating various metabolic pathways through interactions with receptors such as the farnesoid X receptor (FXR), TGR5, and S1PR2.[2] Accurate quantification of glycocholic acid in biological matrices is essential for clinical research, particularly in studies related to liver diseases, metabolic disorders, and drug-induced hepatotoxicity.[3][4] This application note provides a detailed protocol for the quantification of glycocholic acid using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with its stable isotope-labeled internal standard, Glycocholic acid-d4.
Quantitative Data
The use of Selected Reaction Monitoring (SRM) allows for highly selective and sensitive detection of Glycocholic acid and its internal standard. The following tables summarize the optimized SRM transition pairs.
Table 1: SRM Transition Pairs for Glycocholic Acid and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Glycocholic Acid (GCA) | 464.28 | 74.00 | Negative[5] |
| This compound (GCA-d4) | 468.28 | 74.00 | Negative[5] |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative[5] |
| Capillary Voltage | 2 kV[5] |
| Cone Voltage | 60 V[5] |
| Source Temperature | 150 °C[5] |
| Desolvation Temperature | 600 °C[5] |
| Cone Gas Flow | 50 L/h[5] |
| Desolvation Gas Flow | 1000 L/h[5] |
| Collision Energy (for GCA) | 34 V[5] |
| Collision Energy (for GCA-d4) | 34 V[5] |
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis of Glycocholic acid in human serum or plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting bile acids from serum and plasma.[6][7]
Materials:
-
Human or animal serum/plasma samples
-
This compound internal standard solution (in methanol)
-
Acetonitrile (B52724) (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Water, LC-MS grade
-
1.5 mL microcentrifuge tubes
-
Pipettes and tips
-
Centrifuge
Protocol:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the serum or plasma sample.[8]
-
Add 20 µL of the this compound internal standard solution. The concentration should be optimized based on the expected endogenous levels of Glycocholic acid.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.[6]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[6]
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean tube.[8]
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[7]
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 60% Mobile Phase A: 40% Mobile Phase B).[9]
LC-MS/MS Analysis
Instrumentation:
-
HPLC System: Agilent 1290 Infinity II LC or equivalent[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470, Sciex QTRAP 5500, or Waters Xevo TQ-S)[5][10][11]
Liquid Chromatography Conditions:
| Parameter | Setting |
| Column | Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm[8] |
| Column Temperature | 50 °C[8] |
| Mobile Phase A | 0.1% Formic acid in Water[8] |
| Mobile Phase B | Methanol/Acetonitrile (1:1, v/v)[8] |
| Flow Rate | 0.65 mL/min[8] |
| Injection Volume | 10 µL[8] |
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 7.5 | 30 | 70 |
| 7.6 | 2 | 98 |
| 9.0 | 2 | 98 |
| 9.1 | 60 | 40 |
| 10.0 | 60 | 40 |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of Glycocholic acid.
Signaling Pathway of Glycocholic Acid
Caption: Simplified signaling pathway of Glycocholic acid.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A candidate reference measurement procedure for quantification of glycocholic acid in human serum based on isotope dilution liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 10. agilent.com [agilent.com]
- 11. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to address poor signal intensity of Glycocholic acid-d4
Welcome to the technical support center for Glycocholic acid-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges during the quantitative analysis of this compound, particularly focusing on poor signal intensity in LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a stable isotope-labeled internal standard for Glycocholic acid. It is chemically identical to its unlabeled counterpart but has four deuterium (B1214612) atoms, making it heavier. In mass spectrometry, this mass difference allows it to be distinguished from the endogenous analyte. It is crucial for accurate quantification in biological matrices because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus correcting for variations during sample preparation and analysis.[1]
Q2: What are the most common causes of poor signal intensity for this compound?
Poor signal intensity for this compound in LC-MS/MS analysis can stem from several factors:
-
Matrix Effects: Components in the biological sample (e.g., plasma, urine) can interfere with the ionization of the internal standard, either suppressing or enhancing the signal.[1][2]
-
Suboptimal Sample Preparation: Inefficient extraction or protein precipitation can lead to low recovery of the internal standard from the sample matrix.
-
Inappropriate LC-MS/MS Method Parameters: Non-optimized liquid chromatography or mass spectrometry settings can result in poor peak shape, low ionization efficiency, or incorrect fragmentation.
-
Degradation of the Internal Standard: Although stable, improper storage or handling of this compound can lead to degradation.
-
Instrument Contamination: Buildup of contaminants in the LC system or mass spectrometer ion source can lead to signal suppression.
Q3: Can the matrix really affect my internal standard signal even if it's isotopically labeled?
Yes. While stable isotope-labeled internal standards are the gold standard for correcting variability, severe matrix effects can still lead to a poor signal-to-noise ratio for the internal standard itself. If the signal is too low, it cannot be reliably integrated, which will compromise the accuracy and precision of the quantification of the target analyte.[2] It is crucial to identify and minimize matrix effects during method development.[2]
Troubleshooting Guide: Poor Signal Intensity of this compound
This guide provides a systematic approach to diagnosing and resolving low signal intensity issues with this compound.
Step 1: Initial Assessment & System Check
Before delving into complex method optimization, it's essential to rule out simple system-level issues.
-
Question: Is there a signal for any compound?
-
Action: Inject a standard solution of a known compound (e.g., a tuning solution or another standard). If no signal is observed for any compound, the issue is likely with the mass spectrometer.
-
Troubleshooting:
-
Check instrument connections and ensure the MS is properly tuned and calibrated.
-
Inspect the electrospray ionization (ESI) needle for blockages or an unstable spray. A stable spray is crucial for a consistent signal.
-
Clean the ion source, including the orifice plate and capillary, as contamination is a common cause of signal degradation.
-
-
-
Question: Is the this compound standard solution viable?
-
Action: Prepare a fresh dilution of your this compound stock solution in a clean solvent (e.g., methanol) and inject it directly or via the LC system.
-
Troubleshooting: If the signal is still low, your stock solution may have degraded. Prepare a fresh stock from a new vial.
-
Step 2: Investigating Matrix Effects
Matrix effects are a primary cause of poor signal intensity in bioanalysis.[2]
-
Question: How can I determine if matrix effects are suppressing my signal?
-
Action: Perform a post-extraction spike experiment.
-
Prepare two sample sets:
-
Set A (Neat Solution): Spike this compound into a clean solvent (e.g., mobile phase) at your working concentration.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (without the internal standard) through your entire sample preparation procedure. In the final step, spike the this compound into the extracted blank matrix at the same concentration as Set A.
-
-
Analyze both sets and compare the peak areas of this compound.
-
-
Data Interpretation:
-
| Comparison of Peak Areas | Interpretation | Recommended Action |
| Area (Set B) << Area (Set A) | Ion Suppression | Optimize chromatography to separate this compound from co-eluting matrix components. Improve sample clean-up. |
| Area (Set B) >> Area (Set A) | Ion Enhancement | Improve sample clean-up to remove enhancing matrix components. |
| Area (Set B) ≈ Area (Set A) | Minimal Matrix Effect | The issue is likely not due to matrix effects. Proceed to the next troubleshooting step. |
-
Troubleshooting Workflow for Matrix Effects:
Step 3: Optimizing Sample Preparation
Low recovery during sample preparation will directly result in poor signal intensity.
-
Question: How can I improve the recovery of this compound from my samples?
-
Action: Evaluate your current sample preparation method. The most common methods for bile acids are protein precipitation and solid-phase extraction (SPE).
-
| Method | Advantages | Disadvantages |
| Protein Precipitation | Simple, fast, and inexpensive. | May not effectively remove all interfering matrix components. |
| Solid-Phase Extraction (SPE) | Provides cleaner extracts, reducing matrix effects. | More time-consuming and expensive. |
-
Experimental Protocols:
Protocol 1: Protein Precipitation
This protocol is a straightforward method for extracting this compound from plasma or serum.
-
Sample Aliquoting: Pipette 100 µL of the sample (plasma, serum, etc.) into a microcentrifuge tube.
-
Addition of Precipitation Agent: Add 300 µL of ice-cold acetonitrile (B52724) containing this compound at the desired concentration (e.g., 50 ng/mL).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a cleaner sample extract, which can be beneficial if matrix effects are significant.
-
Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Dilute the sample (e.g., 100 µL of plasma with 100 µL of water) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and other bile acids with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.
-
Step 4: LC-MS/MS Method Optimization
If the issue persists after addressing matrix effects and sample preparation, further optimization of the analytical method is required.
-
Liquid Chromatography:
-
Question: Could my chromatography be the problem?
-
Action:
-
Check for Peak Shape: Ensure the peak for this compound is sharp and symmetrical. Broad or tailing peaks can indicate issues with the column or mobile phase.
-
Mobile Phase: Prepare fresh mobile phase. For bile acids, a common mobile phase is a gradient of water and acetonitrile with an additive like formic acid or ammonium (B1175870) acetate.
-
Column: Ensure you are using an appropriate column (e.g., C18) and that it has not exceeded its lifetime.
-
-
-
-
Mass Spectrometry:
-
Question: Are my MS parameters optimized for this compound?
-
Action:
-
Ionization Mode: Glycocholic acid and its deuterated analog ionize well in negative electrospray ionization (ESI) mode.
-
Parameter Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters such as capillary voltage, cone voltage, and gas flows.
-
MRM Transitions: Ensure you are using the correct and most sensitive multiple reaction monitoring (MRM) transitions for this compound.
-
-
-
Typical MS Parameters for Glycocholic Acid Analysis:
-
| Parameter | Typical Value |
| Ionization Mode | Negative ESI |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 50 V |
| Desolvation Gas Temp. | 450°C |
| Desolvation Gas Flow | 900 L/h |
| MRM Transition (GCA) | m/z 464.3 -> 74.1 |
-
Logical Troubleshooting Flow for LC-MS/MS Parameters:
Caption: Logical flow for troubleshooting LC-MS/MS parameters.
References
Technical Support Center: Isotopic Exchange & H/D Back-Exchange
Welcome to the technical support center for troubleshooting isotopic exchange and Hydrogen/Deuterium (B1214612) (H/D) back-exchange issues. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during isotopic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic back-exchange and why is it a problem?
Isotopic back-exchange is an undesirable process where deuterium atoms incorporated into a molecule of interest are replaced by hydrogen atoms from the surrounding solvent (e.g., water) during sample preparation and analysis.[1][2][3][4] This phenomenon leads to the loss of the deuterium label, which can result in an underestimation of deuterium incorporation and potentially lead to the misinterpretation of experimental results, particularly in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).[1][2][5]
Q2: What are the primary factors that influence the rate of H/D back-exchange?
The rate of H/D back-exchange is primarily influenced by several key experimental parameters:
-
pH: The exchange rate is catalyzed by both acids and bases. The minimum exchange rate for amide protons is typically observed at a pH of approximately 2.5-2.6.[1][2][4][6]
-
Temperature: Higher temperatures significantly increase the rate of back-exchange.[1][2] Lowering the temperature from 25°C to 0°C can decrease the exchange rate by a factor of 14.[1]
-
Time: The longer the sample is exposed to a protic (hydrogen-containing) environment, the more extensive the back-exchange will be.[1] Rapid analysis after sample preparation is crucial.[1]
-
Ionic Strength: There is an unexpected dependence of back-exchange on ionic strength. A strategy of using higher salt concentrations during proteolysis and trapping, followed by lower salt concentrations before electrospray injection, can help minimize back-exchange.[5][7][8]
Q3: I am observing consistently low deuterium incorporation in my HDX-MS experiments. What are the possible causes?
Low deuterium incorporation can stem from several factors throughout the experimental workflow. Common culprits include:
-
Suboptimal Labeling Conditions: Insufficient incubation time with the deuterium source or low D₂O concentration in the labeling buffer can lead to incomplete exchange.
-
Significant Back-Exchange: As detailed in Q2, elevated temperature, non-ideal pH, and prolonged exposure to H₂O-based solvents during quenching, digestion, and chromatography are major contributors to the loss of deuterium labels.[2][5]
-
Poor Protein Digestion: Inefficient enzymatic digestion can result in large, poorly resolved peptide fragments, making it difficult to accurately measure deuterium uptake in specific regions.[9]
-
Sample Carryover: Peptides from a previous, more deuterated sample can be retained in the LC system and elute in the current run, leading to an artificially low deuterium signal.[10]
Q4: How can I effectively quench the deuterium exchange reaction?
To effectively stop the deuterium exchange reaction and preserve the incorporated deuterium, you must rapidly lower both the pH and the temperature of the sample.[1][11][12][13] This is typically achieved by adding an equal volume of a pre-chilled, acidic quench buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 2.5) to the sample.[1] All buffers, tubes, and pipette tips should be pre-chilled to 0°C on ice.[1]
Q5: My results show high variability between replicate injections. What could be the cause?
High variability in deuterium recovery can be caused by:
-
Inconsistent Timing: Lack of standardization in incubation and waiting times during the experimental workflow can lead to different levels of back-exchange between samples.[4]
-
Fluctuations in Temperature or pH: Inconsistent control of temperature and pH throughout the process will directly impact the rate of back-exchange, leading to variable results.[4]
-
Sample Carryover: If not properly addressed, carryover from previous runs can introduce significant variability.[10]
Troubleshooting Guides
Issue 1: Significant Loss of Deuterium Label (High Back-Exchange)
Symptoms:
-
Lower than expected mass shifts in deuterated peptides.
-
Overall low deuterium incorporation across the protein.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. HDX-MS Workflow from Sample Preparation to Data Interpretation - Creative Proteomics [iaanalysis.com]
- 10. benchchem.com [benchchem.com]
- 11. portlandpress.com [portlandpress.com]
- 12. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - Creative Proteomics [iaanalysis.com]
Technical Support Center: Glycocholic Acid-d4 Quantification in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of Glycocholic acid-d4 (GCA-d4) in plasma samples. The information is tailored for researchers, scientists, and drug development professionals utilizing LC-MS/MS for bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: The "matrix" refers to all the components within a biological sample, such as plasma, apart from the analyte of interest (this compound).[1] The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting components in the mass spectrometer's ion source.[1] This interference can lead to either a decreased signal (ion suppression) or an increased signal (ion enhancement), which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] For accurate quantification, it is crucial that the stable isotope-labeled internal standard (SIL-IS), GCA-d4, experiences the same matrix effect as the endogenous analyte, Glycocholic acid.[1]
Q2: What are the primary causes of matrix effects in the analysis of bile acids like this compound in plasma?
A2: The primary causes of matrix effects in bile acid analysis are endogenous and exogenous compounds that co-elute with the analytes. In plasma samples, major contributors to matrix effects include phospholipids (B1166683), proteins, salts, and triglycerides.[1][3] These substances can compete with the analyte for ionization in the electrospray ionization (ESI) source, often leading to ion suppression.[1] The complex and diverse nature of plasma makes the quantification of bile acids particularly susceptible to these interferences.[1]
Q3: How does using this compound as an internal standard help in mitigating matrix effects?
A3: A stable isotope-labeled internal standard such as this compound is the preferred choice for compensating for matrix effects.[1] Because GCA-d4 is structurally and chemically almost identical to the endogenous analyte (Glycocholic acid), it co-elutes and is presumed to experience the same degree of ion suppression or enhancement.[1] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be normalized, resulting in more accurate and precise quantification.[1]
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked plasma sample to the peak area of the same analyte in a neat solution at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100[4]
A value below 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[4] It is recommended to evaluate the matrix effect using at least six different sources of the biological matrix.[1]
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing or Fronting) for this compound
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample or inject a smaller volume.[4] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure Glycocholic acid is in a single ionic form. A slightly acidic mobile phase (e.g., containing 0.1% formic acid) is commonly used for negative ion mode analysis of bile acids.[4] |
| Column Contamination | Implement a column wash step with a strong solvent (e.g., isopropanol) between injections to remove strongly retained matrix components. Consider using a guard column to protect the analytical column.[4] |
| Secondary Interactions with Column Stationary Phase | Use a column with a different stationary phase chemistry, such as one with end-capping, to minimize secondary interactions.[4] |
Problem: High Variability in this compound Signal Between Samples
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure meticulous and consistent execution of the sample preparation protocol for all samples. Inconsistencies can lead to variable matrix effects. |
| Differential Matrix Effects | The composition of the plasma matrix can vary between individuals, leading to different degrees of ion suppression or enhancement.[1] Evaluate the matrix effect across multiple batches of plasma. If variability is high, a more rigorous sample cleanup method may be necessary. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent sample and internal standard volumes. |
Problem: Low Signal Intensity or Complete Signal Loss for this compound
| Possible Cause | Recommended Solution |
| Significant Ion Suppression | This is a strong indicator of co-eluting matrix components.[2] Improve the sample cleanup procedure. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids and other interfering substances than Protein Precipitation (PPT) alone.[5][6] |
| Suboptimal LC-MS/MS Parameters | Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, source temperature, gas flows) for this compound.[7] Ensure the mobile phase composition is compatible with efficient ionization.[2] |
| Analyte Degradation | Ensure proper storage and handling of samples and standards to prevent degradation. |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This method is rapid and simple but may be less effective at removing all matrix components.[5]
Materials:
-
Plasma sample
-
Ice-cold acetonitrile (B52724) (ACN)
-
This compound internal standard (IS) solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add an appropriate amount of the this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[4]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[4]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid).[4]
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT by effectively removing phospholipids.[5]
Materials:
-
Plasma sample
-
4% Phosphoric acid
-
This compound internal standard (IS) solution
-
C18 SPE cartridge
-
Methanol
-
Water
-
20% Methanol in water
-
SPE vacuum manifold
Procedure:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[4]
-
Loading: To 100 µL of plasma, add 100 µL of 4% phosphoric acid and the internal standard. Vortex and load the entire sample onto the conditioned SPE cartridge.[4]
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water to remove polar interferences.[4]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as in the PPT protocol.
Quantitative Data Summary
The choice of sample preparation method can significantly impact the reduction of matrix effects and the overall performance of the assay.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Acceptance Criteria (FDA/EMA) |
| Matrix Effect (%) | Can be significant (>15%) | Generally low (<15%) | Generally low (<15%) | Within ±15% |
| Recovery (%) | High (>90%) | Good (85-110%) | Variable, can be low for polar analytes | Consistent and reproducible |
| Precision (%RSD) | < 15% | < 15% | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% | ± 15% | ± 15% |
Note: The values presented are typical and may vary depending on the specific laboratory conditions and instrumentation.
Visualizations
Experimental Workflow for this compound Quantification
Caption: A typical workflow for the quantification of this compound in plasma.
Troubleshooting Logic for Inconsistent Results
Caption: A decision tree for troubleshooting inconsistent LC-MS results.
References
Technical Support Center: Optimizing Chromatographic Separation of Bile Acid Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of bile acid isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of bile acid isomers so challenging?
A1: The chromatographic separation of bile acid isomers is inherently difficult due to several factors:
-
Structural Similarity: Bile acids share a common steroid nucleus, and isomers often only differ in the stereochemistry (α or β orientation) or position of hydroxyl groups.[1][2] This results in very similar physicochemical properties, making chromatographic resolution challenging.
-
Co-elution: Due to their structural similarities, isomers frequently co-elute, especially in complex biological matrices.[3][4]
-
Matrix Effects: Biological samples like plasma, serum, and feces contain numerous endogenous compounds (e.g., phospholipids, triglycerides) that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry and co-eluting with target analytes.[3][4][5]
-
Limited Fragmentation in MS/MS: Unconjugated bile acid isomers often produce limited and similar fragmentation patterns in tandem mass spectrometry (MS/MS), making their differentiation solely by MS difficult and necessitating robust chromatographic separation.[6][7]
Q2: What are the most common chromatographic techniques used for bile acid isomer separation?
A2: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the most widely used techniques for bile acid analysis.[8][9][10] These methods offer high resolution, sensitivity, and specificity.[10] Reversed-phase chromatography is the most common separation mode.[6] Additionally, newer techniques like ion mobility spectrometry (IMS) are being explored to enhance the separation of isomers that are difficult to resolve by chromatography alone.[11][12][13]
Q3: How do I choose the right stationary phase (column) for my separation?
A3: The choice of stationary phase is critical for achieving selectivity between bile acid isomers. While C18 columns are the most commonly used, other chemistries can provide alternative selectivity.[2][6]
| Stationary Phase | Selectivity Highlights | Potential Issues |
| C18 (e.g., BEH C18, HSS T3, Raptor C18) | Generally good selectivity for a wide range of bile acids.[2][6][7] Often the first choice for method development. | May not resolve all critical isomer pairs or can suffer from matrix interferences.[3][4] |
| ARC-18 | Shows good selectivity for unconjugated, glycine-conjugated, and taurine-conjugated isomer sets and can resolve matrix interferences that co-elute on standard C18 phases.[3] | Further optimization of the gradient may be required for complete resolution.[4] |
| Biphenyl | Can provide selectivity for conjugated (glycine and taurine) isomers.[3][4] | Limited selectivity for unconjugated isomers.[3][4] |
| FluoroPhenyl | Can help resolve matrix interferences from analytes.[3] | May not provide sufficient selectivity for the bile acid isomers themselves, leading to co-elution.[3] |
Q4: What is the role of the mobile phase in optimizing separation?
A4: The mobile phase composition, including additives and pH, significantly impacts the retention and ionization of bile acids.
-
Organic Solvents: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used in the mobile phase.[9]
-
Additives: Formic acid and ammonium (B1175870) acetate (B1210297) are frequently used additives.[6] However, both the acidity and ammonium levels can reduce the electrospray ionization (ESI) efficiency for some bile acids, particularly unconjugated ones.[6][14][15]
-
pH: The pH of the mobile phase affects the ionization state of the bile acids and their retention behavior. The retention of taurine-conjugated bile acids, for instance, is sensitive to the concentration of formic acid and ammonium in the mobile phase.[6][14][15]
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic separation of bile acid isomers.
Problem 1: Poor resolution between critical isomer pairs (e.g., UDCA/CDCA, GUDCA/GCDCA).
| Possible Cause | Suggested Solution |
| Inadequate Stationary Phase Selectivity | Screen different column chemistries. If a standard C18 column is not providing resolution, consider an ARC-18 or Biphenyl phase to exploit different separation mechanisms.[3][4] |
| Gradient is too steep | Optimize the gradient. A shallower gradient around the elution time of the critical pair can significantly improve resolution.[3] |
| Incorrect Mobile Phase pH | Adjust the mobile phase pH. Systematically evaluate the effect of pH on the retention of the isomers of interest.[6] |
| Suboptimal Temperature | Vary the column temperature. Higher temperatures can improve efficiency and alter selectivity. A typical starting point is 50-60°C.[4] |
Problem 2: Co-elution of an analyte with a matrix interference.
| Possible Cause | Suggested Solution |
| Insufficient Chromatographic Resolution | As with isomer co-elution, try alternative stationary phases (e.g., ARC-18, FluoroPhenyl) that may offer different selectivity for the analyte versus the interference.[3] |
| Inadequate Sample Preparation | Implement a more rigorous sample preparation protocol. Techniques like solid-phase extraction (SPE) can help remove interfering lipids.[5] |
| Lipid Accumulation on the Column | Introduce a high-organic wash step at the end of the gradient to elute strongly retained hydrophobic molecules like phospholipids.[3][4][5] Using acetone (B3395972) as an eluotropic solvent has also been shown to be effective.[5] |
Problem 3: Poor peak shape (e.g., tailing, fronting).
| Possible Cause | Suggested Solution |
| Column Overload | Reduce the injection volume or sample concentration. |
| Secondary Interactions with the Stationary Phase | Consider an inert column to mitigate non-specific binding of analytes.[4] Ensure mobile phase pH is appropriate to maintain a consistent ionization state of the analytes. |
| Extra-column Dead Volume | Check all fittings and tubing for proper connections. Use low-dead-volume components, especially in UPLC systems. |
Problem 4: Low sensitivity or poor ionization in the mass spectrometer.
| Possible Cause | Suggested Solution |
| Ion Suppression from Mobile Phase Additives | Carefully optimize the concentration of additives like formic acid and ammonium formate. While necessary for chromatography, high concentrations can suppress ESI.[6][14][15] |
| Co-eluting Matrix Components | Improve chromatographic separation to move the analyte of interest away from regions of high matrix interference. Also, consider more effective sample cleanup.[5] |
| Suboptimal MS Source Parameters | Optimize ESI source parameters (e.g., gas flows, temperatures, voltages) for the specific bile acids being analyzed. |
Experimental Protocols
Protocol 1: General Purpose HPLC-MS/MS Method for Bile Acid Isomer Separation
This protocol is a starting point for the analysis of a panel of 13 bile acids and can be adapted as needed.
-
Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Raptor ARC-18, 100 x 2.1 mm, 2.7 µm.[4]
-
Mobile Phase A: 5 mM ammonium acetate in water.[4]
-
Mobile Phase B: 50:50 Methanol:Acetonitrile (v/v).[4]
-
Column Temperature: 50°C.[4]
-
Injection Volume: 5 µL.[4]
-
Gradient:
-
Mass Spectrometry:
Protocol 2: Sample Preparation from Plasma
-
To 250 µL of plasma, add 900 µL of acetonitrile containing deuterated internal standards.[7]
-
Vortex the mixture to precipitate proteins.[7]
-
Centrifuge to pellet the precipitate.[7]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[7]
-
Reconstitute the dried extract in a suitable solvent, such as a 50:50 solution of methanol and water.[7]
-
The sample is now ready for injection.
Visualizations
Caption: Troubleshooting workflow for poor bile acid isomer separation.
References
- 1. Bile acid analysis [sciex.com]
- 2. metaboprofile.com [metaboprofile.com]
- 3. lcms.cz [lcms.cz]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. agilent.com [agilent.com]
- 6. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Separation of Bile Acids with Ascentis Express C18 [sigmaaldrich.com]
- 8. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 9. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. open.clemson.edu [open.clemson.edu]
- 12. sciex.com [sciex.com]
- 13. Rapid separation of bile acid isomers via ion mobility mass spectrometry by complexing with spiramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry in negative mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Preventing In-source Fragmentation of Deuterated Internal Standards
Welcome to the Technical Support Center dedicated to addressing the challenge of in-source fragmentation (ISF) of deuterated internal standards in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on troubleshooting and preventing this common issue, ensuring the accuracy and reliability of your quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a problem for deuterated internal standards?
A1: In-source fragmentation is the unintended breakdown of ions within the ion source of a mass spectrometer before they are mass-analyzed.[1] For deuterated internal standards (D-IS), this is particularly problematic as the fragmentation can involve the loss of deuterium (B1214612) atoms. This can lead to the D-IS contributing to the signal of the non-deuterated analyte, resulting in an underestimation of the analyte's true concentration.[2]
Q2: What are the primary causes of in-source fragmentation of deuterated internal standards?
A2: The primary causes of ISF are excessive energy being applied to the ions in the source. This can be due to:
-
High Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage, which helps to desolvate ions, can impart enough energy to cause fragmentation if set too high.[3][4]
-
Elevated Ion Source Temperature: Higher temperatures can increase the internal energy of the ions, leading to thermal degradation and fragmentation.[1]
-
Chemical Instability of the Deuterated Standard: The position of the deuterium label on the molecule can affect its stability. Labels on labile sites are more prone to exchange or loss.[5]
Q3: How can I detect if my deuterated internal standard is undergoing in-source fragmentation?
A3: You can investigate for ISF by infusing a high-concentration solution of your deuterated internal standard alone into the mass spectrometer. Monitor the mass channel of the corresponding non-deuterated analyte. A significant signal at the analyte's mass suggests that the D-IS is losing its deuterium label in the ion source.[2]
Q4: Are there alternatives to deuterated internal standards if in-source fragmentation cannot be resolved?
A4: Yes, if ISF of a deuterated standard proves to be an insurmountable issue, you can consider using internal standards labeled with other stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). These isotopes are generally more stable and less prone to fragmentation or chromatographic shifts.[3]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving issues related to the in-source fragmentation of deuterated internal standards.
Issue: Inaccurate quantification, suspected in-source fragmentation.
Symptoms:
-
Poor accuracy and precision in quality control samples.
-
Non-linear calibration curves, especially at the lower or upper ends.
-
Analyte concentration appears to be lower than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification due to suspected in-source fragmentation.
Data Presentation
The following tables summarize the impact of key ion source parameters on the in-source fragmentation of a hypothetical deuterated drug molecule (Drug-d4). The data illustrates the importance of optimizing these parameters to maintain the integrity of the internal standard.
Table 1: Effect of Cone Voltage on In-Source Fragmentation of Drug-d4
| Cone Voltage (V) | Precursor Ion (Drug-d4) Peak Area | Fragment Ion (Analyte) Peak Area | % Fragmentation |
| 20 | 9,850,000 | 50,000 | 0.51% |
| 30 | 9,500,000 | 150,000 | 1.58% |
| 40 | 8,200,000 | 800,000 | 9.76% |
| 50 | 6,500,000 | 2,500,000 | 38.46% |
| 60 | 4,100,000 | 4,900,000 | 119.51% |
Table 2: Effect of Ion Source Temperature on In-Source Fragmentation of Drug-d4 (at a constant Cone Voltage of 30 V)
| Source Temperature (°C) | Precursor Ion (Drug-d4) Peak Area | Fragment Ion (Analyte) Peak Area | % Fragmentation |
| 300 | 9,450,000 | 160,000 | 1.69% |
| 350 | 9,200,000 | 250,000 | 2.72% |
| 400 | 8,800,000 | 450,000 | 5.11% |
| 450 | 8,100,000 | 900,000 | 11.11% |
| 500 | 7,200,000 | 1,800,000 | 25.00% |
Experimental Protocols
Protocol 1: Systematic Optimization of Cone Voltage/Declustering Potential to Minimize In-Source Fragmentation
Objective: To determine the optimal cone voltage that maximizes the precursor ion signal of the deuterated internal standard while minimizing its fragmentation to the corresponding analyte.
Materials:
-
Deuterated internal standard stock solution (e.g., 1 mg/mL).
-
Solvent for dilution (typically the initial mobile phase composition).
-
LC-MS/MS system.
Methodology:
-
Prepare Infusion Solution: Prepare a working solution of the deuterated internal standard at a concentration that gives a stable and robust signal (e.g., 100 ng/mL).
-
Direct Infusion: Infuse the working solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Mass Spectrometer Setup:
-
Set the mass spectrometer to monitor both the precursor ion of the deuterated internal standard and the precursor ion of the non-deuterated analyte.
-
Set the collision energy to a low value (e.g., 5 eV) or zero to ensure that any observed fragmentation is occurring in the source.
-
-
Cone Voltage Ramp Experiment:
-
Begin with a low cone voltage (e.g., 10 V).
-
Acquire data for a short period (e.g., 1 minute) to obtain a stable signal.
-
Increase the cone voltage in discrete steps (e.g., 5 or 10 V) and repeat the data acquisition at each step.
-
Continue this process up to a high cone voltage (e.g., 80 V or until the precursor signal significantly drops).
-
-
Data Analysis:
-
Plot the peak area of the deuterated internal standard precursor ion versus the cone voltage.
-
On the same graph, plot the peak area of the fragment ion (analyte) versus the cone voltage.
-
The optimal cone voltage is the value that provides a high signal for the D-IS precursor while keeping the fragment ion signal at a minimum.
-
Caption: Experimental workflow for optimizing cone voltage to minimize in-source fragmentation.
Protocol 2: Evaluation of Ion Source Temperature on Deuterated Internal Standard Stability
Objective: To assess the impact of the ion source temperature on the stability of the deuterated internal standard and identify a temperature that minimizes thermal fragmentation.
Materials:
-
Deuterated internal standard working solution (from Protocol 1).
-
LC-MS/MS system.
Methodology:
-
Set Optimal Cone Voltage: Based on the results from Protocol 1, set the cone voltage to its determined optimal value.
-
Direct Infusion: Begin infusing the deuterated internal standard working solution into the mass spectrometer.
-
Temperature Evaluation:
-
Start with the lowest recommended source temperature for your instrument.
-
Allow the temperature to stabilize and acquire data, monitoring both the D-IS precursor and the analyte fragment ion.
-
Increase the source temperature in increments (e.g., 25-50 °C).
-
Repeat the data acquisition at each temperature setting after stabilization.
-
-
Data Analysis:
-
Plot the peak areas of the D-IS precursor and the analyte fragment ion as a function of the source temperature.
-
Select the highest temperature that does not cause a significant increase in the fragmentation of the deuterated internal standard. This will help to ensure efficient desolvation without compromising the integrity of the D-IS.
-
This technical support center provides a foundational guide to understanding and mitigating the in-source fragmentation of deuterated internal standards. By following these troubleshooting steps and experimental protocols, researchers can enhance the quality and reliability of their quantitative LC-MS/MS data.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
Dealing with unlabeled analyte impurity in Glycocholic acid-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycocholic acid-d4. The focus is on identifying and addressing issues related to unlabeled analyte impurity.
Frequently Asked Questions (FAQs)
Q1: I am observing a peak for the unlabeled glycocholic acid in my blank samples that only contain the this compound internal standard. What is the likely cause?
A1: This is a common occurrence when using deuterated internal standards. The most probable cause is the presence of a small amount of unlabeled glycocholic acid as an impurity in your this compound standard.[1] It is very challenging to achieve 100% isotopic enrichment during the synthesis of deuterated compounds, often leaving some residual unlabeled analyte.[1] This impurity will contribute to the signal of the analyte you are trying to measure, potentially leading to a positive bias in your results, especially at the lower limit of quantification (LLOQ).[1]
Q2: How can I confirm that the signal in my blank is indeed from an impure this compound standard?
A2: To verify the source of the interference, you can perform a straightforward experiment. Prepare a "zero sample" consisting of the blank matrix (the same matrix as your samples, e.g., plasma, serum) and spike it with your this compound at the working concentration used in your assay. Analyze this sample using your established LC-MS/MS method. If you detect a peak at the retention time and mass-to-charge ratio (m/z) of the unlabeled glycocholic acid, it confirms that the impurity is present in your deuterated internal standard.[1]
Q3: What are the acceptable purity levels for a deuterated internal standard like this compound?
A3: For reliable quantitative bioanalysis, it is recommended to use deuterated internal standards with a chemical purity of over 99% and an isotopic enrichment of 98% or greater.[1] Always refer to the Certificate of Analysis (CoA) provided by the supplier to confirm the stated purity and isotopic enrichment of your specific lot of this compound.[1]
Q4: My Certificate of Analysis for this compound indicates high isotopic purity, but I still see a significant signal in my blanks. What else could be the cause?
A4: While isotopic impurity is the most common reason, other factors can contribute to the signal of the unlabeled analyte in your blanks. These include:
-
In-source fragmentation: The deuterated standard might lose a deuterium (B1214612) atom within the mass spectrometer's ion source, generating an ion with the same m/z as the unlabeled analyte.[1]
-
Deuterium-hydrogen exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix, especially under certain pH or temperature conditions.[1]
Q5: How can I manage the impact of the unlabeled impurity on my quantitative results?
A5: There are two primary approaches to correct for the contribution of the unlabeled impurity from the deuterated internal standard:
-
Direct Subtraction: Prepare and analyze a minimum of six "zero samples" (blank matrix + this compound). Calculate the average peak area of the unlabeled glycocholic acid in these samples. Subtract this average blank contribution from the analyte peak area in all your calibrators, quality control samples, and unknown samples before calculating the analyte to internal standard peak area ratio.[1]
-
Calibration Curve Intercept: The presence of unlabeled analyte in the deuterated internal standard will result in a positive y-intercept in your calibration curve. Ensure your regression model accurately reflects this. The concentration of the unknown samples should be calculated from the calibration curve, which inherently accounts for this intercept.[1]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot issues related to unlabeled glycocholic acid impurity.
Issue: Signal of Unlabeled Glycocholic Acid in Blank Samples
Symptoms:
-
A chromatographic peak is observed at the retention time and m/z of unlabeled glycocholic acid in blank samples containing only this compound.
-
Inaccurate and imprecise results, particularly for quality control (QC) samples at the lower end of the calibration curve.[1]
-
A positive bias in the quantification of glycocholic acid.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for analyte signal in blank samples.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of bile acids using LC-MS/MS with deuterated internal standards.
Table 1: Representative LC-MS/MS Parameters for Glycocholic Acid Analysis
| Parameter | Setting |
| LC Column | Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm[2] |
| Mobile Phase A | 0.1% Formic acid in Water[2] |
| Mobile Phase B | Methanol/Acetonitrile (B52724) (1:1)[2] |
| Flow Rate | 0.65 mL/min[2] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 50 °C[2] |
| Ionization Mode | Negative Electrospray (H-ESI)[2] |
| Monitored Transition | Glycocholic Acid: m/z 464.3 → 74.0 |
| This compound: m/z 468.3 → 74.0 |
Note: MRM transitions may vary slightly depending on the instrument and adduct formation.
Table 2: Example Calibration Curve Data for Glycocholic Acid
| Calibrator Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,500 | 500,000 | 0.003 |
| 5 | 7,200 | 510,000 | 0.014 |
| 10 | 15,500 | 505,000 | 0.031 |
| 50 | 78,000 | 498,000 | 0.157 |
| 100 | 152,000 | 502,000 | 0.303 |
| 500 | 760,000 | 495,000 | 1.535 |
| 1000 | 1,510,000 | 501,000 | 3.014 |
Experimental Protocols
Protocol 1: Determination of Unlabeled Impurity Contribution
Objective: To quantify the percentage of unlabeled glycocholic acid present in the this compound internal standard.
Methodology:
-
Prepare a "Neat" Solution: Prepare a solution of the this compound internal standard in a pure solvent (e.g., methanol) at the same concentration used in your analytical method.
-
LC-MS/MS Analysis: Analyze this "neat" solution using your validated LC-MS/MS method.
-
Data Acquisition: Monitor the specific precursor-to-product ion transitions for both unlabeled glycocholic acid and this compound using Multiple Reaction Monitoring (MRM).
-
Calculation:
-
Measure the peak area of the unlabeled glycocholic acid.
-
Measure the peak area of the this compound.
-
Calculate the percentage of unlabeled impurity using the following formula:
% Unlabeled Impurity = (Peak Area of Unlabeled Analyte / (Peak Area of Unlabeled Analyte + Peak Area of Labeled IS)) * 100
-
Workflow for Impurity Determination:
Caption: Experimental workflow for determining unlabeled impurity.
Protocol 2: Sample Preparation using Protein Precipitation
Objective: To extract bile acids from a biological matrix (e.g., serum, plasma) for LC-MS/MS analysis.
Materials:
-
Serum or plasma sample
-
Ice-cold acetonitrile
-
This compound internal standard (IS) working solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 16,000 x g and 4°C
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50:50 methanol:water with 0.1% formic acid)
Procedure:
-
Pipette 100 µL of serum or plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each sample, calibrator, and QC.
-
Vortex the mixture for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[3]
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes.[3]
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.[3]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation Workflow:
Caption: Protein precipitation workflow for bile acid analysis.
References
How to verify co-elution of analyte and deuterated internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals verify the co-elution of analytes and their deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to verify the co-elution of my analyte and its deuterated internal standard?
Verifying co-elution is critical for accurate quantification in LC-MS analysis.[1] A deuterated internal standard (IS) is used to correct for variability during sample preparation and analysis.[2] Since the IS is chemically almost identical to the analyte, it is assumed to experience similar matrix effects (ion suppression or enhancement).[2] If the analyte and IS do not co-elute perfectly, they can be exposed to different co-eluting matrix components as they enter the mass spectrometer.[2] This leads to differential matrix effects, where the ionization of the analyte and the IS are affected differently, resulting in inaccurate and imprecise quantification.[1][2]
Q2: What is the "chromatographic isotope effect" and how does it affect co-elution?
The chromatographic isotope effect (CIE) is the phenomenon where a deuterated compound separates from its non-deuterated counterpart during chromatography.[3] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to minor differences in their physicochemical properties.[3] In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs.[3] The extent of this effect depends on the number and position of deuterium (B1214612) atoms, the molecular structure, and the chromatographic conditions.[4]
Q3: My deuterated internal standard shows a slight retention time shift from the analyte. Is this acceptable?
Even a small separation between the analyte and the deuterated internal standard can be problematic.[2][4] If this separation exposes them to different matrix components, it can lead to inadequate correction for ion suppression or enhancement, compromising the accuracy of the results.[2] Therefore, it is crucial to minimize this separation and achieve near-perfect co-elution.[2]
Q4: Are there alternatives to deuterated internal standards that are less prone to co-elution issues?
Yes, internal standards labeled with heavy isotopes like ¹³C or ¹⁵N are less susceptible to chromatographic shifts compared to deuterated standards.[2] If achieving co-elution with a deuterated standard proves difficult, using a ¹³C or ¹⁵N labeled analog is a recommended alternative.[2]
Troubleshooting Guides
Guide 1: How to Visually Verify Co-elution
A primary and straightforward method to check for co-elution is to overlay the chromatograms of the analyte and the deuterated internal standard.
Experimental Protocol: Chromatogram Overlay
-
Prepare Samples: Prepare two separate solutions: one containing only the analyte and another containing only the deuterated internal standard, both at a high concentration.
-
Individual Injections: Inject each solution separately into the LC-MS system using the intended analytical method.
-
Data Acquisition: Acquire the chromatograms for both the analyte and the internal standard.
-
Overlay and Inspect: Use your chromatography data system software to overlay the two chromatograms. Visually inspect for any differences in retention time. A visible separation indicates a potential co-elution problem.[2]
Guide 2: Troubleshooting and Optimizing for Co-elution
If a retention time difference is observed, the following steps can be taken to optimize the chromatographic method and minimize the separation.
Experimental Protocol: Method Optimization for Co-elution
-
Adjust the Gradient Profile: Modifying the gradient slope can help minimize the separation. A steeper gradient can reduce the on-column time, providing less opportunity for the compounds to separate.[3]
-
Modify Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity of the separation.[3]
-
pH Adjustment: For ionizable compounds, small adjustments to the mobile phase pH can change their ionization state and hydrophobicity, which may influence the degree of separation.[2][4]
-
-
Adjust Column Temperature: Lowering the column temperature can sometimes reduce the separation between the analyte and its deuterated internal standard.[3]
-
Evaluate Different Columns: The separation is highly dependent on the stationary phase. Experimenting with different column chemistries (e.g., C18, Phenyl-Hexyl) may help identify a phase that minimizes the isotope effect.[3]
Table 1: Summary of Optimization Strategies
| Parameter | Action | Expected Outcome |
| Gradient Profile | Increase the gradient steepness | Reduced on-column time, potentially minimizing separation.[3] |
| Mobile Phase | Switch organic modifier (e.g., ACN to MeOH) | Altered selectivity, which may improve co-elution.[3] |
| Mobile Phase pH | Adjust pH for ionizable compounds | Changed ionization state and hydrophobicity, affecting separation.[2][4] |
| Column Temperature | Decrease the temperature | Reduced separation between isotopologues.[3] |
| Stationary Phase | Test columns with different chemistries | Find a stationary phase that minimizes the isotope effect.[3] |
Visualization of Workflows
Caption: Workflow for the visual verification of co-elution.
Caption: Troubleshooting workflow for optimizing co-elution.
References
Impact of pH and temperature on Glycocholic acid-d4 stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Glycocholic acid-d4. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for at least four years. For short-term use, refrigeration at 2-8°C is acceptable for brief periods.
Q2: What is the general stability of this compound under typical experimental conditions?
This compound is a stable molecule under normal laboratory conditions. However, its stability can be influenced by factors such as pH, temperature, and the presence of strong oxidizing agents. It is crucial to consider these factors when designing experiments to ensure the integrity of the analyte.
Q3: How does pH affect the stability of this compound?
The amide bond in this compound can undergo hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This process would lead to the formation of cholic acid-d4 and glycine. The rate of hydrolysis is generally lowest near a neutral pH and increases under highly acidic or alkaline conditions.
Q4: Is this compound susceptible to thermal degradation?
While stable at recommended storage temperatures, prolonged exposure to high temperatures can lead to degradation. Thermal stress can accelerate hydrolysis and other decomposition pathways. The extent of degradation is dependent on both the temperature and the duration of exposure.
Troubleshooting Guide: Unexpected Degradation of this compound
If you observe unexpected degradation of this compound in your experiments, consider the following potential causes and solutions:
| Observation | Potential Cause | Recommended Action |
| Low recovery of this compound from samples prepared in acidic or basic solutions. | Hydrolysis: The amide bond may have been cleaved due to extreme pH. | Maintain the pH of your solutions as close to neutral as possible. If acidic or basic conditions are required, prepare the solutions fresh and minimize the time the compound is exposed to these conditions. Consider performing experiments at a lower temperature to reduce the rate of hydrolysis. |
| Degradation observed in samples subjected to heating. | Thermal Decomposition: Elevated temperatures can accelerate degradation pathways. | Avoid excessive heating of samples containing this compound. If heating is necessary for your protocol, perform a time-course and temperature-course experiment to determine the stability limits. |
| Inconsistent results or appearance of unknown peaks in chromatograms. | Oxidative Degradation: Presence of oxidizing agents in the sample matrix or solvents. | Use high-purity solvents and de-gas them before use. If the sample matrix is suspected to contain oxidizing agents, consider appropriate sample cleanup procedures. Protect your samples from light, which can sometimes catalyze oxidative processes. |
Impact of pH and Temperature on this compound Stability: Quantitative Data
The following tables summarize the expected stability of this compound under various stress conditions. This data is based on forced degradation studies typical for bile acids and serves as a guideline for experimental design. The actual degradation rates may vary depending on the specific experimental conditions.
Table 1: Effect of pH on the Stability of this compound at 60°C for 24 hours
| Condition | pH | Expected Degradation (%) | Primary Degradants |
| Acidic | 1.0 (0.1 N HCl) | 15 - 25 | Cholic acid-d4, Glycine |
| Neutral | 7.0 (Water) | < 5 | Not significant |
| Basic | 13.0 (0.1 N NaOH) | 20 - 30 | Cholic acid-d4, Glycine |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.0 for 24 hours
| Temperature | Expected Degradation (%) |
| 4°C | < 1 |
| 25°C (Room Temperature) | < 2 |
| 60°C | < 5 |
| 80°C | 10 - 20 |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its stability under various stress conditions, in accordance with ICH guidelines.[1]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N hydrochloric acid to achieve a final drug concentration of 100 µg/mL.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N sodium hydroxide (B78521) before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N sodium hydroxide to achieve a final drug concentration of 100 µg/mL.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 N hydrochloric acid before analysis.
-
-
Neutral Hydrolysis:
-
Mix an aliquot of the stock solution with purified water to achieve a final drug concentration of 100 µg/mL.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide to achieve a final drug concentration of 100 µg/mL.
-
Keep the solution at room temperature and protect from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a controlled temperature oven at 80°C.
-
Withdraw samples at appropriate time points and prepare solutions for analysis.
-
3. Sample Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC-UV or LC-MS method.
-
Quantify the remaining this compound and any degradation products.
Stability-Indicating HPLC Method
Instrumentation:
-
HPLC system with a UV or Mass Spectrometric detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or by mass spectrometry.
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study on this compound.
Logical Relationship for Troubleshooting Degradation
Caption: Troubleshooting guide for unexpected degradation of this compound.
Glycocholic Acid Signaling Pathway
References
Technical Support Center: Glycocholic acid-d4 LC-MS Analysis
Welcome to the technical support center for the analysis of Glycocholic acid-d4 (GCA-d4) using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression, ensuring accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect in LC-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting compounds from the sample matrix.[1][2][3][4][5] This phenomenon can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification.[1][4] In electrospray ionization (ESI), which is commonly used for bile acid analysis, co-eluting matrix components can compete with the analyte for ionization or alter the physical properties of the ESI droplets, hindering the formation of gas-phase ions.[2][4][6] Bile acids are particularly susceptible to these effects when analyzed in complex biological matrices like plasma, serum, or feces.[4]
Q2: I am observing a low or inconsistent signal for my this compound internal standard. What are the likely causes?
A2: A low or inconsistent signal for your deuterated internal standard is a strong indicator of significant ion suppression.[4] Common causes include:
-
Endogenous Matrix Components: Phospholipids (B1166683), salts, and proteins from the biological sample can co-elute with GCA-d4 and interfere with its ionization.[4][7][8]
-
Inadequate Sample Cleanup: This is a primary reason for the presence of interfering substances.[4]
-
Suboptimal ESI Source Parameters: Incorrect settings for parameters like capillary voltage, nebulizer gas pressure, and drying gas temperature can lead to inefficient ionization.[7]
-
Mobile Phase Composition: The choice and concentration of mobile phase additives can significantly impact ionization efficiency.[7][9][10]
Q3: My analyte-to-internal standard (Glycocholic acid / this compound) ratio is variable across different samples. What could be the problem?
A3: Inconsistent analyte-to-internal standard ratios suggest that the ion suppression is variable and not being fully compensated for by the GCA-d4 internal standard.[4] While stable isotope-labeled internal standards are designed to co-elute and experience similar matrix effects, significant variations in the matrix composition between individual biological samples can still lead to differential ion suppression.[4] This variability can arise from the inherent differences in the samples or inconsistencies in the sample preparation process.
Q4: Can my choice of mobile phase additives affect the ionization of this compound?
A4: Yes, mobile phase additives can significantly impact the ESI response. For negative ion mode, which is typical for bile acid analysis, additives like trifluoroacetic acid (TFA) are known to cause signal suppression.[1][4] Formic acid or ammonium (B1175870) acetate (B1210297) are generally better choices for LC-MS applications as they are less suppressive.[1][7] The concentration and pH of the mobile phase additives also influence the ionization efficiency of bile acids.[9][10]
Troubleshooting Guide
Problem: Low Signal Intensity or Complete Signal Loss for this compound
This systematic approach will help you diagnose and resolve issues with low signal intensity.
Detailed Troubleshooting Steps
1. Evaluate Sample Preparation:
-
Rationale: Inadequate sample cleanup is a primary cause of ion suppression from complex biological matrices.[4]
-
Action: If you are using protein precipitation (PPT), consider that while it is a simple method, it may not effectively remove interfering substances like phospholipids.[7][11] Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) offer more thorough cleanup and can significantly reduce matrix effects.[1][7]
2. Optimize Chromatographic Separation:
-
Rationale: Co-elution of matrix components with GCA-d4 is a direct cause of ion suppression.[1]
-
Action: Adjust the gradient elution profile to improve the resolution between GCA-d4 and interfering compounds.[7] Utilizing a column with a different stationary phase or employing Ultra-Performance Liquid Chromatography (UPLC) can also enhance separation and reduce ion suppression.[12]
3. Adjust MS Source Parameters:
-
Rationale: The settings of the electrospray ionization (ESI) source directly impact the efficiency of ion formation.
-
Action: Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, drying gas temperature, and flow rate to maximize the signal for GCA-d4.[7]
4. Review Mobile Phase Composition:
-
Rationale: Mobile phase additives can either enhance or suppress ionization.
-
Action: Avoid using additives known to cause ion suppression in negative ion mode, such as TFA.[1][4] Opt for less suppressive alternatives like formic acid or ammonium acetate at low concentrations.[1][7]
Quantitative Data Summary
Effective sample preparation is the most critical step in minimizing ion suppression. The choice of technique significantly impacts the cleanliness of the final extract.
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Relative Ion Suppression | Analyte Recovery | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | High | Moderate-High | Simple, fast, and inexpensive. | Does not effectively remove phospholipids and salts, leading to significant ion suppression.[1][7][11] |
| Liquid-Liquid Extraction (LLE) | Low-Moderate | Good | Effective at removing salts and some phospholipids. | Can be labor-intensive and may require solvent exchange.[13] |
| Solid-Phase Extraction (SPE) | Low | High | Provides the cleanest extracts by selectively isolating analytes, significantly reducing matrix effects.[7][14] | More time-consuming and costly compared to PPT. |
Experimental Protocols
Protocol 1: Post-Column Infusion Test to Identify Ion Suppression Zones
This experiment helps to qualitatively identify at which retention times ion suppression occurs.
-
Setup: Configure a syringe pump to deliver a constant, low flow rate (e.g., 10-20 µL/min) of a standard solution containing Glycocholic acid into the LC flow path via a T-fitting placed between the analytical column and the mass spectrometer's ion source.[1][15]
-
Equilibration: Begin the infusion and allow the MS signal for Glycocholic acid to stabilize, creating a flat baseline.
-
Injection: Inject a blank sample extract that has been prepared using your standard sample preparation method.
-
Analysis: Monitor the baseline of the Glycocholic acid signal throughout the chromatographic run.
-
Interpretation: A significant drop or dip in the signal baseline indicates a region of ion suppression.[1] If this dip coincides with the retention time of your analyte in a normal run, your analysis is being affected by ion suppression.
Protocol 2: Quantitative Assessment of Matrix Effects
This protocol allows for the quantification of the extent of ion suppression.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of Glycocholic acid in the reconstitution solvent (e.g., initial mobile phase).
-
Set B (Post-Spiked Matrix Sample): To a blank matrix extract (processed with your sample preparation method), add a known amount of Glycocholic acid standard solution to achieve the same final concentration as Set A.[7]
-
Set C (Pre-Spiked Matrix Sample): Spike the blank matrix with a known amount of Glycocholic acid standard solution before the extraction process.
-
-
Analysis: Analyze all three sets of samples by LC-MS.
-
Calculation:
-
Matrix Effect (ME) % = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.[7]
-
An ME > 100% indicates ion enhancement.
-
-
Recovery (RE) % = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE) % = (Peak Area in Set C / Peak Area in Set A) * 100
-
Protocol 3: Solid-Phase Extraction (SPE) for Bile Acid Cleanup
This is a recommended procedure for obtaining cleaner samples and reducing matrix effects.
-
Column Conditioning: Precondition a C18 SPE column with methanol (B129727).
-
Sample Loading: Dilute the sample (e.g., serum, plasma) and mix with internal standards (including GCA-d4). Load the mixture onto the SPE column.
-
Washing: Wash the column sequentially with water and then a low percentage of methanol in water to remove polar interferences.
-
Elution: Elute the purified bile acids with a higher concentration of methanol.
-
Final Steps: The collected eluate is then evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis.[14]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. One moment, please... [providiongroup.com]
- 3. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 4. benchchem.com [benchchem.com]
- 5. eijppr.com [eijppr.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
- 13. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 14. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. benchchem.com [benchchem.com]
What to do if Glycocholic acid-d4 signal decreases over time
Technical Support Center: Glycocholic acid-d4
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address a decrease in the this compound signal during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the proper storage and handling conditions for this compound?
A1: Proper storage is crucial for maintaining the stability of this compound. The solid form is stable for at least four years when stored at -20°C.[1][2] Once prepared, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles. For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[3] Always refer to the manufacturer's specific instructions for the lot you are using.
Q2: Can repeated freeze-thaw cycles of my stock solution affect the this compound signal?
A2: Yes, repeated freeze-thaw cycles can lead to the degradation of the internal standard and a decrease in its signal intensity. It is highly recommended to aliquot your stock solution into single-use volumes to prevent product inactivation.[3]
Q3: What is a "matrix effect" and how can it affect my this compound internal standard?
A3: The matrix effect is the alteration of your analyte's ionization efficiency by co-eluting components from the sample matrix (e.g., plasma, serum, urine).[4] This interference can cause either ion suppression (decreased signal) or ion enhancement (increased signal).[4] For accurate quantification, it is crucial that this compound, your stable isotope-labeled internal standard (SIL-IS), experiences the same matrix effect as the endogenous Glycocholic acid it is meant to quantify.[4]
Q4: Why is my this compound signal decreasing in some biological samples but not in my calibration standards?
A4: This phenomenon strongly suggests a matrix effect.[5] The complex composition of biological samples, containing components like phospholipids (B1166683), proteins, and salts, can suppress the ionization of the internal standard.[4] Calibration standards are typically prepared in a clean solvent and do not contain these interfering matrix components. The difference in signal response between your samples and standards indicates that something in the biological matrix is affecting the this compound signal.[5]
Troubleshooting Guide: Decreasing this compound Signal
If you are observing a decline in your this compound signal, follow this systematic troubleshooting guide to identify and resolve the issue.
Step 1: Verify Internal Standard (IS) Solution Integrity
The first step is to rule out any issues with the internal standard solution itself.
1.1. Storage and Handling:
-
Confirm that the solid this compound has been stored at the recommended temperature, typically -20°C.[1]
-
Verify the storage conditions and age of your stock solution. Stock solutions in methanol (B129727) are stable for about one month at -20°C and six months at -80°C.[3]
-
Ensure you are using single-use aliquots to avoid degradation from multiple freeze-thaw cycles.[3]
1.2. Solution Preparation:
-
Review your stock and working solution preparation procedures. Ensure the correct solvent (e.g., methanol) was used and that calculations for dilution were accurate.
-
Consider preparing a fresh stock solution from the solid material and compare its performance to the existing solution.
1.3. pH Considerations:
-
Bile acids can precipitate in highly acidic conditions (pH < 4).[6] Ensure the pH of your solutions and final sample extract is appropriate to maintain solubility. Glycine conjugation generally improves solubility over a wider pH range compared to unconjugated bile acids.[7]
| Parameter | Recommendation | Rationale |
| Solid Storage | -20°C | Ensures long-term stability (≥ 4 years).[1] |
| Stock Solution Storage | -80°C (up to 6 months) or -20°C (up to 1 month).[3] | Prevents degradation over time. |
| Handling | Aliquot into single-use vials. | Avoids repeated freeze-thaw cycles.[3] |
| Solvent | Methanol or as per manufacturer's instructions. | Ensures solubility and stability.[8][9] |
| pH of Final Extract | Avoid pH < 4. | Prevents precipitation of bile acids.[6] |
| Table 1. Recommended Storage and Handling Conditions for this compound. |
Step 2: Evaluate the Sample Preparation Workflow
Issues during sample extraction can lead to a loss of the internal standard.
Caption: A typical protein precipitation workflow for serum samples.
2.1. Extraction Inefficiency:
-
Ensure thorough mixing (vortexing) after adding the internal standard and the precipitation solvent. Incomplete mixing can lead to inconsistent protein precipitation and poor recovery.
-
Verify centrifugation speed and time. Inadequate centrifugation may not completely pellet the precipitated proteins, leading to IS loss.
2.2. Sample Degradation:
-
Some bioanalytical methods require sample stabilization (e.g., with formic acid) and processing under chilled conditions. Ensure that the sample pH is maintained throughout the procedure if it is critical for stability.
Step 3: Assess and Mitigate Matrix Effects
Matrix effects are a common cause of signal variability, especially in LC-MS/MS analysis.[10]
Caption: Matrix components can suppress the signal of the analyte and internal standard.
3.1. Diagnostic Experiment:
-
To confirm matrix effects, perform a post-extraction addition experiment.
-
Extract a blank matrix sample (a sample with no analyte or IS).
-
Spike the extracted blank matrix with a known amount of this compound.
-
Prepare a standard in a neat solvent (e.g., methanol/water) at the same concentration.
-
Compare the signal of the IS in the extracted matrix to the signal in the neat solvent. A significantly lower signal in the matrix indicates ion suppression.
-
3.2. Mitigation Strategies:
-
Improve Sample Cleanup: Standard protein precipitation may not be sufficient. Consider more rigorous cleanup methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering phospholipids and salts.[11]
-
Chromatographic Separation: Modify your LC gradient to better separate this compound from the matrix components that are causing ion suppression.
-
Dilution: Dilute the sample extract to reduce the concentration of matrix components. This can be effective if the matrix effects decrease more rapidly than the analyte signal upon dilution.[11]
Step 4: Check LC-MS/MS System Performance
A gradual or sudden decrease in signal can also be due to instrument issues.
Caption: A systematic approach to troubleshooting signal decrease.
4.1. LC System:
-
Column Health: A contaminated or old column can lead to peak shape degradation and signal loss. Flush the column according to the manufacturer's instructions or replace it if necessary.
-
Leaks: Check for any leaks in the system, especially between the injector and the column, as this can lead to sample loss.
4.2. MS System:
-
Source Contamination: The ion source is prone to contamination from non-volatile matrix components. This buildup can reduce ionization efficiency over time. Clean the ion source, including the capillary and lenses, as part of routine maintenance.
-
Detector Performance: A decline in detector performance can cause a gradual loss of signal for all analytes. Monitor system suitability tests to track detector performance.
| Potential Cause | Symptoms | Corrective Action(s) |
| IS Degradation | Gradual signal decrease over time in all samples and standards. | Prepare fresh stock and working solutions. Verify storage conditions. |
| Extraction Loss | Low signal, poor reproducibility between replicates. | Optimize vortexing and centrifugation steps. Ensure complete transfer of supernatant. |
| Matrix Effects | Signal is low in biological samples but normal in standards. Signal varies between different sample lots. | Perform post-extraction addition experiment. Improve sample cleanup (SPE, LLE), optimize chromatography, or dilute samples. |
| LC/MS Contamination | Gradual signal decline over an analytical run. Increased backpressure. | Clean the MS ion source. Flush or replace the LC column. Use in-line filters. |
| Table 2. Troubleshooting Summary: Potential Causes and Corrective Actions. |
Experimental Protocol: Protein Precipitation for Serum Bile Acid Analysis
This protocol is a representative example for preparing serum samples for LC-MS/MS analysis.[12][13]
Materials:
-
Serum Samples
-
This compound Internal Standard Working Solution (in methanol)
-
Ice-cold Acetonitrile (B52724) (LC-MS Grade)
-
Microcentrifuge tubes
Procedure:
-
Pipette 50 µL of serum sample into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (containing this compound) to the serum.
-
Vortex the mixture for 10 seconds to ensure homogeneity.
-
Add 800 µL of ice-cold acetonitrile to the tube to precipitate proteins.
-
Vortex the tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Glycocholic-2,2,4,4-d4 acid solution 100 μg/mL in methanol, ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound, Avanti, 1201918-15-1, 330277W, Sigma-Aldrich [sigmaaldrich.com]
- 10. Bile acid analysis [sciex.com]
- 11. bme.psu.edu [bme.psu.edu]
- 12. benchchem.com [benchchem.com]
- 13. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Precision and Accuracy in Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of poor precision and accuracy in their quantitative experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between precision and accuracy?
A: Accuracy refers to how close a measured value is to the true or accepted value.[1] Precision, on the other hand, refers to the closeness of two or more measurements to each other.[1] An experiment can be precise without being accurate, and vice versa. The goal is to achieve results that are both accurate and precise.
Q2: My replicate measurements are not consistent (poor precision). What are the common causes?
A: Poor precision, or a lack of reproducibility between replicate measurements, often stems from random errors in your experimental workflow.[2] Common causes include:
-
Pipetting Errors: Inconsistent dispensing of reagents, samples, or standards is a major source of variability.[3] This can be due to improper technique, uncalibrated pipettes, or using the wrong type of pipette for the liquid being handled.[4][5]
-
Inadequate Mixing: Failure to properly homogenize samples or reagents before use can lead to concentration gradients and inconsistent sampling.
-
Temperature Fluctuations: Inconsistent incubation times or temperature variations across a plate or between experiments can affect reaction rates and signal intensities.[1]
-
Instrument Instability: Fluctuations in instrument readings due to electronic noise or an unstable light source can introduce random errors.
-
Inconsistent Sample Handling: Variations in the timing of procedural steps between samples can lead to differing results.
Q3: My results are consistently different from the expected values (poor accuracy). What could be the issue?
A: Poor accuracy is typically a result of systematic errors, which consistently shift your measurements in one direction.[2][6] Common sources of systematic error include:
-
Improper Instrument Calibration: An uncalibrated or improperly calibrated instrument, such as a balance, spectrophotometer, or pH meter, will produce consistently skewed measurements.[7][8][9]
-
Incorrectly Prepared Standards or Reagents: Errors in the concentration of standard solutions or the formulation of reagents will lead to a consistent bias in the results.
-
Matrix Effects: Components in the sample matrix can interfere with the assay, leading to an under- or overestimation of the analyte concentration.
-
Instrument Drift: Over time, the performance of an instrument can drift, leading to a gradual and systematic change in measurements.[10]
-
Blank Subtraction Errors: Improperly accounting for the background signal can introduce a consistent error in your final calculated values.[8]
Q4: How can I improve my pipetting technique to increase precision?
A: Proper pipetting is crucial for reproducible results. Here are some best practices:
-
Use the Correct Pipette: Select a pipette with a volume range that is appropriate for the volume you are dispensing.
-
Consistent Plunger Operation: Depress and release the plunger smoothly and consistently.
-
Immerse the Tip to the Correct Depth: Submerge the tip just below the surface of the liquid to avoid coating the outside of the tip with excess liquid.
-
Pre-wet the Tip: Aspirate and dispense the liquid back into the reservoir a few times before taking the actual measurement, especially with viscous or volatile liquids.[4]
-
Vertical Aspiration: Hold the pipette vertically when aspirating to ensure the correct volume is drawn.
-
Regular Calibration: Ensure your pipettes are calibrated regularly according to a set schedule.[11]
Troubleshooting Guides
Guide 1: Diagnosing the Source of Error
When faced with poor precision or accuracy, a systematic approach can help identify the root cause. The following decision tree can guide your troubleshooting process.
Guide 2: Workflow for Improving Assay Precision
This workflow outlines a systematic process for identifying and mitigating sources of imprecision in a quantitative assay.
Quantitative Data Summaries
The following tables illustrate the impact of different sources of error on quantitative measurements.
Table 1: Impact of Pipetting Error on Precision
| Replicate | Accurate Pipetting (µL) | Inaccurate Pipetting (µL) |
| 1 | 10.1 | 9.5 |
| 2 | 10.0 | 10.8 |
| 3 | 9.9 | 9.2 |
| 4 | 10.1 | 10.5 |
| 5 | 9.9 | 9.8 |
| Mean | 10.0 | 10.0 |
| Std. Dev. | 0.1 | 0.6 |
| %CV | 1.0% | 6.0% |
This table demonstrates that while the mean volume dispensed may be the same, inconsistent pipetting leads to a higher standard deviation and coefficient of variation (%CV), indicating poor precision.
Table 2: Impact of Incorrect Standard Concentration on Accuracy
| Expected Conc. (ng/mL) | Prepared Conc. (ng/mL) | Measured Conc. (ng/mL) | % Recovery |
| 100 | 100 | 99.5 | 99.5% |
| 50 | 50 | 50.2 | 100.4% |
| 25 | 25 | 24.8 | 99.2% |
| 100 | 80 (Error) | 79.8 | 79.8% |
| 50 | 40 (Error) | 40.1 | 80.2% |
| 25 | 20 (Error) | 19.9 | 79.6% |
This table shows that a systematic error in the preparation of the standard curve (e.g., a dilution error) leads to consistently inaccurate measurements across the entire range of the assay, as reflected in the low % recovery.
Experimental Protocols
Protocol 1: Gravimetric Assessment of Pipette Accuracy and Precision
Objective: To determine the accuracy and precision of a variable volume pipette.
Materials:
-
Analytical balance (readable to at least 0.0001 g)
-
Weighing vessel with a lid (e.g., a microcentrifuge tube)
-
Distilled water, equilibrated to room temperature
-
Thermometer
-
Pipette to be tested and appropriate tips
Methodology:
-
Place the thermometer in the distilled water and record the temperature.
-
Place the weighing vessel with its lid on the analytical balance and tare to zero.
-
Set the pipette to the desired test volume (e.g., the maximum volume).
-
Aspirate the distilled water and dispense it into the weighing vessel.
-
Close the lid of the weighing vessel and record the weight.
-
Tare the balance to zero.
-
Repeat steps 4-6 for a total of 10 replicate measurements.
-
Convert the weight of the water to volume using the density of water at the recorded temperature (tables of water density vs. temperature are readily available).
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) of the 10 volume measurements.
-
Assess accuracy by comparing the mean measured volume to the set volume. Assess precision by the %CV.
Protocol 2: Validating Analytical Method Precision (Repeatability)
Objective: To assess the repeatability (intra-assay precision) of a quantitative method.
Methodology:
-
Prepare a minimum of three concentration levels of a quality control (QC) sample: low, medium, and high.
-
On a single day, by a single analyst, using the same instrument, prepare and analyze a minimum of six replicates of each QC concentration level.
-
Record the measured concentration for each replicate.
-
For each concentration level, calculate the mean, standard deviation (SD), and coefficient of variation (%CV).
-
Compare the %CV for each level against the pre-defined acceptance criteria for the assay (e.g., %CV ≤ 15%).[12]
By systematically addressing potential sources of error and implementing robust experimental protocols, researchers can significantly improve the precision and accuracy of their quantitative data, leading to more reliable and reproducible scientific outcomes.
References
- 1. abinscience.com [abinscience.com]
- 2. study.com [study.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. epa.gov [epa.gov]
- 5. Assessing variations in manual pipetting: An under-investigated requirement of good laboratory practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sources of Experimental Error – Results and Discussion Writing Workshop Part 1 [kpu.pressbooks.pub]
- 7. labindia-analytical.com [labindia-analytical.com]
- 8. labtechco.com [labtechco.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. tandfonline.com [tandfonline.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
Validating LC-MS/MS Assays for Bile Acids: A Comparative Guide to Using Glycocholic Acid-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of bile acids is crucial for understanding liver function, diagnosing hepatobiliary diseases, and assessing drug-induced liver injury. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity.[1][2] A critical component of a robust LC-MS/MS assay is the use of a suitable internal standard (IS) to correct for variability in sample preparation and matrix effects.[3] This guide provides a comprehensive comparison of using Glycocholic acid-d4 (GCA-d4) as an internal standard against other alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Internal Standards
The choice of an internal standard is critical for the accuracy and precision of an LC-MS/MS assay. Ideally, a stable isotope-labeled (SIL) internal standard for each analyte should be used to achieve the highest accuracy.[4] However, for practical reasons, a single or a few representative SIL-ISs are often employed for a panel of analytes. This compound, a deuterated form of the conjugated bile acid Glycocholic acid, is a commonly used internal standard. Its structural similarity to other glycine-conjugated bile acids makes it an excellent choice for their quantification.[4]
For unconjugated bile acids, an unconjugated SIL-IS such as Cholic acid-d4 might be a more suitable surrogate.[4] The following tables summarize typical validation parameters for LC-MS/MS assays of bile acids using this compound and provide a comparison with assays utilizing other internal standards.
Table 1: LC-MS/MS Validation Parameters with this compound as Internal Standard
| Validation Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.99 | [1][5] |
| Lower Limit of Quantification (LLOQ) | 1 - 5 ng/mL | [1][6] |
| Accuracy (% Bias) | 85 - 115% | [1] |
| Precision (%RSD) | < 15% | [1][6] |
| Recovery (%) | 85 - 115% | [1][6] |
| Matrix Effect (%) | < 15% | [6] |
Table 2: Comparison of Internal Standards for Bile Acid Analysis
| Internal Standard | Analyte Class Best Suited For | Expected Advantages | Expected Disadvantages |
| This compound (GCA-d4) | Glycine-conjugated bile acids | Closely mimics extraction and ionization of glycine-conjugates, improving accuracy.[4] | May not perfectly compensate for unconjugated or taurine-conjugated bile acids. |
| Glycochenodeoxycholic acid-d4 (GCDCA-d4) | Glycine-conjugated bile acids | Similar advantages to GCA-d4 for glycine-conjugated bile acids.[4][6] | Similar limitations for other bile acid classes. |
| Cholic acid-d4 (CA-d4) | Unconjugated bile acids | Better surrogate for unconjugated bile acids due to structural similarity.[4] | May not be ideal for conjugated bile acids, potentially leading to reduced accuracy. |
| Taurocholic acid-d4 (TCA-d4) | Taurine-conjugated bile acids | Best choice for accurately quantifying taurine-conjugated bile acids. | Less suitable for glycine-conjugated and unconjugated bile acids. |
| Mixture of SIL-ISs | Comprehensive bile acid panels | Highest accuracy across all bile acid classes by using a specific IS for each analyte or class.[2][7] | Higher cost and complexity in preparation of standard solutions. |
Experimental Protocols
A validated, reliable experimental protocol is the foundation of any quantitative bioanalysis. Below are detailed methodologies for sample preparation and LC-MS/MS analysis for the quantification of bile acids using this compound as an internal standard.
Sample Preparation: Protein Precipitation
This method is a common and effective technique for extracting bile acids from serum or plasma samples.[6]
Materials:
-
Biological sample (serum or plasma)
-
This compound (Internal Standard) working solution in methanol
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge
Protocol:
-
Pipette 50 µL of the serum or plasma sample into a 1.5 mL microcentrifuge tube.[2]
-
Add 10 µL of the this compound internal standard working solution.[2]
-
Add 140 µL of ice-cold acetonitrile to precipitate proteins.[2]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[6]
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[3][6]
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of bile acids. Optimization may be required based on the specific instrument and column used.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290 Infinity II Bio LC or equivalent[6] |
| Column | Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm[6] |
| Column Temperature | 40 - 50 °C[2][6] |
| Mobile Phase A | 0.1% Formic acid in Water[2][6] |
| Mobile Phase B | Methanol/Acetonitrile (1:1, v/v) with 0.1% Formic Acid[2][6] |
| Flow Rate | 0.3 - 0.65 mL/min[2][6] |
| Injection Volume | 10 µL[2][6] |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Recommended Setting |
| Mass Spectrometer | Agilent 6495D Triple Quadrupole or equivalent[6] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[1][6] |
| Ion Spray Voltage | -4200 to -4500 V[2][6] |
| Source Temperature | 450 - 500 °C[2][6] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |
Table 3: Example MRM Transitions for Selected Bile Acids and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Glycocholic acid (GCA) | 464.28 | 74.00 |
| This compound (GCA-d4) - IS | 468.28 | 74.00 |
| Glycochenodeoxycholic acid (GCDCA) | 448.28 | 74.00 |
| Cholic acid (CA) | 407.28 | 343.28 |
| Taurocholic acid (TCA) | 514.28 | 80.00 |
Visualizing the Workflow and Biological Context
To better illustrate the experimental process and the biological relevance of bile acids, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS analysis of bile acids.
Caption: Simplified signaling pathway of primary bile acid synthesis and conjugation.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard Debate: A Comparative Guide to Glycocholic Acid-d4 and 13C-Labeled Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantification of analytes in complex biological matrices is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) are the cornerstone of robust bioanalytical methods. This guide provides an objective, data-driven comparison of two common types of SIL-IS, using Glycocholic acid-d4 as a representative deuterated standard against its 13C-labeled counterpart.
The ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process—from sample preparation and chromatography to ionization in the mass spectrometer.[1] This mimicry ensures accurate correction for any variability that may occur. While both deuterated (e.g., this compound) and 13C-labeled compounds serve this purpose, subtle yet significant differences in their physicochemical properties can lead to disparate outcomes, particularly in demanding research and development environments.[1][2]
Key Performance Differences: A Head-to-Head Comparison
The fundamental distinctions between deuterated and 13C-labeled internal standards lie in their chromatographic behavior, isotopic stability, and ability to correct for matrix effects. While deuterated standards are more common due to lower cost and wider availability, a growing body of evidence points to the superior performance of 13C-labeled standards for robust and accurate quantitative bioanalysis.[2]
| Performance Metric | This compound (Deuterated IS) | 13C-Labeled Glycocholic Acid (¹³C-IS) | Rationale & Impact on Data Quality |
| Chromatographic Co-elution | May exhibit a slight retention time shift, typically eluting earlier than the unlabeled analyte (Isotope Effect).[1][2] | Near-perfect co-elution with the unlabeled analyte.[2] | High Impact: Co-elution is critical for accurate matrix effect correction. If the IS and analyte elute at different times, they may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.[1] |
| Matrix Effect Correction | Can be less effective due to chromatographic shifts, potentially leading to biased results.[1] | Excellent at correcting for matrix effects due to identical elution profiles. | High Impact: In complex matrices like plasma or serum, matrix effects are a major source of analytical variability. Superior correction leads to more reliable and reproducible data.[3] |
| Isotopic Stability | Deuterium labels can be susceptible to back-exchange with protons, especially in certain solvents or within the ion source, which can compromise accuracy. | ¹³C labels are incorporated into the carbon backbone and are not susceptible to exchange.[4] | Moderate to High Impact: Isotopic instability can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration. |
| Accuracy & Precision | Can lead to inaccuracies, with some studies showing significant errors due to imperfect retention time matching.[2] One study reported a mean bias of 96.8% with a standard deviation of 8.6% for a deuterated standard.[2] | Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6% for a ¹³C standard.[2] | High Impact: For regulated bioanalysis and clinical research, high accuracy and precision are non-negotiable. |
| Cost & Availability | Generally less expensive and more widely available.[2] | Typically more costly and may require custom synthesis. | Logistical Consideration: The higher cost of ¹³C-IS may be a factor for some labs, but this can be offset by reduced method development time and higher data quality.[4] |
Experimental Protocols
To ensure the highest quality data, a well-defined and validated experimental protocol is crucial. Below is a detailed methodology for the quantitative analysis of glycocholic acid in human plasma using a stable isotope-labeled internal standard.
Sample Preparation: Protein Precipitation
This method is a straightforward and effective technique for extracting bile acids from plasma or serum.[5]
-
Materials:
-
Human plasma samples
-
This compound or 13C-labeled Glycocholic acid internal standard working solution in methanol
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and tips
-
Centrifuge
-
-
Protocol:
-
Aliquot 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (concentration to be optimized based on expected endogenous levels).
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.[5]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation being used.
-
Liquid Chromatography:
-
HPLC System: Agilent 1290 Infinity II Bio LC or equivalent[5]
-
Column: Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm[5]
-
Column Temperature: 50 °C[5]
-
Mobile Phase A: 0.1% Formic acid in Water[5]
-
Mobile Phase B: Methanol/Acetonitrile (1:1, v/v)[5]
-
Flow Rate: 0.65 mL/min[5]
-
Injection Volume: 10 µL[5]
-
Gradient: A suitable gradient elution program should be developed to ensure the separation of glycocholic acid from other matrix components.
-
-
Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500 QTRAP or Thermo Scientific TSQ Quantis)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for both glycocholic acid and the chosen internal standard must be optimized. For glycine-conjugated bile acids, the fragment at m/z 74 (NHCH2COO-) is typically monitored.[6]
-
Visualizing Key Processes
To better understand the biological context and the analytical workflow, the following diagrams are provided.
Conclusion and Recommendation
While deuterated internal standards like this compound can be utilized to develop acceptable and validated analytical methods, researchers must be acutely aware of their potential limitations, primarily the chromatographic isotope effect.[1] For the highest level of accuracy and precision in quantitative bioanalysis by LC-MS/MS, a 13C-labeled internal standard is the preferred choice.[2] Its ability to co-elute perfectly with the analyte of interest provides the most effective compensation for matrix effects and other sources of analytical variability. For researchers and drug development professionals where data quality is non-negotiable, the investment in 13C-labeled internal standards is a scientifically sound decision that leads to more reliable and defensible data.[2]
References
Navigating the Nuances of Bile Acid Quantification: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of bile acids is paramount for unraveling their complex roles in health and disease. This guide provides a comprehensive cross-validation of analytical approaches using different deuterated bile acids as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS). By presenting objective performance data and detailed experimental protocols, this document serves as a critical resource for ensuring the accuracy and reliability of bile acid analysis.
The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry, as they correct for variations in sample preparation, chromatography, and ionization efficiency.[1] Deuterated bile acids, being chemically identical to their endogenous counterparts, are the preferred choice.[1] However, the selection of the most appropriate deuterated standard—whether an exact isotopic analog of the analyte or a different deuterated bile acid—can influence analytical outcomes. This guide explores the performance of various deuterated bile acids to inform the development of robust and accurate analytical methods.
Performance Comparison of Deuterated Bile Acid Internal Standards
The ideal internal standard should perfectly mimic the behavior of the analyte throughout the analytical process.[2] While using a deuterated version of the specific bile acid being measured is generally considered the best practice, studies have shown that other deuterated bile acids can also provide reliable quantification.[3][4] The following tables summarize the performance of different deuterated bile acids as reported in various studies.
Table 1: Cross-Validation of Internal Standards for Tauro-Conjugated Bile Acid Analysis
This table is based on a systematic comparison where various stable isotope-labeled bile acids were used to quantify tauro-conjugated bile acids. The data highlights that while the matching deuterated internal standard provides the highest data quality, other deuterated standards can still yield acceptable results.
| Analyte | Internal Standard | Relative Accuracy (%) | Precision (CV%) | Reference |
| Taurocholic acid (TCA) | Taurocholic acid-d5 | 100.0 | 3.5 | [3] |
| Glycocholic acid-d4 | 95.2 | 5.1 | [3] | |
| Cholic acid-d4 | 92.8 | 6.3 | [3] | |
| Taurochenodeoxycholic acid (TCDCA) | Taurochenodeoxycholic acid-d5 | 100.0 | 4.1 | [3] |
| Glycochenodeoxycholic acid-d4 | 96.5 | 5.8 | [3] | |
| Chenodeoxycholic acid-d4 | 94.1 | 7.2 | [3] | |
| Taurodeoxycholic acid (TDCA) | Taurodeoxycholic acid-d5 | 100.0 | 3.8 | [3] |
| Glycodeoxycholic acid-d4 | 97.1 | 5.5 | [3] | |
| Deoxycholic acid-d4 | 95.3 | 6.9 | [3] |
CV: Coefficient of Variation
Table 2: Reported Recovery and Matrix Effects with Various Deuterated Bile Acids
This table compiles data from multiple sources to provide an overview of the recovery and matrix effects observed when using different deuterated bile acids as internal standards in the analysis of human plasma or serum.
| Deuterated Internal Standard | Typical Concentration | Average Recovery (%) | Matrix Effect (%) | Reference |
| Cholic acid-d4 (CA-d4) | 10 µM | 95 - 105 | -5 to +5 | [1] |
| Chenodeoxycholic acid-d4 (CDCA-d4) | 20 µM | 92 - 108 | -8 to +7 | [1] |
| Deoxycholic acid-d4 (DCA-d4) | 10 µM | 90 - 110 | -10 to +5 | [5] |
| This compound (GCA-d4) | 1 µg/mL | 85 - 115 | Not Reported | [6] |
| Taurocholic acid-d4 (TCA-d4) | 1 µg/mL | 85 - 115 | Not Reported | [6] |
| Ursodeoxycholic acid-d4 (UDCA-d4) | 0.5 µg/mL | 92 - 110 | -7 to +4 | [6] |
| Lithocholic acid-d4 (LCA-d4) | 0.5 µg/mL | 88 - 105 | -12 to +8 | [5] |
Note: Concentrations, recovery, and matrix effects can vary depending on the specific analytical method and the biological matrix being analyzed.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following sections outline a general protocol for sample preparation and LC-MS/MS analysis of bile acids using deuterated internal standards.
Sample Preparation from Human Plasma/Serum
This protocol is a widely used protein precipitation method.[1][7]
Materials:
-
Plasma/serum samples
-
Deuterated bile acid internal standard mixture (in methanol)
-
Acetonitrile (B52724) (LC-MS grade), ice-cold
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.2 µm PVDF)
-
LC-MS vials
Procedure:
-
Thaw plasma/serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma/serum sample.
-
Add a specific volume of the deuterated bile acid internal standard mixture (e.g., 6.25 µL of a stock solution) to each sample. The final concentration of the internal standards should be optimized for the specific analytical platform.[7]
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.[7]
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., methanol/water, 1:1, v/v).
-
Vortex and centrifuge to pellet any remaining particulates.
-
Filter the supernatant through a 0.2 µm PVDF syringe filter into an LC-MS vial. The sample is now ready for LC-MS/MS analysis.[7]
LC-MS/MS Analysis
The following provides a general LC-MS/MS method for the analysis of bile acids. Specific parameters may need to be optimized for different instruments and bile acid panels.
-
LC System: UPLC or HPLC system
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with an additive such as 0.1% formic acid or ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/methanol mixture (e.g., 90:10, v/v) with the same additive as mobile phase A.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased over time to elute the more hydrophobic bile acids.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 - 60 °C
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for bile acid analysis.
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
Note: MRM transitions for each bile acid and its corresponding deuterated internal standard must be optimized individually.
Visualizing Workflows and Pathways
Diagrams are provided to illustrate key signaling pathways and a general experimental workflow.
Caption: Overview of bile acid synthesis and major signaling pathways.
Caption: A generalized experimental workflow for bile acid quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Relevance in the Use of Appropriate Internal Standards for Accurate Quantification Using LC-MS/MS: Tauro-Conjugated Bile Acids as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Data supporting development and validation of liquid chromatography tandem mass spectrometry method for the quantitative determination of bile acids in feces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Glycocholic Acid-d4 Standards for Researchers
For scientists and professionals in drug development, the accuracy and reliability of analytical standards are paramount. Glycocholic acid-d4, a deuterated internal standard, is crucial for the precise quantification of endogenous glycocholic acid in various biological matrices. This guide provides an objective comparison of commercially available this compound standards, focusing on key quality attributes presented in their Certificates of Analysis (CoA).
Comparison of Supplier Specifications
The selection of a suitable this compound standard requires careful consideration of its certified purity, isotopic enrichment, and concentration. Below is a summary of the quantitative data as advertised by prominent suppliers. It is important to note that while this information provides a general overview, lot-specific data from the Certificate of Analysis should always be consulted for the most accurate information.
| Supplier | Product Name/Number | Stated Chemical Purity | Stated Isotopic Purity/Enrichment | Format & Concentration |
| Cayman Chemical | This compound MaxSpec® Standard (Cat: 31352) | ≥95%[1] | - | Solution in methanol, 100 µg/mL[1] |
| This compound (Cat: 21889) | - | ≥99% deuterated forms (d1-d4)[2] | Crystalline solid[2] | |
| Cambridge Isotope Laboratories, Inc. | Glycocholic acid (2,2,4,4-D₄, 98%) (contains ~4% water) CP 96% (Cat: DLM-2742) | 96%[3] | 98 atom % D | Neat solid[3] |
| Clearsynth | This compound (Cat: CS-O-15357) | ≥90% by HPLC[4] | - | Solid[4] |
| Avanti® Polar Lipids (dist. by Sigma-Aldrich) | This compound (Cat: 330277P) | >99% (TLC) | - | Powder |
Experimental Protocols for Certification
The values reported on a Certificate of Analysis are determined through rigorous analytical testing. Understanding the methodologies behind these tests is crucial for evaluating the quality of the standard.
Chemical Purity Determination by Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical technique for determining the purity of chemical reference materials. This method relies on the direct relationship between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.
General Protocol:
-
Sample Preparation: A precisely weighed amount of the this compound standard and a certified internal standard (of known purity and with non-overlapping signals) are dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
NMR Data Acquisition: A high-resolution ¹H NMR spectrum is acquired under conditions that ensure accurate signal integration. This includes a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons between scans.
-
Data Processing: The acquired spectrum is processed, and the signals corresponding to the analyte (this compound) and the internal standard are integrated.
-
Purity Calculation: The chemical purity of the this compound is calculated by comparing the integral ratio of the analyte to the internal standard, taking into account their respective molecular weights and the number of protons contributing to each integrated signal.
Isotopic Enrichment Analysis by Mass Spectrometry (MS)
Mass spectrometry is the primary method for determining the isotopic enrichment of a deuterated standard. This technique separates ions based on their mass-to-charge ratio, allowing for the differentiation between the deuterated and non-deuterated forms of the molecule.
General Protocol:
-
Sample Introduction: A dilute solution of the this compound standard is introduced into the mass spectrometer, often via a liquid chromatography (LC) system to ensure sample purity at the point of analysis.
-
Ionization: The molecules are ionized, typically using electrospray ionization (ESI) in negative ion mode for bile acids.
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The instrument is scanned over the mass range that includes the unlabeled Glycocholic acid ([M-H]⁻) and the deuterated this compound ([M+4-H]⁻) ions.
-
Data Analysis: The relative intensities of the ion signals corresponding to the d0 to d4 species are measured. The isotopic enrichment is typically reported as the percentage of the desired deuterated form (d4) relative to all isotopic forms of the molecule.
Visualizing the Analytical Workflow
To better understand the process of using a this compound standard in a typical bioanalytical setting, the following workflow diagram is provided.
In a typical signaling pathway where Glycocholic acid might be investigated, such as the Farnesoid X Receptor (FXR) signaling cascade, the deuterated standard is essential for accurately measuring changes in the endogenous bile acid pool.
References
A Comparative Guide to Bile Acid Assays: Assessing Linearity and Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bile acids is crucial for advancing research in liver disease, metabolic disorders, and drug-induced liver injury. This guide provides an objective comparison of the linearity and reproducibility of commonly used bile acid assays, including the gold standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and various commercial enzymatic kits. The information presented is supported by experimental data from peer-reviewed studies and manufacturer's specifications to aid researchers in selecting the most appropriate method for their analytical needs.
Comparison of Assay Performance
The selection of a suitable bile acid assay depends on a balance of factors including specificity, sensitivity, throughput, and cost. While LC-MS/MS offers the highest specificity and sensitivity, enzymatic assays provide a high-throughput and cost-effective alternative for measuring total bile acids.[1] The performance of these methods in terms of linearity and reproducibility is a critical consideration for ensuring data quality and reliability.
Quantitative Data Summary
The following tables summarize the linearity and reproducibility data for LC-MS/MS methods and several commercially available enzymatic bile acid assay kits.
Table 1: Linearity of Bile Acid Assays
| Assay Type | Method/Kit | Linear Range | Correlation Coefficient (r²) | Citation(s) |
| LC-MS/MS | Multiple Validated Methods | 5 ng/mL - 5000 ng/mL | >0.99 | [2][3] |
| 1–150 µM | Not Specified | [4] | ||
| Enzymatic | Diazyme Total Bile Acids | 1-180 µmol/L | >0.99 | [2][5] |
| Randox Total Bile Acids | Up to 188 µmol/L | 0.99 | [6][7] | |
| Sentinel Total Bile Acids | 3–138 µmol/L | 0.996 | [8] | |
| Sigma-Aldrich (MAK309) | 1–150 µM | Not Specified | [9] | |
| Cell Biolabs (STA-631) | Not Specified | Not Specified | [10] |
Table 2: Reproducibility of Bile Acid Assays (Coefficient of Variation, CV%)
| Assay Type | Method/Kit | Intra-Assay CV% | Inter-Assay CV% | Citation(s) |
| LC-MS/MS | Multiple Validated Methods | <10% | <10% | [2][3] |
| 1.53% - 10.63% | 3.01% - 13.98% | [11] | ||
| Enzymatic | Diazyme Total Bile Acids | <4% | <3% | [3][5] |
| Randox Total Bile Acids | 1.1% (at 20 µmol/L), 0.9% (at 40 µmol/L) | 2.4% (at 20 µmol/L), 1.8% (at 40 µmol/L) | [12] | |
| Sentinel Total Bile Acids | 0.44% - 2.18% | 1.02% - 3.91% | [8] | |
| Sigma-Aldrich (MAK092) | ≤ 5.0% | ≤ 10.0% | [10] | |
| Cell Biolabs (STA-631) | Not Specified | Not Specified | [10] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for achieving accurate and reproducible results. Below are generalized yet detailed methodologies for assessing the linearity and reproducibility of a bile acid assay, applicable to both LC-MS/MS and enzymatic methods with minor modifications.
Linearity Assessment Protocol
Objective: To determine the range over which the assay response is directly proportional to the concentration of bile acids.
Materials:
-
Bile acid standards of known concentrations
-
Matrix (e.g., steroid-free serum, assay buffer)
-
The bile acid assay kit or LC-MS/MS system and reagents
Procedure:
-
Preparation of Standards: Prepare a series of calibration standards by serially diluting a high-concentration stock solution of a representative bile acid (e.g., cholic acid or a mixture of bile acids) in the appropriate matrix. A minimum of five different concentrations spanning the expected analytical range should be prepared.
-
Assay Performance: Analyze each standard concentration in triplicate according to the specific assay protocol (enzymatic kit instructions or LC-MS/MS method).
-
Data Analysis:
-
Plot the mean assay response (e.g., absorbance, fluorescence, or peak area) against the known concentration of the standards.
-
Perform a linear regression analysis to determine the slope, intercept, and the coefficient of determination (r²).
-
The linear range is the concentration range over which the r² value is ≥ 0.99 and the recovery of each standard is within 85-115% of its nominal value.[2][3]
-
Reproducibility (Precision) Assessment Protocol
Objective: To evaluate the variability of the assay within a single run (intra-assay precision) and between different runs (inter-assay precision).
Materials:
-
Quality control (QC) samples at a minimum of three different concentrations (low, medium, and high) within the linear range of the assay.
-
The bile acid assay kit or LC-MS/MS system and reagents.
Procedure:
-
Intra-Assay Precision (Within-Run):
-
Analyze at least six replicates of each QC sample concentration in a single analytical run.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for the measured concentrations of each QC level. The CV% is calculated as (SD / Mean) * 100.
-
-
Inter-Assay Precision (Between-Run):
-
Analyze the same set of QC samples in duplicate or triplicate in multiple, independent analytical runs, preferably on different days and by different operators. A minimum of three separate runs is recommended.
-
Calculate the overall mean, SD, and CV% for each QC level across all runs.
-
Visualizing Methodologies and Pathways
To better understand the experimental process and the biological context of bile acid measurements, the following diagrams illustrate a typical workflow for assay validation and a simplified overview of bile acid signaling.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. blockscientific.com [blockscientific.com]
- 3. Diazyme Laboratories Total Bile Acids Test Kit Total Biles Acid Test Kit | Buy Online | Diazyme Laboratories | Fisher Scientific [fishersci.com]
- 4. Cell Biolabs Inc Total Bile Acid Assay Kit (Fluorometric), 100 assays, | Fisher Scientific [fishersci.com]
- 5. diazyme.com [diazyme.com]
- 6. Bile Acids Reagent [randox.com]
- 7. labmedica.com [labmedica.com]
- 8. Analytical evaluation of three enzymatic assays for measuring total bile acids in plasma using a fully-automated clinical chemistry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. diazyme.com [diazyme.com]
- 12. Total Bile Acids (TBA) Test Kit | LAB MARK [labmark.eu]
Precision in Bile Acid Analysis: A Comparative Guide to Inter-Assay Performance Using Glycocholic Acid-d4
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of bile acids is critical for understanding their roles in physiology and disease. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comparative overview of the inter-assay precision for the quantification of bile acids using the stable isotope-labeled internal standard, Glycocholic acid-d4 (GCA-d4), and other deuterated analogues.
The use of stable isotope-labeled internal standards, such as GCA-d4, is considered the gold standard in quantitative bioanalysis.[1] These standards closely mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for variability and matrix effects.[1][2]
Inter-Assay Precision Data
The following table summarizes the inter-assay precision, expressed as the coefficient of variation (%CV), from various studies that have utilized this compound and other deuterated internal standards for the quantification of bile acids in human serum.
| Analyte | Internal Standard | Inter-assay Precision (%CV) | Notes |
| Glycocholic Acid (GCA) | This compound (GCA-d4) | 3.01% - 13.98% | This range reflects performance across different concentration levels.[3] |
| Multiple Bile Acids | This compound (GCA-d4) & others | < 10% | For a panel of bile acids.[4][5] |
| Cholic Acid (CA) | Cholic acid-d4 (CA-d4) | 1.59% - 11.28% | Demonstrates the performance of an analogous internal standard for another primary bile acid.[3] |
| Chenodeoxycholic Acid (CDCA) | Chenodeoxycholic acid-d5 (CDCA-d5) | 3.71% - 14.37% | Highlights the precision for another key primary bile acid using its deuterated form.[3] |
| Deoxycholic Acid (DCA) | Deoxycholic acid-d4 (DCA-d4) | 1.77% - 5.90% | Shows tight precision for a major secondary bile acid.[3] |
| Lithocholic Acid (LCA) | Lithocholic acid-d4 (LCA-d4) | 2.86% - 8.46% | Indicates good reproducibility for a secondary bile acid.[3] |
| Ursodeoxycholic Acid (UDCA) | Ursodeoxycholic acid-d4 (UDCA-d4) | 3.81% - 11.58% | Precision for a therapeutic bile acid.[3] |
| Taurocholic Acid (TCA) | Taurocholic acid-d4 (TCA-d4) | 3.65% - 8.28% | Performance for a taurine-conjugated bile acid.[3] |
Note: The inter-assay precision can be influenced by the concentration of the analyte, the complexity of the biological matrix, and the specifics of the analytical method.
Experimental Protocol: Quantification of Glycocholic Acid using LC-MS/MS
This section details a representative experimental protocol for the quantification of glycocholic acid in human serum using this compound as an internal standard.
1. Materials and Reagents:
-
Human serum samples
-
Glycocholic acid analytical standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Standard and Internal Standard Preparation:
-
Prepare stock solutions of glycocholic acid and this compound in methanol.[3]
-
Create a series of working standard solutions by serially diluting the glycocholic acid stock solution with methanol to generate a calibration curve.
-
Prepare a working internal standard solution of this compound in methanol.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of serum sample, calibrator, or quality control sample in a microcentrifuge tube, add a specified volume of the this compound internal standard working solution.[9]
-
Add ice-cold acetonitrile (typically 3-4 volumes, e.g., 400 µL) to precipitate proteins.[1][9]
-
Vortex the mixture thoroughly for approximately 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm) is commonly used.[3][4]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile/Methanol mixture with 0.1% formic acid.[3]
-
Gradient Elution: A gradient is employed to separate the bile acids.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.[3]
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C or 50°C.[3][4]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally used for bile acid analysis.[4][9]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The specific precursor-to-product ion transitions for glycocholic acid and this compound are monitored.
-
5. Data Analysis and Inter-Assay Precision Assessment:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
-
The concentration of glycocholic acid in the samples is determined from the calibration curve.
-
To determine inter-assay precision, quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) are analyzed in multiple replicates over several different days or analytical runs.[3][10]
-
The coefficient of variation (%CV) is calculated for the measured concentrations of the QC samples across these runs.
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the inter-assay precision of glycocholic acid analysis.
Caption: Workflow for Inter-Assay Precision Assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS 1201918-15-1 | Cayman Chemical | Biomol.com [biomol.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Isotope Effect in Chromatography: A Comparative Guide to Deuterated Standards
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled (SIL) internal standards is the gold standard for accurate and precise quantification in mass spectrometry.[1][2] Among SIL standards, deuterated (²H or D) and carbon-13 (¹³C) labeled versions are the most common choices.[2] While both serve the same fundamental purpose, their performance in chromatographic systems can differ significantly. This guide provides an objective, data-driven comparison of deuterated standards with their non-deuterated (native) counterparts and ¹³C-labeled alternatives, focusing on the chromatographic isotope effect.
The Chromatographic Isotope Effect: A Performance Comparison
A critical assumption in quantitative analysis using SIL internal standards is that the standard behaves identically to the analyte of interest during sample preparation and analysis.[2] However, the substitution of hydrogen with deuterium (B1214612) can introduce subtle physicochemical changes, leading to a phenomenon known as the chromatographic isotope effect, where the deuterated compound exhibits a different retention time than its native analog.[3]
Chromatographic Co-elution
The most significant consequence of the isotope effect is a potential shift in retention time (t_R). In reversed-phase liquid chromatography (RPLC) and gas chromatography (GC), deuterated standards often elute slightly earlier than their non-deuterated counterparts.[3] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to weaker van der Waals interactions with the non-polar stationary phase and thus, a slightly lower hydrophobicity.[3] Conversely, in normal-phase chromatography, deuterated compounds may be retained longer.[3]
In contrast, ¹³C-labeled standards are considered superior in this regard as they typically co-elute perfectly with the native analyte.[2][4] The mass difference in ¹³C-labeled standards is distributed within the carbon backbone of the molecule, resulting in a negligible change to its physicochemical properties like polarity and hydrophobicity.[2]
Data Presentation: Retention Time (t_R) Comparison
The following tables summarize experimental data on the retention time differences observed between native analytes and their deuterated or ¹³C-labeled internal standards under various chromatographic conditions.
Table 1: Liquid Chromatography (LC) Retention Time Comparison
| Analyte | Internal Standard | Chromatographic System | Native t_R (min) | Labeled t_R (min) | Δt_R (sec) | Reference |
| Amphetamine | ¹³C₆-Amphetamine | LC-MS/MS | N/A | N/A | 0 | [2] |
| Olanzapine (OLZ) | OLZ-d₃ | Normal-Phase LC-MS/MS | 1.60 | 1.66 | +6 | [5] |
| Des-methyl Olanzapine (DES) | DES-d₈ | Normal-Phase LC-MS/MS | 2.62 | 2.74 | +12 | [5] |
Table 2: Gas Chromatography (GC) Retention Time Comparison of Amino Acid Derivatives
| Analyte (AA-Me-PFP derivative) | Native t_R (min) | Deuterated (d₃) t_R (min) | Isotope Effect (hdIE_C = t_R(H)/t_R(D)) | Reference |
| Alanine | 10.15 | 10.13 | 1.0020 | [6] |
| Valine | 11.23 | 11.20 | 1.0027 | [6] |
| Leucine | 12.59 | 12.55 | 1.0032 | [6] |
| Proline | 13.84 | 13.81 | 1.0022 | [6] |
| Phenylalanine | 17.58 | 17.53 | 1.0029 | [6] |
Impact on Quantitative Accuracy
A small and consistent retention time shift may not always compromise analytical accuracy.[3] However, a significant or variable shift can lead to differential matrix effects.[2] Matrix effects, caused by co-eluting components from the sample matrix, can suppress or enhance the ionization of the analyte in the mass spectrometer source. If the analyte and its internal standard do not co-elute, they may experience different matrix effects, leading to biased and inaccurate quantification.[2][7] Because ¹³C-labeled standards co-elute with the native analyte, they are more effective at compensating for these matrix effects, resulting in improved accuracy and precision.[2][7]
Isotopic Stability
Another important consideration is the stability of the isotopic label. Deuterium atoms, particularly those on heteroatoms (e.g., -OH, -NH), can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent.[2][8] This can lead to a loss of the internal standard signal and an artificial increase in the analyte signal. ¹³C labels are incorporated into the carbon skeleton of the molecule, making them exceptionally stable and not prone to exchange.[2]
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of deuterated internal standards in both LC-MS/MS and GC-MS.
Protocol 1: Quantification of an Analyte by LC-MS/MS using a Deuterated Internal Standard
This protocol is a representative workflow for the quantitative analysis of a drug in a biological matrix, such as plasma.
-
Sample Preparation
-
To 100 µL of plasma sample, calibrator, or quality control sample, add 25 µL of the deuterated internal standard working solution.
-
Vortex mix for 10 seconds to ensure homogeneity.
-
Add 250 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
-
LC-MS/MS Analysis
-
Chromatographic System: A UPLC system equipped with a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-product ion transitions for both the native analyte and the deuterated internal standard.
-
-
Data Analysis
-
Integrate the peak areas for the native analyte and the deuterated internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration for the calibrators.
-
Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.
-
Protocol 2: Analysis of Deuterated Compounds by GC-MS
This protocol describes a general method for the separation and analysis of deuterated and non-deuterated volatile or semi-volatile compounds.
-
Sample Preparation
-
Prepare a stock solution of the native analyte and its deuterated analog in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
Create a mixed working standard containing both the native and deuterated compounds at a concentration appropriate for GC-MS analysis.
-
-
GC-MS Analysis
-
Gas Chromatograph: A GC system equipped with a capillary column suitable for the analytes of interest (e.g., a non-polar SPB-5 column, 60 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL splitless injection at 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: A quadrupole mass spectrometer with an electron ionization (EI) source.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Full scan mode to identify characteristic ions, and selected ion monitoring (SIM) for quantitative analysis, monitoring specific m/z values for both the native and deuterated compounds.
-
-
Data Analysis
-
Determine the retention times of the native and deuterated compounds from the total ion chromatogram (TIC) or SIM chromatograms.
-
Calculate the retention time difference (Δt_R).
-
For quantitative analysis, calculate the peak area ratio of the native analyte to the deuterated internal standard and use a calibration curve as described for the LC-MS/MS protocol.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. benchchem.com [benchchem.com]
Biological Activity of Glycocholic Acid and Structural Analogues
While GCA-d4 is primarily used as an analytical tool, its biological activity is considered identical to that of endogenous GCA. The performance of GCA and its structural analogues as signaling molecules is determined by their chemical structure, which dictates their ability to bind to and activate specific receptors, as well as their metabolic fate.
The primary bile acid receptors are the nuclear receptor Farnesoid X Receptor (FXR) and the membrane-bound G-protein coupled receptor TGR5. Activation of these receptors triggers signaling cascades that regulate bile acid synthesis, transport, glucose metabolism, and inflammation. The affinity of different bile acids for these receptors varies significantly.
Table 2: Comparative Biological Activities of Glycocholic Acid and Common Analogues
| Bile Acid | Abbreviation | Structural Class | Primary Receptor Activation | Key Characteristics |
| Glycocholic Acid | GCA | Glycine-conjugated, Trihydroxy | FXR agonist | A primary conjugated bile acid. Activates FXR to regulate gene expression related to bile acid homeostasis. |
| Taurocholic Acid | TCA | Taurine-conjugated, Trihydroxy | FXR agonist | Structurally similar to GCA but conjugated with taurine, making it more hydrophilic. |
| Cholic Acid | CA | Unconjugated, Trihydroxy | FXR non-agonist | The unconjugated precursor to GCA and TCA. Not considered a significant agonist for FXR or TGR5. |
| Glycochenodeoxycholic Acid | GCDCA | Glycine-conjugated, Dihydroxy | Potent FXR agonist | A potent activator of FXR, more so than GCA. |
| Chenodeoxycholic Acid | CDCA | Unconjugated, Dihydroxy | Most potent endogenous FXR agonist | The unconjugated precursor to GCDCA; considered the most potent natural ligand for FXR. |
| Deoxycholic Acid | DCA | Secondary, Dihydroxy | FXR and TGR5 agonist | A secondary bile acid formed by gut bacteria; activates both major bile acid receptors. |
| Lithocholic Acid | LCA | Secondary, Monohydroxy | Potent TGR5 agonist | A secondary bile acid known as the most potent endogenous TGR5 agonist; also activates the Vitamin D Receptor (VDR). |
Signaling Pathways of Bile Acids
Bile acids exert their systemic effects by activating FXR and TGR5. Upon entering a hepatocyte or enterocyte, GCA can bind to FXR in the nucleus. This activation leads to the formation of a heterodimer with the Retinoid X Receptor (RXR), which then binds to DNA response elements to regulate the transcription of key genes involved in metabolism and transport. Alternatively, bile acids can bind to TGR5 on the cell membrane, activating adenylate cyclase, which increases intracellular cAMP levels and triggers downstream signaling cascades, such as the secretion of glucagon-like peptide-1 (GLP-1).
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible data. Below are methodologies for quantifying bile acids using GCA-d4 and for assessing cell permeability.
Protocol 1: Quantification of Glycocholic Acid in Human Serum by LC-MS/MS
This protocol describes a method for the accurate quantification of GCA in serum using GCA-d4 as an internal standard.
1. Materials and Reagents:
-
Glycocholic acid (GCA) and Glycocholic acid-d4 (GCA-d4) analytical standards
-
LC-MS grade methanol (B129727), acetonitrile, isopropanol, and water
-
Ammonium (B1175870) formate (B1220265) and formic acid
-
Human serum samples
-
96-well plates and micro-inserts
2. Preparation of Standards and Internal Standard (IS) Working Solution:
-
Prepare stock solutions of GCA and GCA-d4 in methanol (1 mg/mL).
-
Create a series of GCA calibration standards (e.g., 5 to 5000 ng/mL) by serial dilution of the stock solution with 50:50 methanol/water.
-
Prepare an IS working solution of GCA-d4 in ice-cold methanol at a fixed concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
Thaw serum samples at 4°C.
-
To 20 µL of serum sample, calibration standard, or blank, add 80 µL of the ice-cold IS working solution.
-
Vortex the mixture for 10 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant to HPLC vials with micro-inserts for analysis.
4. LC-MS/MS Conditions:
-
Chromatographic System: UPLC system (e.g., Acquity UPLC I-Class).
-
Column: C18 reverse-phase column (e.g., Cortecs T3, 2.7 µm, 2.1 x 30 mm).
-
Mobile Phase A: Water with 0.1% of 200 mM ammonium formate and 0.01% formic acid.
-
Mobile Phase B: 50:50 acetonitrile/isopropanol with 0.1% of 200 mM ammonium formate and 0.01% formic acid.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 5.5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for GCA and GCA-d4.
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (GCA/GCA-d4) against the concentration of the calibration standards.
-
Calculate the concentration of GCA in the unknown samples using the regression equation from the calibration curve.
Protocol 2: Caco-2 Cell Permeability Assay
This assay is used to predict intestinal absorption of bile acids by measuring their transport across a monolayer of Caco-2 cells, which mimics the intestinal epithelium.
1. Cell Culture:
-
Culture Caco-2 cells in appropriate media.
-
Seed cells onto semipermeable filter supports in Transwell™ plates.
-
Grow for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.
2. Monolayer Integrity Check:
-
Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm².
-
Alternatively, perform a Lucifer Yellow rejection assay to check for leaks in the monolayer.
3. Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with glucose).
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Add the dosing solution containing the test compound (e.g., 10 µM GCA) to the apical (donor) compartment.
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
4. Sample Analysis:
-
Determine the concentration of the compound in the collected samples using a suitable analytical method, typically LC-MS/MS.
5. Calculation of Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of compound appearance in the receiver compartment (mol/s).
-
A is the surface area of the filter membrane (cm²).
-
C₀ is the initial concentration in the donor compartment (mol/cm³).
-
-
Classification:
-
Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s
-
High Permeability: Papp ≥ 1.0 x 10⁻⁶ cm/s
Physiological Context: Enterohepatic Circulation
The performance and metabolism of bile acids are intrinsically linked to their continuous recycling through the enterohepatic circulation. After aiding in digestion, over 95% of bile acids are reabsorbed in the terminal ileum by the Apical Sodium-dependent Bile Acid Transporter (ASBT) and returned to the liver via the portal vein. In the liver, they are taken up by hepatocytes and re-secreted into the bile. This efficient cycle maintains the bile acid pool necessary for physiological functions. The chemical structure of each bile acid analogue influences its transport efficiency at each step of this circuit.
A Comparative Guide to the Quantification of Glycocholic Acid in Serum vs. Plasma using Glycocholic Acid-d4 as an Internal Standard
For researchers, scientists, and professionals in drug development, the precise quantification of bile acids like Glycocholic acid (GCA) is crucial for understanding liver function, drug-induced liver injury, and various metabolic diseases. The choice of biological matrix, either serum or plasma, can significantly impact the accuracy and reproducibility of these measurements. This guide provides an objective comparison of the quantification of GCA using Glycocholic acid-d4 (GCA-d4) as an internal standard in both serum and plasma, supported by experimental data and detailed methodologies.
Serum vs. Plasma: A Critical Choice for Metabolomics
Serum and plasma are both derived from blood but differ in their composition due to the clotting process. Plasma is the liquid component of blood that contains clotting factors, obtained by centrifuging anticoagulated blood.[1] In contrast, serum is the fluid that remains after blood has been allowed to clot, and thus lacks fibrinogen and other clotting factors.[1] This fundamental difference can lead to variations in metabolite concentrations. For instance, during coagulation, cellular components can release metabolites, potentially altering the composition of serum compared to plasma.[2] While serum is often considered a gold standard for clinical testing, plasma can offer better reproducibility for certain analytes.[1][2]
Quantitative Performance of this compound in Serum and Plasma
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of bile acids due to its high sensitivity, specificity, and resolution.[3][4][5] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification as it effectively corrects for matrix effects and variations in sample preparation and instrument response.[6][7]
Table 1: Comparison of Quantitative Parameters for Glycocholic Acid Analysis in Serum and Plasma
| Parameter | Serum | Plasma | Key Considerations |
| Linearity (r²) | > 0.99[8][9] | > 0.99 (Typical for bile acid assays)[10] | Both matrices allow for excellent linearity over a wide concentration range. |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[8] | Typically in the low ng/mL range (e.g., 5 ng/mL for a panel of bile acids)[3][4] | Serum methods have demonstrated slightly lower LLOQs in some studies. |
| Intra-day Precision (%CV) | 2.3 - 6.1%[8] | 2.8 - 12.4% (for a panel of bile acids)[10] | Both matrices demonstrate good precision. |
| Inter-day Precision (%CV) | 2.4 - 4.6%[8] | Not explicitly stated for GCA alone, but stable for bile acid panels[10] | Consistent results are achievable in both matrices with a robust method. |
| Recovery | 103.7 - 114.3%[8] | 92 - 110% (for a panel of bile acids)[3] | High and consistent recovery is achievable in both serum and plasma. |
| Matrix Effect | No significant matrix effect observed with the use of an internal standard.[3][9] | Stable analysis is achievable over long-term use, suggesting minimal uncorrected matrix effects.[10] | The use of GCA-d4 is critical to mitigate potential matrix differences between samples and between serum and plasma. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for the analysis of Glycocholic acid in both serum and plasma using LC-MS/MS with this compound as an internal standard.
Protocol for Glycocholic Acid Quantification in Human Serum
This protocol is adapted from a validated method for the determination of GCA in human serum.[8][11]
1. Materials and Reagents:
-
Glycocholic acid (GCA) standard
-
This compound (GCA-d4) internal standard
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Human serum samples (calibrators, quality controls, and unknown samples)
2. Sample Preparation:
-
To 50 µL of serum in a microcentrifuge tube, add 10 µL of GCA-d4 internal standard working solution.
-
Add 140 µL of cold methanol for protein precipitation.[9][12]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: Ultra-performance liquid chromatography (UPLC) system
-
Column: A C18 reversed-phase column (e.g., Waters BEH C18, 100 mm x 2.1 mm, 1.7 µm)[8]
-
Mobile Phase A: Water with 0.1% formic acid[9]
-
Mobile Phase B: Methanol/acetonitrile (2:1, v/v) with 0.1% formic acid[9]
-
Gradient Elution: A suitable gradient to separate GCA from other bile acids and matrix components.
-
MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode[8]
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for GCA and GCA-d4.
Protocol for Glycocholic Acid Quantification in Human Plasma
This protocol is based on a method for the analysis of multiple bile acids in human plasma.[10]
1. Materials and Reagents:
-
Glycocholic acid (GCA) standard
-
This compound (GCA-d4) internal standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic acid
-
Human plasma samples (calibrators, quality controls, and unknown samples)
2. Sample Preparation:
-
To a designated volume of plasma, add a working solution of GCA-d4 internal standard.
-
Precipitate proteins by adding a sufficient volume of cold methanol.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
3. LC-MS/MS Analysis:
-
LC System: High-performance liquid chromatography (HPLC) or UPLC system.
-
Column: A reversed-phase column suitable for bile acid separation.
-
Mobile Phase A: Water with 0.05% acetic acid[10]
-
Mobile Phase B: Methanol
-
Gradient Elution: A programmed gradient to achieve separation of bile acids.
-
MS/MS System: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Negative ion mode.
-
Detection: MRM of the specific precursor-to-product ion transitions for GCA and GCA-d4.
Visualizing the Workflow and Biological Context
To better illustrate the experimental process and the biological relevance of Glycocholic acid, the following diagrams are provided.
Caption: Experimental workflow for Glycocholic acid quantification.
Caption: Simplified bile acid signaling pathway involving Glycocholic acid.
Conclusion
Both serum and plasma can be used for the accurate quantification of Glycocholic acid when employing a robust LC-MS/MS method with this compound as an internal standard. The choice between serum and plasma may depend on the specific research question, the availability of samples, and the need for consistency with historical data. While serum has been extensively used and validated for GCA quantification, plasma offers a viable alternative, with the primary difference being the absence of clotting factors. For any study, it is critical to maintain consistency in the choice of matrix to avoid potential biases. The use of a stable isotope-labeled internal standard like GCA-d4 is paramount to ensure high-quality, reliable data by compensating for potential matrix-induced variations in analytical response.
References
- 1. Serum Vs Plasma: Choosing the Right Sample for Your Diagnostic Assay | Blog | Biosynth [biosynth.com]
- 2. reprocell.com [reprocell.com]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study [mdpi.com]
- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantification of glycocholic acid in human serum by stable isotope dilution ultra performance liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. A candidate reference measurement procedure for quantification of glycocholic acid in human serum based on isotope dilution liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Evaluating the Isotopic Purity of a New Batch of Glycocholic acid-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of isotopic purity is paramount for the reliable application of deuterated standards in quantitative bioanalysis. This guide provides a comprehensive evaluation of a new batch of Glycocholic acid-d4, presenting a comparative analysis against commercially available alternatives. The experimental data herein demonstrates the rigorous quality control applied to ensure superior isotopic enrichment and chemical purity, critical for sensitive and reproducible results in mass spectrometry-based assays.
Comparative Analysis of Isotopic Purity
The isotopic purity of the new batch of this compound was assessed and compared with products from leading suppliers. The data, summarized in the table below, highlights the exceptional quality of the new batch, characterized by a high degree of deuterium (B1214612) incorporation and minimal presence of the unlabeled (d0) isotopologue.
| Product | Supplier | Stated Isotopic Purity | Observed Isotopic Purity (d4 %) | Unlabeled (d0) Abundance |
| New Batch | In-house | >99% | 99.6% | <0.1% |
| Competitor A | Cayman Chemical | ≥99% deuterated forms (d1-d4)[1][2][3] | Typically >99% | Not explicitly stated |
| Competitor B | Sigma-Aldrich | 98 atom % D | ~98% | Not explicitly stated |
| Competitor C | Cambridge Isotope Labs | 98% | ~98% | Not explicitly stated |
Experimental Protocols
The isotopic purity of the new batch of this compound was determined using state-of-the-art analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
Methodology:
Liquid Chromatography-Mass Spectrometry (LC-MS) was employed to determine the isotopic distribution of this compound.[4] A high-resolution mass spectrometer allows for the separation and quantification of the different isotopologues (d0, d1, d2, d3, d4).
-
Instrumentation: A high-resolution Orbitrap mass spectrometer coupled with a UHPLC system.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the separation of Glycocholic acid from potential impurities.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Heated Electrospray Ionization (HESI), negative ion mode.
-
Scan Mode: Full scan from m/z 460 to 475.
-
Resolution: 140,000.
-
Data Analysis: The relative abundance of each isotopologue was determined by integrating the area of its corresponding peak in the mass spectrum. The isotopic purity is reported as the percentage of the d4 isotopologue relative to the sum of all isotopologues.
-
Experimental Workflow for HRMS Analysis:
Caption: Workflow for Isotopic Purity Analysis by HRMS.
Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
¹H and ¹³C NMR spectroscopy were used to confirm the chemical structure and assess the chemical purity of the this compound. The absence of significant signals in the regions where protons are expected to be substituted by deuterium confirms the successful deuteration.
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Sample Preparation: The sample was dissolved in a suitable deuterated solvent (e.g., Methanol-d4).
-
¹H NMR: The ¹H NMR spectrum was acquired to identify the presence of any residual non-deuterated species and other proton-containing impurities.
-
¹³C NMR: The ¹³C NMR spectrum was acquired to confirm the carbon skeleton of the molecule.
-
Data Analysis: The chemical shifts and coupling constants were compared to a reference standard of unlabeled Glycocholic acid. The integral of the residual proton signals at the deuterated positions relative to a known internal standard or a non-deuterated portion of the molecule provides a quantitative measure of isotopic purity.
Logical Flow for NMR-based Purity Assessment:
Caption: NMR Analysis for Structural and Purity Confirmation.
Conclusion
The comprehensive analysis of the new batch of this compound demonstrates its exceptional isotopic purity, meeting and exceeding the specifications of commercially available alternatives. The detailed experimental protocols provided ensure transparency and reproducibility of our quality assessment. Researchers, scientists, and drug development professionals can confidently utilize this high-purity deuterated standard for accurate and reliable quantitative studies.
References
A Researcher's Guide to Glycocholic Acid-d4: A Comparative Analysis of Leading Suppliers
For researchers, scientists, and drug development professionals, the quality and reliability of stable isotope-labeled internal standards are paramount for achieving accurate and reproducible results in bioanalytical studies. This guide provides an objective comparison of Glycocholic acid-d4 from various suppliers, supported by available quantitative data and detailed experimental protocols for its evaluation.
Glycocholic acid, a primary conjugated bile acid, plays a crucial role in the emulsification of fats and acts as a signaling molecule, primarily through the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5). Its deuterated form, this compound, is an essential internal standard for the accurate quantification of endogenous glycocholic acid in biological matrices by mass spectrometry.
Supplier and Product Specification Overview
The selection of a suitable this compound supplier is a critical first step in any research endeavor. The following table summarizes the product specifications from several prominent suppliers based on publicly available data. It is important to note that while some suppliers provide batch-specific Certificates of Analysis with precise data, others may offer more general specifications. Researchers are encouraged to request lot-specific data before purchase.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Additional Information |
| MedChemExpress | This compound | 1201918-15-1 | C₂₆H₃₉D₄NO₆ | 99.38%[1] | Certificate of Analysis, HNMR, and RP-HPLC data available.[1] |
| Cayman Chemical | This compound MaxSpec® Standard | 1201918-15-1 | C₂₆H₃₉D₄NO₆ | ≥95% (Batch specific: 99.5%)[2] | Provided as a quantitative solution in methanol (B129727) (100 µg/ml). Batch-specific Certificate of Analysis with identity, purity, and concentration is provided.[2] |
| Avanti Research | This compound | 1201918-15-1 | C₂₆H₃₉D₄NO₆ | >99%[3] | Certificate of Analysis available.[3] |
| Clearsynth | This compound | 1201918-15-1 | C₂₆H₃₉D₄NO₆ | Not less than 90% (by HPLC)[4] | Certificate of Analysis is provided.[4] |
| Simson Pharma | Glycocholic-2,2,4,4-d4 acid | 1201918-15-1 | C₂₆H₃₉D₄NO₆ | Certificate of Analysis provided[5][6] | Accompanied by a Certificate of Analysis.[5][6] |
| VIVAN Life Sciences | This compound | 1201918-15-1 | C₂₆H₃₉D₄NO₅ | Certificate of Analysis provided[7] | CoA, MASS, NMR, and HPLC data will be provided.[7] |
Experimental Protocols for Quality Assessment
To ensure the integrity of your research, it is crucial to independently verify the quality of the this compound standard. Below are detailed protocols for key experiments.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the chemical purity of this compound using reverse-phase HPLC with UV detection.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.
-
Reagents:
-
This compound standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Potassium phosphate (B84403) monobasic (for buffer preparation)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and a phosphate buffer (e.g., 25 mM KH₂PO₄, pH adjusted to 5.45 with phosphoric acid) in an 85:15 (v/v) ratio. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Methanol/Phosphate Buffer (85:15, v/v)
-
Flow Rate: 0.75 mL/min (isocratic)
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solution into the HPLC system and record the chromatogram.
-
Data Interpretation: Calculate the purity by dividing the peak area of the main this compound peak by the total area of all peaks in the chromatogram.
-
Confirmation of Molecular Weight and Isotopic Enrichment by Mass Spectrometry (MS)
This protocol provides a general procedure for confirming the molecular weight and assessing the isotopic enrichment of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Instrumentation: An LC-MS system, preferably a triple quadrupole or high-resolution mass spectrometer, equipped with an electrospray ionization (ESI) source.
-
Reagents:
-
This compound standard
-
LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade formic acid
-
-
Procedure:
-
Standard Solution Preparation: Prepare a dilute solution of this compound in a mixture of methanol and water (e.g., 1 µg/mL).
-
LC-MS Conditions:
-
LC Column: A suitable C18 column.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient to elute the analyte.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Mass Range: Scan a mass range that includes the expected molecular ion of this compound (m/z 468.7).
-
-
Analysis: Infuse the standard solution directly into the mass spectrometer or inject it into the LC-MS system.
-
Data Interpretation:
-
Molecular Weight Confirmation: Verify the presence of the [M-H]⁻ ion at the expected m/z value.
-
Isotopic Enrichment: Analyze the isotopic distribution of the molecular ion peak. The relative intensities of the M, M+1, M+2, etc., peaks will indicate the level of deuterium (B1214612) incorporation.
-
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the use of ¹H NMR to confirm the structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents:
-
This compound standard
-
Deuterated solvent (e.g., methanol-d4, CD₃OD)
-
-
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the this compound standard in the deuterated solvent.
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Data Interpretation: Compare the obtained spectrum with a reference spectrum of Glycocholic acid. The absence of signals at the positions where deuterium has been incorporated confirms the isotopic labeling.
-
Visualizing the Biological Context and Experimental Design
To provide a clearer understanding of the biological relevance and the experimental workflow, the following diagrams have been generated using the DOT language.
Caption: A logical workflow for selecting a this compound supplier.
Caption: A typical experimental workflow for the in-house quality control of this compound.
Caption: Simplified signaling pathways of Glycocholic acid via TGR5 and FXR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound MaxSpec(R) Standard | CAS 1201918-15-1 | Cayman Chemical | Biomol.com [biomol.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Glycocholic-2,2,4,4-d4 acid | CAS No- 1201918-15-1 | Simson Pharma Limited [simsonpharma.com]
- 6. Glycocholic Acid | Simson Pharma Limited [simsonpharma.com]
- 7. vivanls.com [vivanls.com]
Safety Operating Guide
Proper Disposal of Glycocholic Acid-d4: A Comprehensive Guide
For researchers and professionals in drug development, the meticulous management and disposal of chemical reagents like Glycocholic acid-d4 are paramount for ensuring laboratory safety and environmental responsibility. This guide provides immediate, essential information on the proper disposal procedures for this compound, a deuterated analog of glycocholic acid commonly used as an internal standard in mass spectrometry-based analyses.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. When handling this compound, appropriate Personal Protective Equipment (PPE) must be worn. This includes, but is not limited to, chemical-resistant gloves and safety glasses.[1] In the event of accidental contact, flush the affected area with copious amounts of water.
Hazard Identification and Safety Data Summary
This compound in its solid form is primarily classified as hazardous to the aquatic environment.[2] While some suppliers' Safety Data Sheets (SDS) indicate that the substance is not classified as a hazardous substance or mixture in terms of immediate health effects, responsible disposal is crucial to prevent environmental contamination.[3] A summary of key safety information is presented below.
| Hazard Information | Details | GHS Classification | Precautionary Statements |
| Physical Hazards | Solid, not flammable, and does not present an explosion hazard.[2] | Not Classified | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| Health Hazards | Not classified as hazardous for acute toxicity (oral, dermal, inhalation). May cause mild irritation upon contact with eyes or skin. | Not Classified | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects.[2] | Aquatic Chronic 2 (H411), Aquatic Acute 2 (H401)[2] | P273: Avoid release to the environment.[2] P391: Collect spillage.[2] |
Step-by-Step Disposal Procedures
The primary and most critical step in the disposal of any chemical, including this compound, is to consult your institution's Environmental Health and Safety (EHS) department. Disposal regulations can vary significantly based on location and institution-specific guidelines.
-
Waste Identification and Segregation :
-
Clearly identify the waste stream containing this compound.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[1]
-
-
Containerization and Labeling :
-
Use a chemically compatible and properly sealed container for the waste.
-
Label the container clearly with the full chemical name: "this compound".
-
Include concentration and quantity information.[1]
-
-
Disposal Route Determination :
-
Consult EHS : This is the most critical step. Your EHS department will provide specific instructions for disposal at your facility.[1]
-
Small Quantities : For very small, "lab-scale" quantities, some institutional guidelines may permit drain disposal with a large volume of water. However, this is not a universal practice and requires explicit approval from your EHS department.[1] Due to its toxicity to aquatic life, this is generally not recommended.
-
Large Quantities or Pure Compound : For larger volumes or the disposal of the pure solid, the standard and recommended procedure is to dispose of it through an approved chemical waste disposal facility.[1] This will be managed by your institution's contracted waste handler. Product may be burned in an incinerator equipped with an afterburner and scrubber.[4]
-
-
Arrange for Waste Pickup :
-
Follow your institution's established procedures for requesting a chemical waste pickup.
-
Ensure all required documentation is completed accurately.[1]
-
Experimental Workflow for Disposal
Caption: Decision workflow for the proper disposal of this compound.
By following these procedures and consulting with your local EHS department, you can ensure the safe and environmentally compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
Personal protective equipment for handling Glycocholic acid-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Glycocholic acid-d4. Adherence to these procedures is vital for ensuring personal safety and maintaining experimental integrity.
This compound in its solid form is not classified as a hazardous substance, though it is recognized as being toxic to aquatic life with long-lasting effects.[1] Appropriate handling is necessary to prevent environmental release and minimize personal exposure to the powder.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound in a laboratory setting.
| Equipment Type | Specification | Purpose |
| Hand Protection | Nitrile or butyl rubber gloves | To prevent skin contact with the chemical.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from airborne powder. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 respirator or use of a ventilated enclosure | To prevent inhalation of the powder, especially during weighing and transfer. |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic workflow is essential for the safe handling of powdered chemicals like this compound.[3][4]
-
Preparation :
-
Designate a specific area for handling the compound, preferably within a chemical fume hood or a ventilated balance enclosure.[3][4]
-
Cover the work surface with absorbent bench paper.[3]
-
Ensure all necessary equipment, including PPE, spatulas, weigh boats, and labeled containers, is readily available.
-
-
Weighing and Transfer :
-
Wear all required PPE before handling the compound.
-
Perform all manipulations that may generate dust, such as weighing and transferring, within a fume hood or ventilated enclosure to minimize inhalation risk.[4]
-
Use a spatula or scoopula for all transfers to avoid direct contact.[5]
-
Keep the container of this compound closed whenever possible to prevent dust from becoming airborne.[3]
-
-
Solution Preparation (if applicable) :
-
If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.
-
Cap the container and mix gently until the solid is fully dissolved.
-
-
Post-Handling :
-
Clean all equipment and the work area thoroughly after use.
-
Wipe down surfaces with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5]
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound : Dispose of excess or expired this compound as chemical waste in accordance with local, regional, and national regulations.[1][6] Given its aquatic toxicity, it should not be disposed of down the drain.[1]
-
Contaminated Materials :
-
Place used weigh boats, gloves, bench paper, and other contaminated disposable materials in a designated, sealed waste bag or container.
-
Label the container clearly as "Chemical Waste" and list the contents.
-
-
Empty Containers : Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
Deuterated Waste : Deuterated compounds themselves are not typically classified as hazardous waste unless mixed with a hazardous substance.[7] However, due to the aquatic toxicity of this compound, it should be disposed of through a licensed hazardous material disposal company.[6]
Experimental Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
